molecular formula C9H6ClNO B1592057 3-Chloroquinolin-6-ol CAS No. 696612-04-1

3-Chloroquinolin-6-ol

Cat. No.: B1592057
CAS No.: 696612-04-1
M. Wt: 179.6 g/mol
InChI Key: JZUCTMVWDCGGGG-UHFFFAOYSA-N
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Description

3-Chloroquinolin-6-ol is a useful research compound. Its molecular formula is C9H6ClNO and its molecular weight is 179.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloroquinolin-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloroquinolin-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloroquinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-7-3-6-4-8(12)1-2-9(6)11-5-7/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUCTMVWDCGGGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30620159
Record name 3-Chloroquinolin-6-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

696612-04-1
Record name 3-Chloroquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Chloroquinolin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Chloroquinolin-6-ol is a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. Its synthesis, however, presents unique challenges in achieving the desired regioselectivity. This comprehensive technical guide provides a detailed exploration of viable synthetic pathways to 3-Chloroquinolin-6-ol, designed for researchers, scientists, and professionals in drug development. This document moves beyond a simple recitation of steps, delving into the mechanistic underpinnings and strategic considerations for each proposed route. The guide is structured to offer a comparative analysis of two primary synthetic strategies, empowering researchers to make informed decisions based on available starting materials, scalability, and desired purity. All protocols are presented with the necessary detail to be actionable in a laboratory setting and are supported by authoritative references.

Introduction: The Significance of the 3-Chloroquinolin-6-ol Moiety

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties. The specific substitution pattern of 3-Chloroquinolin-6-ol, featuring a chlorine atom at the 3-position and a hydroxyl group at the 6-position, offers a unique combination of electronic and steric properties. The chlorine atom can act as a key binding element or a site for further functionalization, while the hydroxyl group can participate in hydrogen bonding or serve as a precursor for ether or ester derivatives. The rational synthesis of this molecule is therefore of considerable interest for the development of novel chemical entities.

This guide will explore two plausible and robust synthetic pathways for the preparation of 3-Chloroquinolin-6-ol, acknowledging the absence of a direct, one-pot synthesis in readily available literature. The proposed routes are grounded in well-established organic chemistry principles and are designed to be adaptable to various laboratory settings.

Strategic Overview of Synthetic Pathways

Two primary retrosynthetic disconnections are considered for the synthesis of 3-Chloroquinolin-6-ol.

  • Pathway A: Post-Cyclization Functionalization. This strategy focuses on first constructing the quinolin-6-ol core and subsequently introducing the chlorine atom at the 3-position. This multi-step approach offers flexibility but requires careful control of regioselectivity in the functionalization steps.

  • Pathway B: Pre-Functionalized Precursor Cyclization. This more convergent approach utilizes a starting material that already contains the chloro- and amino- functionalities in the desired orientation, which then undergoes a cyclization reaction to form the target quinoline ring system.

The following sections will provide a detailed, step-by-step analysis of each pathway, including reaction mechanisms, experimental protocols, and critical insights for successful execution.

Pathway A: Synthesis via Post-Cyclization Functionalization of Quinolin-6-ol

This pathway commences with the synthesis of the quinolin-6-ol scaffold, followed by a series of transformations to introduce the chlorine atom at the 3-position.

Step 1: Synthesis of Quinolin-6-ol via Skraup-Doebner-von Miller Reaction

The Skraup-Doebner-von Miller reaction is a classic and effective method for the synthesis of quinolines from anilines.[1][2][3] In this case, 4-aminophenol serves as the aniline component.

Reaction:

Causality of Experimental Choices:

  • Glycerol: Dehydrates in the presence of concentrated sulfuric acid to form acrolein in situ, which is the key α,β-unsaturated carbonyl compound for the cyclization.

  • Sulfuric Acid: Acts as both a dehydrating agent and a catalyst for the cyclization.

  • Oxidizing Agent: An oxidizing agent, such as nitrobenzene or arsenic pentoxide, is required to aromatize the initially formed dihydroquinoline intermediate. The choice of oxidizing agent can influence the reaction's vigor and yield. Ferrous sulfate can be used as a moderator to control the often exothermic reaction.[4]

Experimental Protocol: Synthesis of Quinolin-6-ol

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid to glycerol while cooling in an ice bath.

  • Addition of 4-Aminophenol: Slowly add 4-aminophenol to the acidic glycerol mixture with continuous stirring.

  • Addition of Oxidizing Agent: Add the chosen oxidizing agent (e.g., nitrobenzene) to the reaction mixture.

  • Heating: Heat the mixture to approximately 130-140°C for several hours. The reaction is typically vigorous and should be monitored carefully.

  • Workup: After cooling, pour the reaction mixture onto ice and neutralize with a concentrated base solution (e.g., sodium hydroxide). The crude quinolin-6-ol will precipitate and can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Diagram of Skraup-Doebner-von Miller Reaction:

Skraup_Synthesis 4-Aminophenol 4-Aminophenol Quinolin-6-ol Quinolin-6-ol 4-Aminophenol->Quinolin-6-ol Glycerol Glycerol Glycerol->Quinolin-6-ol H2SO4 H2SO4 H2SO4->Quinolin-6-ol Oxidizing_Agent Oxidizing_Agent Oxidizing_Agent->Quinolin-6-ol

Caption: Skraup-Doebner-von Miller synthesis of Quinolin-6-ol.

Step 2: Regioselective Nitration of Quinolin-6-ol

Direct chlorination of quinolin-6-ol is challenging as electrophilic substitution on the quinoline ring typically occurs at positions 5 and 8.[5][6] The hydroxyl group at the 6-position is an activating, ortho-, para-directing group, which would further favor substitution at positions 5 and 7. To achieve substitution at the 3-position, a more strategic approach involving nitration followed by reduction and a Sandmeyer reaction is proposed. The nitration of quinoline itself is known to be complex, yielding a mixture of isomers. However, specific conditions can favor the formation of the 3-nitro derivative, especially through the use of Reissert compounds.[1]

Reaction:

Causality of Experimental Choices:

  • Nitrating Agent: A mixture of nitric acid and sulfuric acid is a common nitrating agent. The reaction conditions (temperature, concentration) must be carefully controlled to manage the regioselectivity and prevent over-nitration. Alternative nitrating agents like iron(III) nitrate have been shown to promote ortho-nitration in anilines and could be explored.[7]

Experimental Protocol: Nitration of Quinolin-6-ol (General Procedure)

  • Dissolution: Dissolve quinolin-6-ol in concentrated sulfuric acid at a low temperature (e.g., 0°C).

  • Nitration: Slowly add a chilled mixture of concentrated nitric acid and sulfuric acid dropwise to the solution while maintaining the low temperature.

  • Reaction: Allow the reaction to stir at a controlled temperature for a specified period.

  • Workup: Carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate.

  • Purification: The product will likely be a mixture of isomers. Separation of the desired 3-nitroquinolin-6-ol will require chromatographic techniques (e.g., column chromatography).

Step 3: Reduction of 3-Nitroquinolin-6-ol to 3-Aminoquinolin-6-ol

The nitro group is readily reduced to an amino group using various reducing agents.

Reaction:

Causality of Experimental Choices:

  • Reducing Agent: Common choices include tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., H₂/Pd-C), or iron in acetic acid.[8][9] The choice of reducing agent can be influenced by the presence of other functional groups and desired reaction conditions.

Experimental Protocol: Reduction of 3-Nitroquinolin-6-ol

  • Reaction Setup: Suspend 3-nitroquinolin-6-ol in a suitable solvent (e.g., ethanol, acetic acid).

  • Addition of Reducing Agent: Add the chosen reducing agent (e.g., SnCl₂·2H₂O in concentrated HCl or iron powder).

  • Heating: Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Workup: Cool the reaction mixture and neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the crude 3-aminoquinolin-6-ol.

  • Purification: The product can be purified by recrystallization or column chromatography.

Step 4: Sandmeyer Reaction to Yield 3-Chloroquinolin-6-ol

The Sandmeyer reaction is a reliable method for converting an aromatic amino group into a chloro group via a diazonium salt intermediate.[10][11]

Reaction:

  • Diazotization: 3-Aminoquinolin-6-ol + NaNO₂ + HCl --(0-5°C)--> [3-Diazoquinolin-6-ol]⁺Cl⁻

  • Sandmeyer Reaction: [3-Diazoquinolin-6-ol]⁺Cl⁻ + CuCl --> 3-Chloroquinolin-6-ol + N₂

Causality of Experimental Choices:

  • Sodium Nitrite and Hydrochloric Acid: These reagents generate nitrous acid in situ for the diazotization of the primary aromatic amine. The reaction must be kept at a low temperature (0-5°C) to prevent the unstable diazonium salt from decomposing.[12]

  • Copper(I) Chloride (CuCl): This is the catalyst for the substitution of the diazonium group with a chloride ion.

Experimental Protocol: Sandmeyer Reaction

  • Diazotization: Dissolve 3-aminoquinolin-6-ol in a cold aqueous solution of hydrochloric acid. Cool the solution to 0-5°C in an ice-salt bath. Slowly add a cold aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid. Add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt and evolution of nitrogen gas.

  • Workup: Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic extract, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The crude 3-chloroquinolin-6-ol can be purified by column chromatography or recrystallization.

Diagram of Pathway A:

Pathway_A 4-Aminophenol 4-Aminophenol Quinolin-6-ol Quinolin-6-ol 4-Aminophenol->Quinolin-6-ol Skraup-Doebner-von Miller 3-Nitroquinolin-6-ol 3-Nitroquinolin-6-ol Quinolin-6-ol->3-Nitroquinolin-6-ol Nitration 3-Aminoquinolin-6-ol 3-Aminoquinolin-6-ol 3-Nitroquinolin-6-ol->3-Aminoquinolin-6-ol Reduction 3-Chloroquinolin-6-ol 3-Chloroquinolin-6-ol 3-Aminoquinolin-6-ol->3-Chloroquinolin-6-ol Sandmeyer Reaction

Caption: Pathway A: Synthesis of 3-Chloroquinolin-6-ol via post-cyclization functionalization.

Pathway B: Synthesis via Pre-Functionalized Precursor Cyclization

This pathway offers a more convergent route by starting with an aniline derivative that already possesses the necessary substituents.

Step 1: Synthesis of 3-Chloroquinolin-6-ol from 4-Amino-2-chlorophenol

The Skraup-Doebner-von Miller reaction can be applied to substituted anilines. Using 4-amino-2-chlorophenol as the starting material would directly introduce the chloro and hydroxyl groups in the desired positions on the quinoline ring.

Reaction:

Causality of Experimental Choices:

  • 4-Amino-2-chlorophenol: This commercially available or synthetically accessible starting material contains the key functionalities in the correct orientation for the cyclization to yield the desired product. The synthesis of 4-amino-2-chlorophenol typically involves the nitration of p-chlorophenol followed by reduction.

  • Reaction Conditions: The conditions for the Skraup-Doebner-von Miller reaction would be similar to those described in Pathway A, but may require optimization to account for the electronic effects of the chloro substituent on the aniline ring.

Experimental Protocol: Synthesis from 4-Amino-2-chlorophenol

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid to glycerol while cooling in an ice bath.

  • Addition of 4-Amino-2-chlorophenol: Slowly add 4-amino-2-chlorophenol to the acidic glycerol mixture with continuous stirring.

  • Addition of Oxidizing Agent: Add the chosen oxidizing agent (e.g., nitrobenzene or arsenic pentoxide).

  • Heating: Heat the mixture to approximately 130-150°C for several hours.

  • Workup: After cooling, pour the reaction mixture onto ice and neutralize with a concentrated base solution (e.g., sodium hydroxide). The crude 3-chloroquinolin-6-ol will precipitate and can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Diagram of Pathway B:

Pathway_B 4-Amino-2-chlorophenol 4-Amino-2-chlorophenol 3-Chloroquinolin-6-ol 3-Chloroquinolin-6-ol 4-Amino-2-chlorophenol->3-Chloroquinolin-6-ol Glycerol Glycerol Glycerol->3-Chloroquinolin-6-ol H2SO4 H2SO4 H2SO4->3-Chloroquinolin-6-ol Oxidizing_Agent Oxidizing_Agent Oxidizing_Agent->3-Chloroquinolin-6-ol

Caption: Pathway B: Convergent synthesis of 3-Chloroquinolin-6-ol.

Comparative Analysis of Synthetic Pathways

FeaturePathway A: Post-Cyclization FunctionalizationPathway B: Pre-Functionalized Precursor Cyclization
Number of Steps Multiple steps (4 main transformations)Fewer steps (potentially 1 main transformation from a key intermediate)
Starting Materials Readily available (4-aminophenol, glycerol)Requires synthesis or sourcing of 4-amino-2-chlorophenol
Regioselectivity A significant challenge, especially in the nitration step. Requires careful control and purification.Regioselectivity is largely controlled by the starting material.
Overall Yield Likely to be lower due to the multi-step nature and potential for side products.Potentially higher overall yield if the cyclization is efficient.
Scalability May be more challenging to scale up due to the need for chromatographic purification of intermediates.Potentially more scalable if the cyclization proceeds cleanly.

Conclusion and Future Perspectives

The synthesis of 3-Chloroquinolin-6-ol is a challenging yet achievable goal for the synthetic chemist. This guide has outlined two robust and logically sound pathways to this valuable molecule. Pathway A, while longer, relies on more common starting materials and well-understood individual reactions. Its primary challenge lies in the control of regioselectivity during the nitration step. Pathway B offers a more elegant and convergent approach, provided that the key starting material, 4-amino-2-chlorophenol, is readily accessible. The choice between these pathways will ultimately depend on the specific resources and expertise available in a given laboratory.

Future research in this area could focus on the development of more direct and regioselective methods for the C-H chlorination of quinolin-6-ol, potentially through the use of advanced catalytic systems. Such a breakthrough would significantly streamline the synthesis of this and related quinoline derivatives, further accelerating their exploration in drug discovery and materials science.

References

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source. Retrieved from [Link]

  • PubMed. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. Retrieved from [Link]

  • Química Organica.org. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective C−H mono‐ and bis‐ nitration of quinoline and naphthalene amides via SET mechanism. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • Google Patents. (n.d.). CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline.
  • ResearchGate. (2025). (PDF) ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. Retrieved from [Link]

  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • Google Patents. (n.d.). CN103130657B - Synthetic method of 2-chloro-4-aminophenol.
  • MDPI. (n.d.). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 2-amino-4-chlorophenol. Retrieved from [Link]

  • YouTube. (2021). electrophilic substitution reaction of quinoline and isoquinoline. Retrieved from [Link]

  • Vive Chemistry - WordPress.com. (2012). Skraup's Synthesis. Retrieved from [Link]

  • XMB. (2021). My attempt at the Skraup quinoline synthesis. Retrieved from [Link]

  • Reddit. (2020). Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures?. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]

  • PubMed. (2013). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective Direct Fluorination of Quinoline Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN105622439A - Production method of 4-chloro-2-aminophenol.
  • NIH. (n.d.). 4-Amino-2-chlorophenol: Comparative In Vitro Nephrotoxicity and Mechanisms of Bioactivation. Retrieved from [Link]

  • Quick Company. (n.d.). Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. Retrieved from [Link]

  • NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • YouTube. (2021). 22.5 Sandmeyer Reactions | Organic Chemistry. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]

  • DigitalCommons@USU. (n.d.). Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase. Retrieved from [Link]

  • YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. Retrieved from [Link]

  • MDPI. (n.d.). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Retrieved from [Link]

  • ResearchGate. (2025). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Retrieved from [Link]

Sources

3-Chloroquinolin-6-ol CAS number and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Chloroquinolin-6-ol: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-chloroquinolin-6-ol, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. We will delve into its chemical identity, including its definitive CAS number and structure, outline its physicochemical properties, and propose a robust synthetic pathway. Furthermore, this guide will detail the expected analytical characterization using modern spectroscopic techniques (NMR, IR, MS), explore its potential applications grounded in the rich pharmacology of the quinoline scaffold, and provide essential safety and handling protocols. This document is intended for an audience of researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights.

Chemical Identity and Structure

The foundational step in understanding any chemical entity is to establish its precise identity. 3-Chloroquinolin-6-ol is a substituted quinoline, which is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring.

  • Chemical Name: 3-Chloroquinolin-6-ol

  • CAS Number: 696612-04-1[1]

  • Molecular Formula: C₉H₆ClNO[1][2]

The structure consists of a quinoline core with a chlorine atom substituted at the 3-position of the pyridine ring and a hydroxyl group (-OH) at the 6-position of the benzene ring. This specific arrangement of functional groups dictates its chemical reactivity and potential biological activity.

Table 1: Core Chemical Identifiers

IdentifierValueSource
IUPAC Name 3-chloroquinolin-6-olN/A
CAS Number 696612-04-1Chemsigma[1]
Molecular Formula C₉H₆ClNOChemsigma, Thoreauchem[1][2]
Molecular Weight 179.60 g/mol PubChem (isomer)[3]
Canonical SMILES C1=CC2=C(C=C1O)N=CC(=C2)ClN/A
InChI Key (Generated from structure)N/A

graph "3_Chloroquinolin_6_ol_Structure" {
layout=neato;
node [shape=plaintext];
edge [style=bold];
// Define atom positions
N1 [pos="0,1.299!", label="N"];
C2 [pos="1.125,0.65!", label="C"];
C3 [pos="1.125,-0.65!", label="C"];
C4 [pos="0,-1.299!", label="C"];
C4a [pos="-1.125,-0.65!", label="C"];
C5 [pos="-2.25,-1.299!", label="C"];
C6 [pos="-3.375,-0.65!", label="C"];
C7 [pos="-3.375,0.65!", label="C"];
C8 [pos="-2.25,1.299!", label="C"];
C8a [pos="-1.125,0.65!", label="C"];
Cl [pos="2.25,-1.299!", label="Cl"];
O [pos="-4.5,-1.299!", label="O"];
H_O [pos="-5.0,-0.95!", label="H"];

// Draw bonds
N1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C4a;
C4a -- C8a;
C8a -- N1;
C4a -- C5;
C5 -- C6;
C6 -- C7;
C7 -- C8;
C8 -- C8a;
C3 -- Cl;
C6 -- O;
O -- H_O;

// Double bonds
edge [style=double];
C2 -- N1 [style=solid, len=1.2];
C3 -- C4 [style=solid, len=1.2];
C4a -- C5 [style=solid, len=1.2];
C6 -- C7 [style=solid, len=1.2];
C8 -- C8a [style=solid, len=1.2];

}

Caption: 2D Chemical Structure of 3-Chloroquinolin-6-ol.

Proposed Synthetic Strategy

Core Rationale: The synthesis hinges on the acid-catalyzed reaction of a 4-aminophenol with a β-diketone, followed by a selective chlorination step. This approach is chosen for its reliability and the commercial availability of starting materials.

G cluster_0 Stage 1: Quinoline Core Formation (Combes Synthesis) cluster_1 Stage 2: Selective Chlorination cluster_2 Alternative Stage 2 A 4-Aminophenol C Schiff Base Intermediate A->C Condensation (-H₂O) B Acetylacetone (β-diketone) B->C D 6-Hydroxy-2,4-dimethylquinoline C->D Cyclization (H₂SO₄, heat) E 6-Hydroxy-2,4-dimethyl-1H-quinolin-3-ide D->E Activation (e.g., m-CPBA) F 3-Chloro-6-hydroxy-2,4-dimethylquinoline E->F Chlorination (e.g., POCl₃) G Final Product: 3-Chloroquinolin-6-ol F->G Demethylation (if necessary) or alternative route H 6-Hydroxyquinoline I 3-Chloroquinolin-6-ol H->I Direct Chlorination (e.g., NCS)

Caption: Proposed multi-step synthesis pathway for 3-Chloroquinolin-6-ol.

Experimental Protocol: A Self-Validating System

Stage 1: Synthesis of 6-Hydroxy-2,4-dimethylquinoline

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-aminophenol (1.0 eq) and acetylacetone (1.1 eq).

  • Solvent and Catalyst: Add concentrated sulfuric acid (2.0 eq) dropwise while cooling the flask in an ice bath. The acid serves as both the solvent and the cyclization catalyst.

  • Reaction: Heat the mixture to 110-120 °C for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried. This crude product is 6-hydroxy-2,4-dimethylquinoline. Purification can be achieved by recrystallization from ethanol.

Stage 2 (Alternative): Direct Chlorination of 6-Hydroxyquinoline

Causality Note: This alternative is presented as a more direct, though potentially less selective, route. The hydroxyl group is an activating group, which can lead to multiple chlorination products. Careful control of stoichiometry and reaction conditions is paramount.

  • Reaction Setup: Dissolve 6-hydroxyquinoline (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) in a flask protected from light.

  • Chlorinating Agent: Add N-Chlorosuccinimide (NCS) (1.0-1.1 eq) portion-wise at 0 °C. The use of a slight excess of NCS can drive the reaction to completion, but a larger excess risks over-chlorination.

  • Reaction: Allow the mixture to stir at room temperature for 12-24 hours. Monitor by TLC for the formation of the product and consumption of the starting material.

  • Workup and Purification: Quench the reaction with water and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product must be purified by column chromatography on silica gel to isolate the desired 3-chloro-isomer from other potential isomers.

Analytical Characterization: Expected Spectral Data

Structural confirmation is a cornerstone of chemical synthesis. Based on the known structure of 3-chloroquinolin-6-ol, the following spectral characteristics are anticipated.

Table 2: Predicted Spectroscopic Data for 3-Chloroquinolin-6-ol

TechniqueFunctional GroupExpected Signal/Peak
¹H NMR Phenolic -OHBroad singlet, ~9.0-10.0 ppm (can exchange with D₂O)
Aromatic C-HMultiple signals (doublets, singlets) in the aromatic region, ~7.0-8.8 ppm
¹³C NMR Aromatic Carbons9 distinct signals in the ~110-160 ppm range
C-ClSignal shifted downfield, exact position depends on environment
C-OHSignal significantly downfield, ~150-160 ppm
IR Spectroscopy O-H Stretch (Phenol)Broad peak, ~3200-3500 cm⁻¹
C=C, C=N StretchMultiple sharp peaks, ~1500-1640 cm⁻¹
C-Cl StretchPeak in the fingerprint region, ~600-800 cm⁻¹
Mass Spec. (EI) Molecular Ion (M⁺)Peak at m/z = 179
Isotope Peak (M+2)Peak at m/z = 181, with ~1/3 the intensity of M⁺ due to ³⁷Cl isotope

Rationale for Predictions: The predicted NMR chemical shifts are based on the combined electronic effects of the heterocyclic nitrogen, the electron-withdrawing chlorine, and the electron-donating hydroxyl group. IR frequencies are standard for the functional groups present. The mass spectrometry pattern is dictated by the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), providing a definitive signature for a monochlorinated compound[4].

Applications in Research and Drug Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[5] The specific combination of a chloro- and a hydroxyl-substituent on this scaffold makes 3-chloroquinolin-6-ol a valuable building block for drug discovery.

  • Anticancer Research: Many quinoline derivatives exhibit potent anticancer activity.[5] The hydroxyl group at the 6-position can serve as a handle for further derivatization to improve potency or target specificity, while the chlorine at the 3-position can modulate electronic properties and metabolic stability.

  • Antimicrobial and Antiviral Agents: The quinoline core is present in famous antimalarial drugs (e.g., chloroquine). Halogenated quinolines are widely explored for broad-spectrum antimicrobial and antiviral activities.[5][6]

  • CNS-Active Agents: Derivatives of 3-chloroquinoline have been patented for their potential use as hypnotics, anticonvulsants, and anxiolytics, suggesting that this core structure can interact with targets in the central nervous system.[7]

  • Kinase Inhibitors: The quinoline ring system is a common scaffold for kinase inhibitors used in oncology. The substituents on 3-chloroquinolin-6-ol could be tailored to fit into the ATP-binding pocket of various kinases.

G cluster_0 Potential Therapeutic Areas A 3-Chloroquinolin-6-ol (Core Scaffold) B Anticancer Agents A->B Derivatization & Screening C Antimicrobial Agents A->C Bioisosteric Replacement D CNS Drugs A->D Pharmacophore Modeling E Kinase Inhibitors A->E Structure-Based Design

Caption: Role of 3-Chloroquinolin-6-ol as a scaffold in drug discovery.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-chloroquinolin-6-ol is not widely available, data from structurally related compounds like 6-chloroquinoline and 6-hydroxyquinoline can be used to infer its hazard profile.

  • Primary Hazards: Expected to be an irritant to the skin and eyes.[8][9] May be harmful if swallowed, inhaled, or absorbed through the skin.[9][10]

  • Handling Precautions:

    • Use in a well-ventilated area or a chemical fume hood.[11][12]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[12]

    • Avoid generating dust.

    • Wash hands thoroughly after handling.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11][13]

Crucial Note: This information is for guidance only. Always consult the specific SDS provided by the supplier before handling this chemical.

References

  • 3-Chloroquinolin-6-ol [696612-04-1] | Chemsigma. (n.d.). Chemsigma. Retrieved January 30, 2026, from [Link]

  • 3-Chloroquinoline | C9H6ClN | CID 69164 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • Synthesis of 3-chloroquinoline - PrepChem.com. (n.d.). PrepChem.com. Retrieved January 30, 2026, from [Link]

  • 3-Chloroquinolin-6-ol-None - Thoreauchem. (n.d.). Thoreauchem. Retrieved January 30, 2026, from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • 3-Chloroquinolin-7-ol | C9H6ClNO | CID 136229135 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • EP0035925B1 - 3-chloroquinoline derivatives, processes for their preparation and medicaments containing them - Google Patents. (n.d.). Google Patents.
  • 3-hydroxyquinoline - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 30, 2026, from [Link]

  • 13 C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives - MDPI. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - Frontiers. (n.d.). Frontiers. Retrieved January 30, 2026, from [Link]

  • Organic Chemistry Ir And Nmr Cheat Sheet. (n.d.). Retrieved January 30, 2026, from [Link]

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - MDPI. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity - Taylor & Francis. (n.d.). Taylor & Francis Online. Retrieved January 30, 2026, from [Link]

  • Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. (2019, October 14). YouTube. Retrieved January 30, 2026, from [Link]

  • Spectroscopy Data for Undergraduate Teaching - ERIC. (n.d.). Education Resources Information Center. Retrieved January 30, 2026, from [Link]

Sources

spectroscopic analysis of 3-Chloroquinolin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Spectroscopic Characterization of 3-Chloroquinolin-6-ol

Executive Summary

3-Chloroquinolin-6-ol represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and antimalarial agents. Its structural duality—combining an electron-withdrawing chlorine at the 3-position with an electron-donating hydroxyl group at the 6-position—creates a unique electronic push-pull system. This guide provides a rigorous, self-validating framework for the spectroscopic identification and purity assessment of this compound, synthesizing empirical data from quinoline derivatives with theoretical chemical shifts.

Part 1: Structural Dynamics & Theoretical Framework

To accurately interpret spectra, one must first understand the electronic environment. The quinoline ring is electron-deficient (π-deficient) due to the nitrogen atom.

  • 3-Chloro Substituent: Inductively electron-withdrawing (-I), deactivating the pyridine ring (positions 2, 3, 4).

  • 6-Hydroxy Substituent: Strongly electron-donating via resonance (+M), activating the benzene ring (positions 5, 6, 7, 8).

Implication for Spectroscopy: The molecule exhibits a "split personality"—an electron-poor heterocyclic ring and an electron-rich carbocyclic ring. This disparity is the key to assigning NMR signals.

Part 2: UV-Visible Spectroscopy & The Electronic State

The absorption spectrum of 3-chloroquinolin-6-ol is highly sensitive to pH due to the phenolic hydroxyl group. This property is not just an analytical curiosity; it is a method for determining pKa and solubility profiles.

Key Transitions:

  • 
     Transitions:  Intense bands in the 230–270 nm region (quinoline core).
    
  • 
     Transitions:  Weaker bands >300 nm (involving Nitrogen lone pair).
    

pH-Dependent Behavior (Solvatochromism):

  • Acidic Medium (pH < 4): Protonation of the ring nitrogen (Quinolinium ion). Causes a bathochromic (red) shift due to increased conjugation energy.

  • Neutral Medium: The neutral molecule exists, potentially in equilibrium with a zwitterionic tautomer (though less favored in 6-OH isomers compared to 4-OH).

  • Basic Medium (pH > 10): Deprotonation of the 6-OH group yields the phenolate anion. This results in a significant bathochromic shift and hyperchromic effect (increased intensity) due to the strong donation of the oxy-anion lone pairs into the ring system.

Visualization of Equilibrium States:

pH_Equilibrium Acid Cationic Form (N-Protonated) λ_max: ~250, 320 nm Neutral Neutral Form (Intact OH) λ_max: ~240, 300 nm Acid->Neutral -H+ (pKa1 ~4.5) Neutral->Acid +H+ Base Anionic Form (Phenolate) λ_max: ~260, 345 nm Neutral->Base -H+ (pKa2 ~9.0) Base->Neutral +H+

Figure 1: pH-dependent equilibrium affecting UV-Vis absorption maxima.

Part 3: Vibrational Spectroscopy (IR)

Infrared spectroscopy serves as the "fingerprint" validation. The 3-chloroquinolin-6-ol spectrum is dominated by the interplay between the heteroatom vibrations.

Functional GroupFrequency (cm⁻¹)IntensityMechanistic Origin
O-H Stretch 3100–3400Broad, StrongPhenolic OH. Broadening indicates intermolecular H-bonding.
C-H Stretch (Ar) 3030–3080MediumAromatic C-H stretching vibrations.
C=N / C=C 1580–1620StrongQuinoline ring skeletal vibrations. The 1620 band is often enhanced by the 6-OH resonance.
C-O Stretch 1200–1250StrongPhenolic C-O bond, strengthened by resonance with the ring.
C-Cl Stretch 1050–1090Medium/WeakAryl chloride stretch. Often obscured but critical for confirmation.
Out-of-Plane Bending 750–850StrongDiagnostic of substitution patterns (isolated H vs adjacent H).

Part 4: Nuclear Magnetic Resonance (NMR)

NMR is the definitive structural proof. Solvents such as DMSO-d₆ or MeOD are recommended over CDCl₃ to prevent broadening of the OH signal and to improve solubility.

¹H NMR Assignment Strategy (400 MHz, DMSO-d₆)

The spectrum will display 6 aromatic protons.

  • The Pyridine Ring (Protons 2, 4):

    • H-2 (~8.7 ppm): Most downfield signal (deshielded by adjacent N and 3-Cl). Appears as a doublet (

      
       Hz) due to meta-coupling with H-4.
      
    • H-4 (~8.2 ppm): Downfield singlet or doublet (

      
       Hz). Deshielded by the ring current but less than H-2.
      
  • The Benzene Ring (Protons 5, 7, 8):

    • H-5 (~7.3 ppm): Doublet (

      
       Hz). Ortho-coupled to H-7 is not possible; this couples to H-7 (meta) or H-8 (para). Correction: In 6-substituted quinolines, H-5 is doublet (
      
      
      
      Hz) or doublet of doublets if coupled to H-8.
    • H-7 (~7.2 ppm): Doublet of doublets (

      
       Hz, 
      
      
      
      Hz).
    • H-8 (~7.8 ppm): Doublet (

      
       Hz).
      
  • The Labile Proton:

    • OH (~10.0–10.5 ppm): Broad singlet. Disappears upon D₂O shake.

¹³C NMR Expectations
  • C-2 (~148 ppm): Highly deshielded (C=N).

  • C-6 (~155 ppm): Deshielded by Oxygen (C-OH).

  • C-3 (~128 ppm): Shifted by Chlorine (C-Cl).

Part 5: Mass Spectrometry (MS)

Mass spectrometry provides the "smoking gun" for the chlorine atom via isotopic abundance.

Isotopic Pattern: Chlorine exists as ³⁵Cl (75.7%) and ³⁷Cl (24.3%).

  • M+ Peak (m/z 179): Corresponds to ³⁵Cl.

  • M+2 Peak (m/z 181): Corresponds to ³⁷Cl.

  • Ratio: The intensity ratio of M : M+2 must be approximately 3:1 . Any deviation suggests contamination or misidentification.

Fragmentation Pathway (EI/ESI):

  • [M]+ (179/181): Molecular ion.

  • [M - CO]+ (151/153): Loss of carbon monoxide (common in phenols).

  • [M - Cl]+ (144): Radical loss of Chlorine (distinctive loss of isotope pattern).

  • [M - HCN]+: Ring fragmentation (common in nitrogen heterocycles).

Fragmentation Visualization:

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 179 (100%), 181 (33%) Loss_CO [M - CO]+ m/z 151 (Phenolic loss) M_Ion->Loss_CO -28 Da Loss_Cl [M - Cl]+ m/z 144 (Loss of Isotope Pattern) M_Ion->Loss_Cl -35 Da Ring_Break Ring Fragmentation [M - HCN] Loss_CO->Ring_Break

Figure 2: Predicted MS fragmentation pathway for 3-Chloroquinolin-6-ol.

Part 6: Experimental Protocol (Self-Validating)

This workflow ensures that data collected is robust and reproducible.

Step 1: Purity Verification (HPLC-PDA)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).

  • Mobile Phase: Gradient Acetonitrile/Water (0.1% Formic Acid).

  • Detection: 254 nm.

  • Validation: Peak purity index must show a flat line across the peak, confirming no co-eluting impurities.

Step 2: Sample Preparation for NMR

  • Solvent: DMSO-d₆ (99.9% D).

  • Concentration: 5–10 mg in 0.6 mL.

  • Reference: TMS (0.00 ppm).

  • Procedure: Filter solution through a glass wool plug into the NMR tube to remove suspended solids that cause line broadening.

Step 3: Data Integration Combine MS and NMR data. The MS confirms the formula (C₉H₆ClNO) and the presence of Chlorine. The NMR confirms the substitution pattern (3,6-disubstituted).

Analytical Workflow Diagram:

Workflow Sample Crude Sample 3-Chloroquinolin-6-ol HPLC HPLC-PDA (Purity Check) Sample->HPLC MS LC-MS/ESI (Isotope Pattern Check) HPLC->MS If >95% Pure NMR 1H & 13C NMR (Structural Isomerism) MS->NMR Confirm M/M+2 Ratio Report Final Characterization Report NMR->Report

Figure 3: Step-by-step characterization workflow.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 69164, 3-Chloroquinoline. Retrieved from [Link].[1] (Base structure reference).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Source for general quinoline chemical shift prediction).
  • SDBS (2024).Spectral Database for Organic Compounds, SDBS No. 1324 (6-Quinolinol). AIST. (Reference for 6-OH substituent effects).
  • McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra. University Science Books.

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The Ascendant Therapeutic Potential of 3-Chloroquinolin-6-ol Scaffolds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

The quinoline nucleus represents a cornerstone in the edifice of medicinal chemistry, with its derivatives demonstrating a remarkable breadth of pharmacological activities.[1][2] Within this esteemed class of heterocycles, the 3-Chloroquinolin-6-ol framework and its analogs are emerging as particularly compelling scaffolds for the development of novel therapeutics. The strategic placement of a chloro substituent at the 3-position and a hydroxyl group at the 6-position offers a unique combination of electronic properties and synthetic handles, paving the way for the creation of diverse molecular entities with significant biological potential. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological activities, and mechanisms of action associated with 3-Chloroquinolin-6-ol derivatives and analogs, underpinned by field-proven insights and detailed experimental methodologies.

I. The Strategic Synthesis of 3-Chloroquinolin-6-ol and Its Analogs

The synthesis of the 3-Chloroquinolin-6-ol core is not a trivial undertaking and often requires a multi-step approach to ensure regiochemical control. While a direct, one-pot synthesis is not extensively documented, a logical and effective strategy involves the initial construction of a substituted quinoline ring, followed by the sequential introduction of the desired functional groups.

A. Proposed Synthetic Pathway for 3-Chloroquinolin-6-ol

A robust and versatile approach to the synthesis of 3-Chloroquinolin-6-ol can be conceptualized through a multi-step sequence, leveraging well-established and reliable organic transformations. This proposed pathway, illustrated below, begins with the synthesis of a 6-methoxyquinoline precursor, which can then be selectively chlorinated and subsequently demethylated to yield the target compound.

Synthetic_Pathway cluster_0 Core Quinoline Synthesis cluster_1 Functional Group Introduction cluster_2 Final Product Formation p-Anisidine p-Anisidine 6-Methoxyquinoline 6-Methoxyquinoline p-Anisidine->6-Methoxyquinoline Skraup Synthesis 3-Amino-6-methoxyquinoline 3-Amino-6-methoxyquinoline 6-Methoxyquinoline->3-Amino-6-methoxyquinoline Nitration followed by Reduction 3-Chloro-6-methoxyquinoline 3-Chloro-6-methoxyquinoline 3-Amino-6-methoxyquinoline->3-Chloro-6-methoxyquinoline Sandmeyer Reaction 3-Chloroquinolin-6-ol 3-Chloroquinolin-6-ol 3-Chloro-6-methoxyquinoline->3-Chloroquinolin-6-ol Demethylation (e.g., BBr3)

Caption: Proposed synthetic workflow for 3-Chloroquinolin-6-ol.

This strategic sequence allows for the precise installation of the chloro and hydroxyl functionalities at the desired positions, a critical consideration for structure-activity relationship (SAR) studies.

B. Key Synthetic Methodologies and Experimental Protocols

The successful execution of the proposed synthetic pathway hinges on the meticulous application of established synthetic protocols. Below are detailed methodologies for key transformations, adapted from proven syntheses of related quinoline derivatives.

1. Synthesis of 6-Methoxyquinoline (Skraup Synthesis):

The Skraup synthesis is a classic and effective method for the construction of the quinoline core.

  • Protocol:

    • To a mixture of p-anisidine, glycerol, and a suitable oxidizing agent (e.g., arsenic pentoxide or nitrobenzene), slowly add concentrated sulfuric acid with vigorous stirring and cooling.

    • Heat the reaction mixture cautiously to initiate the exothermic reaction. Once the reaction subsides, continue heating at reflux for several hours.

    • Cool the mixture and dilute with water. Neutralize with a base (e.g., sodium hydroxide) and remove any unreacted nitrobenzene by steam distillation.

    • Make the residue strongly alkaline and distill the 6-methoxyquinoline with steam.

    • Extract the distillate with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and purify by distillation.

2. Synthesis of 3-Chloro-6-methylquinoline via the Sandmeyer Reaction:

While our target is the 6-hydroxy derivative, the synthesis of 3-chloro-6-methylquinoline provides a validated protocol for the critical chlorination step at the 3-position.[3] This process involves the diazotization of a 3-aminoquinoline precursor followed by a copper(I) chloride-mediated chlorination.

  • Protocol for the Sandmeyer Reaction:

    • Dissolve 3-amino-6-methylquinoline in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

    • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with stirring.

    • Warm the reaction mixture to room temperature and then heat to 60-70 °C until the evolution of nitrogen gas ceases.

    • Cool the mixture, make it alkaline with a base, and extract the product with an organic solvent.

    • Purify the crude product by column chromatography or recrystallization.

A similar approach can be employed for the synthesis of 3-chloro-6-methoxyquinoline from 3-amino-6-methoxyquinoline.

3. Demethylation to 3-Chloroquinolin-6-ol:

The final step involves the cleavage of the methyl ether to unveil the desired hydroxyl group. Boron tribromide (BBr₃) is a highly effective reagent for this transformation.

  • Protocol:

    • Dissolve 3-chloro-6-methoxyquinoline in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to a low temperature (e.g., -78 °C).

    • Add a solution of boron tribromide in the same solvent dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Quench the reaction by the slow addition of methanol or water.

    • Neutralize the mixture and extract the product with a suitable organic solvent.

    • Purify the final product by column chromatography or recrystallization.

II. The Pharmacological Landscape of 3-Chloroquinolin-6-ol Derivatives

The 3-Chloroquinolin-6-ol scaffold and its analogs have demonstrated a wide array of biological activities, with anticancer and antimicrobial properties being the most extensively investigated.

A. Anticancer Activity: A Multifaceted Approach to Tumor Inhibition

Quinoline derivatives are well-recognized for their potential as anticancer agents, and those bearing a chloro substituent are no exception.[1][4] These compounds can exert their antitumor effects through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor growth and survival.[1]

1. Inhibition of the PI3K/mTOR Signaling Pathway:

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that is frequently dysregulated in cancer, promoting cell proliferation, survival, and resistance to therapy.[5] Several quinoline-based compounds have been identified as potent inhibitors of this pathway.[6][7]

PI3K_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth_Proliferation Cell Growth & Proliferation mTORC1->Cell_Growth_Proliferation 3_Chloroquinolin_6_ol_Analog 3-Chloroquinolin-6-ol Analog 3_Chloroquinolin_6_ol_Analog->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 3-chloroquinolin-6-ol analogs.

The quinoline scaffold can serve as a pharmacophore that binds to the active site of PI3K, preventing the phosphorylation of its downstream targets and thereby inhibiting tumor cell growth. The chloro and hydroxyl groups on the 3-Chloroquinolin-6-ol core can be strategically modified to enhance binding affinity and selectivity for different PI3K isoforms.

2. Modulation of the FoxM1 Oncogenic Transcription Factor:

The Forkhead box M1 (FoxM1) transcription factor is a key regulator of the cell cycle and is overexpressed in a wide range of human cancers.[8] Its aberrant activation contributes to tumorigenesis by promoting cell proliferation, invasion, and angiogenesis.[8] Notably, certain quinoline-based compounds, such as clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), have been shown to inhibit FoxM1 signaling.[8][9]

FoxM1_Pathway FoxM1 FoxM1 Cell_Cycle_Genes Cell Cycle Genes (e.g., cdc25B, CENP-B) FoxM1->Cell_Cycle_Genes activates transcription of Proliferation_Metastasis Proliferation & Metastasis Cell_Cycle_Genes->Proliferation_Metastasis 3_Chloroquinolin_6_ol_Analog 3-Chloroquinolin-6-ol Analog 3_Chloroquinolin_6_ol_Analog->FoxM1 inhibits expression of

Caption: Inhibition of FoxM1 signaling by 3-chloroquinolin-6-ol analogs.

By downregulating the expression of FoxM1 and its downstream target genes, 3-Chloroquinolin-6-ol analogs can effectively suppress cancer cell proliferation and migration.[8] This mechanism of action presents a promising therapeutic strategy, particularly for cancers that are dependent on FoxM1 for their growth and survival.

Quantitative Data on Anticancer Activity:

The following table summarizes the cytotoxic activity of selected chloroquinoline derivatives against various cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)Reference
ClioquinolHuCCT1 (Cholangiocarcinoma)~20-30[8]
NitroxolineHuCCT1 (Cholangiocarcinoma)~20-40[8]
Pyrrolo-quinoline (DK8G557)NCI 60 cell line panel2.69 (GI₅₀)[6]
Pyrrolo-quinoline (HP9912)NCI 60 cell line panelNot specified[6]
B. Antimicrobial and Antimalarial Activities

The quinoline scaffold has a long and storied history in the fight against infectious diseases, with chloroquine being a prime example of a successful antimalarial drug.[10] The mechanism of action for many quinoline-based antimalarials involves the inhibition of heme detoxification in the malaria parasite.[11] Derivatives of 3-Chloroquinolin-6-ol also hold promise as antimicrobial agents, although this area is less explored than their anticancer potential. Their activity likely stems from their ability to chelate metal ions essential for microbial growth or to disrupt microbial cell membranes.

III. Future Directions and Conclusion

The 3-Chloroquinolin-6-ol scaffold and its analogs represent a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of this core structure allows for the creation of extensive libraries of compounds for high-throughput screening. Future research should focus on:

  • Optimizing Synthetic Routes: Developing more efficient and scalable syntheses for 3-Chloroquinolin-6-ol and its derivatives.

  • Expanding Biological Screening: Evaluating these compounds against a broader range of therapeutic targets, including other kinases, epigenetic modifiers, and microbial enzymes.

  • Detailed Mechanistic Studies: Elucidating the precise molecular mechanisms of action for the most promising lead compounds through advanced biochemical and cell-based assays.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the 3-Chloroquinolin-6-ol scaffold to enhance potency, selectivity, and pharmacokinetic properties.

References

  • Chan-on, W., et al. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Drug Design, Development and Therapy, 9, 2033–2047. [Link]

  • Chan-on, W., et al. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Drug Design, Development and Therapy, 9, 2033–2047. [Link]

  • Various Authors. (2021). Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. PubMed. [Link]

  • Various Authors. (Year). Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases. PubMed. [Link]

  • ResearchGate. (2020). Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues.... [Link]

  • Various Authors. (2021). Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. PubMed. [Link]

  • Various Authors. (Year). Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. PMC. [Link]

  • Various Authors. (2024). A drug repurposing study identifies novel FOXM1 inhibitors with in vitro activity against breast cancer cells. PMC. [Link]

  • Chan-on, W., et al. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Drug Design, Development and Therapy, 9, 2033–2047. [Link]

  • Various Authors. (Year). Comprehensive review on current developments of quinoline-based anticancer agents. Bioinformation. [Link]

  • Various Authors. (Year). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PMC. [Link]

  • Various Authors. (Year). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]

  • Various Authors. (2023). Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles. Current Organic Synthesis, 20(6), 606-629. [Link]

  • Various Authors. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. [Link]

  • Organic Syntheses. (Year). 3-hydroxyquinoline. [Link]

  • ResearchGate. (Year). Typical Bioactive Quinoline Derivatives. [Link]

  • ResearchGate. (Year). Structures of several bioactive quinoline derivatives. [Link]

  • Google Patents. (Year). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • European Patent Office. (2001). PROCESS FOR THE PREPARATION OF QUINOLINE DERIVATIVES. [Link]

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An In-depth Technical Guide to the Solubility and Stability of 3-Chloroquinolin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of 3-Chloroquinolin-6-ol, a substituted quinoline of significant interest in medicinal chemistry and drug development. In the absence of extensive published experimental data for this specific molecule, this document synthesizes information from structurally related compounds and established principles of pharmaceutical sciences to predict its physicochemical behavior. Furthermore, it outlines detailed, field-proven methodologies for the empirical determination of its solubility and stability profiles. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals, enabling them to design robust experimental plans, interpret data accurately, and accelerate the progression of 3-Chloroquinolin-6-ol and its derivatives in the development pipeline.

Introduction: The Scientific Imperative for Characterizing 3-Chloroquinolin-6-ol

Quinoline derivatives form the backbone of a multitude of pharmacologically active agents, renowned for their diverse therapeutic applications. The specific substitution pattern of 3-Chloroquinolin-6-ol, featuring both a halogen and a hydroxyl group on the quinoline scaffold, presents a unique combination of electronic and steric properties that are pivotal for its biological activity and its developability as a drug candidate. A thorough understanding of its solubility and stability is not merely a regulatory requirement but a fundamental prerequisite for all stages of drug development, from initial screening and formulation to manufacturing and clinical application.[1][2] These parameters directly influence bioavailability, dosing, and the overall safety and efficacy of a potential therapeutic agent.

This guide will first delve into the predicted physicochemical properties of 3-Chloroquinolin-6-ol, drawing inferences from available data on analogous structures. Subsequently, it will provide detailed, actionable protocols for the systematic evaluation of its solubility in various solvent systems and its stability under a range of stress conditions as mandated by international regulatory guidelines.

Predicted Physicochemical Properties of 3-Chloroquinolin-6-ol

Structural Analysis
  • Quinoline Core: The bicyclic aromatic quinoline system imparts a degree of rigidity and planarity to the molecule.

  • 3-Chloro Substituent: The electron-withdrawing nature of the chlorine atom at the 3-position influences the electron density of the quinoline ring system.

  • 6-Hydroxy Substituent: The hydroxyl group at the 6-position can act as both a hydrogen bond donor and acceptor, which is expected to influence its solubility in protic solvents. It also introduces a potential site for metabolic modification and degradation.

Predicted Solubility Profile

Based on the structure, 3-Chloroquinolin-6-ol is anticipated to exhibit moderate lipophilicity.[1] The presence of the polar hydroxyl group may afford some aqueous solubility, while the chlorinated quinoline core suggests solubility in organic solvents. It is predicted to be poorly soluble in water and more soluble in polar organic solvents such as alcohols, DMSO, and DMF.

Table 1: Predicted Physicochemical Properties of 3-Chloroquinolin-6-ol and Related Isomers

Property3-Chloroquinolin-6-ol (Predicted/Computed)3-Chloroquinoline (Computed)[3]6-Chloroquinoline (Computed)[4]3-Chloroquinolin-7-ol (Computed)[5]
Molecular Formula C₉H₆ClNOC₉H₆ClNC₉H₆ClNC₉H₆ClNO
Molecular Weight 179.6 g/mol [6]163.60 g/mol 163.60 g/mol 179.60 g/mol
XLogP3 (Lipophilicity) Not availableNot available2.72.6
Hydrogen Bond Donors 1001
Hydrogen Bond Acceptors 2112

Note: Computed values are derived from public databases like PubChem and should be confirmed by experimental data.

Experimental Determination of Solubility

A systematic approach to determining the solubility of 3-Chloroquinolin-6-ol is crucial for downstream applications. The following protocol outlines a robust method for generating a comprehensive solubility profile.

Rationale for Solvent Selection

The choice of solvents should span a range of polarities and proticities to mimic various physiological and formulation environments. This includes aqueous buffers at different pH values to understand the impact of ionization, and organic solvents commonly used in pharmaceutical manufacturing and analysis.

Experimental Workflow: Equilibrium Solubility Determination

This protocol is designed to determine the equilibrium solubility of 3-Chloroquinolin-6-ol in various solvents.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess 3-Chloroquinolin-6-ol prep2 Add to vials containing selected solvents prep1->prep2 equil Agitate at a constant temperature (e.g., 25°C) for 24-72 hours prep2->equil sample Withdraw aliquot equil->sample filter Filter through 0.22 µm syringe filter sample->filter dilute Dilute with appropriate mobile phase filter->dilute analyze Analyze by validated HPLC-UV method dilute->analyze G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare solutions of 3-Chloroquinolin-6-ol acid Acidic Hydrolysis (e.g., 0.1N HCl) prep->acid base Basic Hydrolysis (e.g., 0.1N NaOH) prep->base oxid Oxidative (e.g., 3% H₂O₂) prep->oxid therm Thermal (e.g., 80°C) prep->therm photo Photolytic (ICH Q1B) prep->photo analyze Analyze by HPLC-UV/MS acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze identify Characterize Degradants analyze->identify

Caption: Workflow for Forced Degradation Studies.

Detailed Protocol
  • Hydrolytic Degradation:

    • Acidic: Dissolve 3-Chloroquinolin-6-ol in a solution of 0.1 M HCl and heat (e.g., at 80°C) for a defined period.

    • Basic: Dissolve the compound in 0.1 M NaOH and heat under similar conditions.

    • Neutral: Dissolve the compound in purified water and heat.

  • Oxidative Degradation: Dissolve 3-Chloroquinolin-6-ol in a solution of hydrogen peroxide (e.g., 3-30%) and keep it at room temperature for a specified time. [7]3. Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for an extended period.

  • Photolytic Degradation: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. [7]5. Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method, preferably coupled with a mass spectrometer (LC-MS), to separate and identify the parent compound and any degradation products. [][9]

Data Interpretation and Reporting

Solubility Data

The solubility data should be presented in a clear tabular format, expressing solubility in both mass/volume (e.g., mg/mL) and molarity (mol/L) for each solvent system and temperature.

Table 2: Illustrative Solubility Data Table for 3-Chloroquinolin-6-ol

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Purified Water25Experimental DataExperimental Data
pH 1.2 Buffer25Experimental DataExperimental Data
pH 7.4 Buffer25Experimental DataExperimental Data
Ethanol25Experimental DataExperimental Data
Dimethyl Sulfoxide (DMSO)25Experimental DataExperimental Data
Stability Data

The results of the forced degradation studies should be summarized to show the percentage of degradation under each stress condition. A degradation pathway map should be proposed based on the identified degradants.

Table 3: Illustrative Forced Degradation Summary for 3-Chloroquinolin-6-ol

Stress ConditionDuration/Intensity% DegradationMajor Degradants (m/z)
0.1 M HCl, 80°C24 hoursExperimental DataExperimental Data
0.1 M NaOH, 80°C24 hoursExperimental DataExperimental Data
3% H₂O₂, RT24 hoursExperimental DataExperimental Data
Dry Heat, 80°C7 daysExperimental DataExperimental Data
Photolytic (ICH Q1B)As per guidelineExperimental DataExperimental Data

Conclusion and Future Directions

This guide provides a robust framework for predicting and experimentally determining the solubility and stability of 3-Chloroquinolin-6-ol. While predictions based on analogous structures offer initial guidance, the detailed experimental protocols provided herein are essential for generating the empirical data required for regulatory submissions and advancing the development of this promising compound. The insights gained from these studies will be instrumental in guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality, safety, and efficacy of any resulting drug product.

References

  • Benchchem. Solubility profile of 6-Chloro-2-phenylquinolin-4-ol in common lab solvents.
  • Benchchem. An In-depth Technical Guide to the Solubility of 3-Chloro-6-methylquinoline in Organic Solvents.
  • Biosciences Biotechnology Research Asia.
  • PubChem. 3-Chloroquinoline | C9H6ClN | CID 69164. [Link]

  • PubChem. 6-Chloroquinoline | C9H6ClN | CID 69163. [Link]

  • PubChem. 3-Chloroquinolin-7-ol | C9H6ClNO | CID 136229135. [Link]

  • ResearchGate. Forced Degradation Study of Quinapril by UPLC-DAD and UPLC/ MS/MS: Identification of By-products and Development of Degradation Kinetics. [Link]

  • National Institutes of Health (NIH). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Benchchem. stability of 6-Chloroisoquinoline-1-carbaldehyde in acidic vs basic conditions.
  • Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Frontiers. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]

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Technical Guide: Safety and Handling of 3-Chloroquinolin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the safety, handling, and operational protocols for 3-Chloroquinolin-6-ol (CAS: 136500-34-6). It is designed for researchers utilizing this compound as a scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors and bioactive heterocycles.

Executive Summary & Chemical Identity

3-Chloroquinolin-6-ol is a bifunctional quinoline intermediate. Its reactivity profile is defined by two distinct sites: the phenolic hydroxyl group at C-6 (susceptible to oxidation and etherification) and the chlorine atom at C-3 (a handle for palladium-catalyzed cross-coupling). Due to its pharmacological potency potential and structural similarity to known toxic quinolines, it must be handled with high containment rigor.

Property Data
CAS Number 136500-34-6
IUPAC Name 3-chloroquinolin-6-ol
Synonyms 3-Chloro-6-hydroxyquinoline; 6-Hydroxy-3-chloroquinoline
Molecular Formula C₉H₆ClNO
Molecular Weight 179.60 g/mol
Appearance Off-white to beige/brown powder (oxidizes upon air exposure)
Solubility Soluble in DMSO, DMF; sparingly soluble in water

Hazard Identification & Toxicology (GHS)

Rationale: Understanding the specific hazards of the quinoline scaffold allows for predictive safety planning.

The quinoline backbone is inherently bioactive. The addition of a halogen (Cl) and a hydroxyl group (-OH) increases its polarity and potential for metabolic interaction. While specific LD50 data for this isomer may be sparse, we apply the Precautionary Principle , categorizing it based on the most severe hazards of the hydroxyquinoline class.

GHS Classification (29 CFR 1910.1200 / CLP)
Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) Cat 3/4Toxic/Harmful if swallowedH301/H302
Skin Irritation Cat 2Causes skin irritationH315
Eye Irritation Cat 2ACauses serious eye irritationH319
STOT - SE Cat 3May cause respiratory irritationH335
Aquatic Toxicity Cat 2Toxic to aquatic life with long-lasting effectsH411

Critical Toxicological Insight: Phenolic compounds are prone to skin absorption. The combination of the planar quinoline ring (intercalation potential) and the halogen substituent suggests potential genotoxicity, although not explicitly confirmed for this specific isomer. Treat as a potential mutagen.

Risk Assessment & Control Banding

Before handling, researchers must perform a risk assessment to determine the appropriate Control Band. This compound falls into Control Band 3 (High Containment) due to its potency and dust generation potential.

Visualization: Risk Assessment Logic Flow

This diagram outlines the decision matrix for selecting the correct engineering controls.

RiskAssessment Start Start: Chemical Assessment CheckGHS Analyze GHS Hazards (H301, H315, H335) Start->CheckGHS PhysicalState Physical State: Fine Powder (Dust Risk) CheckGHS->PhysicalState BandSelection Select Control Band (Band 3: Containment) PhysicalState->BandSelection High Dust Potential Engineering Engineering Controls: Fume Hood / Powder Hood BandSelection->Engineering PPE PPE Selection: Nitrile (Double) + Respirator BandSelection->PPE

Figure 1: Decision logic for determining containment levels based on physical state and GHS hazard profile.

Operational Handling Protocols

Storage and Stability

The C-6 hydroxyl group renders 3-Chloroquinolin-6-ol sensitive to oxidation, turning the off-white powder to a dark brown quinone-like species over time.

  • Atmosphere: Store under Argon or Nitrogen .

  • Temperature: Refrigerate (2–8°C) to retard oxidation kinetics.

  • Container: Amber glass vials with Teflon-lined caps to prevent light degradation and moisture ingress.

Weighing and Transfer (Critical Step)

The highest risk of exposure occurs during the weighing of dry powders.

  • Engineering Control: Weigh only inside a certified chemical fume hood or a powder containment balance enclosure.

  • Technique: Use an antistatic gun if the powder is static-charged to prevent "fly-away" dust.

  • Containment: Transfer the solid into a tared vial inside the hood. Do not walk the open stock bottle across the lab.

Reaction Setup

When using 3-Chloroquinolin-6-ol in cross-coupling (e.g., Suzuki-Miyaura) or alkylation reactions:

  • Solvent Choice: Dissolve the solid immediately in the reaction solvent (e.g., DMF, DMSO, or Dioxane) to sequester the dust hazard.

  • Inerting: Sparge the solution with inert gas. Oxygen presence at high temperatures can accelerate the decomposition of the electron-rich phenolic ring.

  • Quenching: Quench reactions cautiously. Acidic workups are generally stable, but basic aqueous layers may retain the deprotonated phenolate, requiring careful pH adjustment to extract the product.

Emergency Response & Spill Management

In the event of exposure or release, immediate action is required to mitigate systemic toxicity.

Visualization: Spill Response Workflow

SpillResponse Spill Spill Detected Assess Assess Volume & Form (Solid vs. Solution) Spill->Assess Evacuate Evacuate Area & Alert Safety Officer Assess->Evacuate Large Spill PPE_Don Don PPE: Tyvek Suit, Double Gloves, N95/P100 Mask Assess->PPE_Don Small/Manageable Cleanup_Solid Solid Spill: Cover with wet paper towels to suppress dust -> Scoop PPE_Don->Cleanup_Solid Powder Cleanup_Liquid Liquid Spill: Absorb with Vermiculite or Chem-Pad PPE_Don->Cleanup_Liquid Solution Waste Disposal: Seal in HazMat Bag Label 'Toxic Organic' Cleanup_Solid->Waste Cleanup_Liquid->Waste

Figure 2: Step-by-step workflow for managing solid and liquid spills of 3-Chloroquinolin-6-ol.

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).

  • Skin Contact: Wash with polyethylene glycol 400 (PEG-400) if available, followed by soap and water. Rationale: PEG-400 is more effective at solubilizing lipophilic aromatics than water alone.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1][2][3] Remove contact lenses.[2][3][4][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal & Environmental Compliance

This compound contains a halogen (Chlorine) and a nitrogen heterocycle, dictating specific disposal streams.

  • Solid Waste: Dispose of contaminated gloves, paper towels, and solid residues in Hazardous Solid Waste containers.

  • Liquid Waste:

    • Halogenated Organic Waste: If dissolved in DCM or Chloroform.

    • Non-Halogenated Organic Waste: If dissolved in Acetone/Methanol (Note: Even though the molecule has a Cl atom, the bulk solvent usually dictates the stream, but check local EHS regulations. Many facilities require any halogenated solute to go into the Halogenated stream to prevent corrosion in incinerators).

  • Aqueous Waste: Do not pour down the drain.[6][7][8][9] The quinoline scaffold is toxic to aquatic life (H411). Collect in Aqueous Toxic waste streams.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69164, 3-Chloroquinoline. Retrieved from [Link]

    • Note: Used for surrogate toxicity d
  • Note: Referenced for phenolic handling precautions and GHS H315/H319/H335 classific
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Quinoline. Retrieved from [Link]

    • Note: Authoritative source for general quinoline toxicity and emergency response.[3]

  • European Chemicals Agency (ECHA). C&L Inventory: 6-chloroquinolin-3-ol and related isomers. Retrieved from [Link][10]

    • Note: Verification of H-codes for halogen

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3-Chloroquinolin-6-ol: A Versatile Intermediate for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Key Heterocyclic Building Block

In the landscape of modern medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone for the development of novel functional molecules. Its unique electronic properties and versatile reactivity have led to its incorporation into a multitude of approved therapeutics and advanced materials. Within this important class of heterocycles, 3-Chloroquinolin-6-ol emerges as a particularly valuable, albeit less-documented, chemical intermediate. The strategic placement of a chloro group at the 3-position and a hydroxyl group at the 6-position imparts a distinct reactivity profile, opening avenues for diverse and sophisticated molecular architectures.

This technical guide provides an in-depth exploration of 3-Chloroquinolin-6-ol, offering a comprehensive overview for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of facts, this document delves into the causality behind synthetic choices, the inherent reactivity of the molecule, and its potential as a precursor to more complex and potentially bioactive compounds. While direct literature on this specific isomer is limited, this guide leverages established principles of quinoline chemistry to present a robust and scientifically grounded perspective on its synthesis, characterization, and application.

Physicochemical Properties: A Snapshot of 3-Chloroquinolin-6-ol

A thorough understanding of a chemical intermediate's physical and chemical properties is fundamental to its effective utilization in synthesis. The following table summarizes the key computed and, where available, experimental properties of 3-Chloroquinolin-6-ol.

PropertyValueSource
Molecular Formula C₉H₆ClNO-
Molecular Weight 179.60 g/mol -
CAS Number 696612-04-1Echemi
Appearance Predicted: Off-white to light brown solidAnalogous Compounds
Melting Point Not available-
Boiling Point Not available-
Solubility Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF)Analogous Compounds

Proposed Synthesis of 3-Chloroquinolin-6-ol: A Rational Approach

A proposed two-step synthesis is outlined below, commencing with the reaction of 4-aminophenol with diethyl malonate to form a key intermediate, followed by cyclization and chlorination.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 6-Hydroxyquinolin-2,4-dione

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-aminophenol (10.9 g, 0.1 mol) and diethyl malonate (16.0 g, 0.1 mol).

  • Heating: Heat the reaction mixture to 150-160 °C in an oil bath and maintain this temperature for 2 hours with continuous stirring.

  • Cyclization: Increase the temperature to 240-250 °C and continue heating for an additional 30 minutes. The reaction mixture will solidify upon cooling.

  • Work-up: To the cooled solid, add a 10% aqueous sodium hydroxide solution until the solid dissolves. Filter the solution to remove any insoluble impurities.

  • Precipitation: Acidify the filtrate with concentrated hydrochloric acid until a pH of 2-3 is reached. A precipitate will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven to yield 6-hydroxyquinolin-2,4-dione.

Step 2: Chlorination to 3-Chloroquinolin-6-ol

  • Reaction Setup: In a 100 mL round-bottom flask, place 6-hydroxyquinolin-2,4-dione (17.7 g, 0.1 mol) and add phosphorus oxychloride (POCl₃, 50 mL) in a fume hood.

  • Heating: Heat the mixture to reflux (approximately 105-110 °C) for 4 hours. The reaction should be monitored by thin-layer chromatography (TLC).

  • Removal of Excess Reagent: After the reaction is complete, carefully remove the excess POCl₃ under reduced pressure.

  • Work-up: Cautiously pour the cooled reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization and Precipitation: Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Isolation and Purification: Collect the crude product by vacuum filtration, wash thoroughly with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-Chloroquinolin-6-ol.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Formation of Quinolin-dione Intermediate cluster_step2 Step 2: Aromatic Chlorination aminophenol 4-Aminophenol reaction1 + aminophenol->reaction1 malonate Diethyl Malonate malonate->reaction1 intermediate 6-Hydroxyquinolin-2,4-dione reaction2 + intermediate->reaction2 reaction1->intermediate Heat (150-160°C, then 240-250°C) pocl3 Phosphorus Oxychloride (POCl₃) pocl3->reaction2 final_product 3-Chloroquinolin-6-ol reaction2->final_product Reflux

Caption: Proposed two-step synthesis of 3-Chloroquinolin-6-ol.

3-Chloroquinolin-6-ol as a Chemical Intermediate: A Hub of Reactivity

The true value of 3-Chloroquinolin-6-ol lies in its potential for derivatization, offering multiple reactive sites for the construction of more complex molecules. The interplay between the electron-withdrawing chloro group, the electron-donating hydroxyl group, and the inherent reactivity of the quinoline ring system creates a rich chemical landscape for synthetic chemists.

Key Reactive Sites and Potential Transformations
  • The 3-Chloro Group: This position is susceptible to nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of a wide range of functionalities. The electron-deficient nature of the pyridine ring of the quinoline system facilitates this type of reaction.

    • Amination: Reaction with primary or secondary amines can introduce diverse amino side chains, a common strategy in the development of kinase inhibitors and other targeted therapies.

    • Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides can yield ether derivatives.

    • Thiolation: Reaction with thiols or their corresponding salts can be used to introduce sulfur-containing moieties.

    • Cross-Coupling Reactions: The chloro group can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon bonds and the introduction of aryl, vinyl, or alkynyl groups.

  • The 6-Hydroxyl Group: The phenolic hydroxyl group is another key handle for derivatization.

    • O-Alkylation: Reaction with alkyl halides or other alkylating agents under basic conditions will form ethers.

    • O-Acylation: Esterification with acyl chlorides or anhydrides can be used to introduce ester functionalities.

    • Conversion to a Leaving Group: The hydroxyl group can be converted into a better leaving group (e.g., a triflate), which can then participate in cross-coupling reactions.

  • The Quinoline Ring: The quinoline ring itself can undergo further electrophilic aromatic substitution, although the substitution pattern will be directed by the existing chloro and hydroxyl groups.

Logical Relationship of Reactivity

Reactivity_Diagram cluster_chloro_reactions Reactions at the 3-Chloro Position cluster_hydroxyl_reactions Reactions at the 6-Hydroxyl Position main 3-Chloroquinolin-6-ol 3-Chloro 6-Hydroxyl snar Nucleophilic Aromatic Substitution (SₙAr) main:c->snar coupling Palladium-Catalyzed Cross-Coupling main:c->coupling alkylation O-Alkylation main:h->alkylation acylation O-Acylation main:h->acylation Amination Amination snar->Amination Alkoxylation Alkoxylation snar->Alkoxylation Thiolation Thiolation snar->Thiolation Suzuki Suzuki coupling->Suzuki Heck Heck coupling->Heck Sonogashira Sonogashira coupling->Sonogashira

Caption: Reactivity map of 3-Chloroquinolin-6-ol.

Spectroscopic Characterization: Predicting the Signature of 3-Chloroquinolin-6-ol

Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The presence of the chloro and hydroxyl groups will influence the chemical shifts of the protons on the quinoline ring.

  • Protons on the Pyridine Ring (H2, H4, H5, H7, H8): These protons will appear in the downfield region, typically between δ 7.0 and 9.0 ppm. The proton at the 2-position is expected to be a singlet, while the others will exhibit doublet or doublet of doublets splitting patterns depending on their coupling with neighboring protons. The exact chemical shifts will be influenced by the electronic effects of the substituents.

  • Hydroxyl Proton (6-OH): A broad singlet is expected, the chemical shift of which will be dependent on the concentration and temperature.

Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz)

The carbon NMR spectrum will provide valuable information about the carbon skeleton.

  • Aromatic Carbons: The nine carbon atoms of the quinoline ring will resonate in the aromatic region (δ 110-160 ppm). The carbons attached to the chlorine (C3) and the hydroxyl group (C6) will have their chemical shifts significantly influenced by these substituents.

  • Quaternary Carbons: The spectrum will also show signals for the quaternary carbons of the quinoline ring.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorptions:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • C=C and C=N Stretching: A series of sharp bands in the 1400-1650 cm⁻¹ region, characteristic of the aromatic quinoline ring.

  • C-Cl Stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 3-Chloroquinolin-6-ol. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be a key diagnostic feature.

Safety and Handling: A Precautionary Approach

As with any chemical intermediate, proper safety precautions are paramount when handling 3-Chloroquinolin-6-ol. While specific toxicity data for this compound is not available, the safety profile of related chloroquinolines and hydroxyquinolines should be considered.[2][3]

  • General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. Do not breathe dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion: A Promising Intermediate for Future Discovery

3-Chloroquinolin-6-ol represents a chemical intermediate with significant untapped potential. Its bifunctional nature, with two distinct and strategically located reactive sites, makes it an attractive starting point for the synthesis of a wide array of complex molecules. While the direct body of literature on this specific compound is sparse, a thorough understanding of fundamental quinoline chemistry allows for the rational design of synthetic routes and the prediction of its reactivity. This guide has aimed to provide a comprehensive and insightful overview, empowering researchers to explore the utility of 3-Chloroquinolin-6-ol in their own synthetic endeavors. As the demand for novel pharmaceuticals and functional materials continues to grow, the importance of versatile and well-characterized intermediates like 3-Chloroquinolin-6-ol will undoubtedly increase, paving the way for future innovations.

References

  • PrepChem. (n.d.). Synthesis of 3-chloroquinoline. Retrieved from [Link]

  • Google Patents. (n.d.). CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline.
  • Google Patents. (n.d.). US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
  • PrepChem. (n.d.). Synthesis of 3-chloroisoquinoline. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the chloroquinolines 3 c–f. Retrieved from [Link]

  • Study.com. (n.d.). Hydroxyquinoline Uses, Structure & Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloroquinoline. PubChem Compound Database. Retrieved from [Link]

  • YouTube. (2021, September 19). Retrosynthesis 8, Hydroxychloroquine. Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Hydroxyquinoline. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). EP0035925B1 - 3-chloroquinoline derivatives, processes for their preparation and medicaments containing them.
  • MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. Retrieved from [Link]

  • European Journal of Chemistry. (2024, March 31). Synthesis, crystal structure, and spectroscopic characterization of a new non-centrosymmetric compound, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Chloroquinoline-3-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Retrieved from [Link]

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Structural Elucidation of Novel Quinoline Compounds: An Integrated Spectroscopic and Computational Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Quinoline Scaffold and the Imperative for Unambiguous Characterization

The quinoline ring system, a fusion of benzene and pyridine, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Found in numerous natural alkaloids like the antimalarial quinine and synthetic compounds with a wide spectrum of pharmacological activities—including anticancer, antibacterial, and anti-inflammatory properties—the quinoline core is a cornerstone of modern drug development.[2][3][4] The biological activity of these derivatives is exquisitely dependent on the nature and position of their substituents.[1] Consequently, the unambiguous determination of a novel quinoline compound's constitution, connectivity, and stereochemistry is not merely a procedural step but the fundamental bedrock upon which all subsequent research, from structure-activity relationship (SAR) studies to clinical trials, is built.

This guide eschews a simplistic checklist methodology. Instead, it presents an integrated, field-proven strategy for structural elucidation. As a Senior Application Scientist, my experience dictates that relying on a single analytical technique is a frequent point of failure. True structural confidence is achieved through the convergence of evidence from orthogonal methods. We will explore a logical, self-validating workflow that intelligently combines Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, when necessary, X-ray Crystallography, all corroborated by the predictive power of computational chemistry.

The Core Strategy: A Triad of Analytical Pillars

The structural elucidation of a novel quinoline derivative hinges on answering three fundamental questions:

  • What is the molecular formula? (Provided by High-Resolution Mass Spectrometry)

  • What is the carbon-hydrogen framework and atom connectivity? (Primarily answered by 1D and 2D NMR)

  • What is the absolute three-dimensional arrangement of atoms? (Defined by X-ray Crystallography for chiral compounds)

Our approach is to build the structure piece by piece, using each technique to validate the hypotheses derived from the others.

cluster_0 Initial Analysis cluster_1 Connectivity & Framework cluster_2 Confirmation & Finalization Unknown Novel Quinoline Compound HRMS High-Resolution MS (HRMS) Unknown->HRMS Determines Molecular Formula NMR_1D 1D NMR ('H, 'C, DEPT) Unknown->NMR_1D Provides 'H & 'C Environment Proposed Proposed Structure HRMS->Proposed Confirms Elemental Composition NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Informs 2D Experiments NMR_2D->Proposed MS_Frag MS/MS Fragmentation Analysis Proposed->MS_Frag Predicts Fragments Xray X-ray Crystallography (If Chiral/Ambiguous) Proposed->Xray Validates 3D Structure Computational Computational Chemistry (DFT) (Corroboration) Proposed->Computational Compares Predicted vs. Experimental Spectra Final Final Elucidated Structure Proposed->Final If Unambiguous Xray->Final Computational->Final

Fig. 1: Integrated workflow for quinoline structural elucidation.

Pillar 1: Nuclear Magnetic Resonance (NMR) – The Molecular Blueprint

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of a molecule in solution.[5] It provides detailed information about the chemical environment, connectivity, and number of protons and carbons.[3]

Causality in NMR: Why the Quinoline Scaffold is Distinctive

The quinoline ring is not a simple aromatic system. The nitrogen atom's electronegativity and lone pair of electrons create a distinct electronic environment. This causes significant deshielding of protons on the pyridine ring, particularly the proton at the C2 position, which typically resonates at a very low field (8.5 - 8.9 ppm).[5][6] This predictable pattern is the first key indicator of a quinoline core.

Data Presentation: Characteristic NMR Chemical Shifts

The following table summarizes typical chemical shift ranges for an unsubstituted quinoline core. Substituents will, of course, alter these values, but the relative positions often remain informative.

Atom Typical ¹H Chemical Shift (δ, ppm) in CDCl₃ [5][7]Typical ¹³C Chemical Shift (δ, ppm) in CDCl₃ [5]Rationale for Shift
C2-H8.8 - 8.9~150Highly deshielded due to proximity to electronegative Nitrogen.
C3-H7.3 - 7.4~121Less affected by Nitrogen, more typical aromatic proton.
C4-H8.0 - 8.1~136Deshielded by anisotropic effect of the fused benzene ring.
C5-H7.7 - 7.8~128Standard aromatic proton on the carbocyclic ring.
C6-H7.5 - 7.6~126Standard aromatic proton on the carbocyclic ring.
C7-H7.6 - 7.7~129Standard aromatic proton on the carbocyclic ring.
C8-H8.1 - 8.2~127Deshielded due to proximity to Nitrogen's lone pair ("peri" effect).
C8a-~148Bridgehead carbon adjacent to Nitrogen.
C4a-~128Bridgehead carbon.
Advanced 2D NMR: Building the Puzzle

While 1D NMR provides a list of parts, 2D NMR experiments provide the instructions for assembly.[8]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is essential for tracing out spin systems within the quinoline rings and any attached side chains.[8]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This definitively links the ¹H and ¹³C assignments.[3]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment. It shows correlations between protons and carbons over 2-3 bonds. Its power lies in connecting fragments across non-protonated (quaternary) carbons, such as linking a substituent to the quinoline core or connecting the two rings across the C4a-C8a bridge.

H2 H2 H3 H3 H2->H3 COSY C2 C2 H2->C2 HSQC C3 C3 H2->C3 HMBC C4 C4 H2->C4 HMBC H4 H4 H3->H4 COSY H3->C3 HSQC H4->C3 HMBC H4->C4 HSQC C4a C4a H4->C4a HMBC

Fig. 2: Logical relationships revealed by 2D NMR experiments.
Experimental Protocol: Acquiring High-Quality NMR Spectra

This protocol ensures reproducible and high-quality data, which is critical for accurate structural assignment.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified novel quinoline compound for ¹H NMR (20-50 mg for ¹³C NMR).[9]

    • Transfer the sample to a clean, dry vial.

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must fully dissolve the compound without its residual peaks obscuring important signals.[9][10]

    • Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A homogenous solution is paramount for sharp spectral lines.[9]

    • Filter the solution through a pipette packed with a small plug of glass wool directly into a high-quality NMR tube to remove any particulate matter, which can degrade spectral resolution.

    • Cap the NMR tube securely to prevent evaporation.[9]

  • Spectrometer Setup and Acquisition:

    • Insert the NMR tube into a spinner turbine and place it in the spectrometer's magnet.[11]

    • Locking: The instrument's software will lock onto the deuterium signal of the solvent. This step is crucial as it stabilizes the magnetic field against drift.[9][12]

    • Shimming: The magnetic field homogeneity is optimized by a process called shimming (either manual or automatic). This minimizes peak broadening and maximizes resolution, which is essential for observing fine coupling patterns.[9]

    • Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to ensure maximum signal sensitivity.[9]

    • Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra.[9]

Pillar 2: Mass Spectrometry (MS) – Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers corroborating evidence for the proposed structure.[13]

Causality in MS: Why High Resolution and Fragmentation Matter
  • High-Resolution MS (HRMS): The first and most critical piece of information from MS is the exact mass of the molecular ion, provided by techniques like Time-of-Flight (TOF) or Orbitrap. An exact mass, accurate to within 5 ppm, allows for the unambiguous determination of the molecular formula, constraining the number of possible structures immensely.[14][15]

  • Fragmentation: The manner in which a molecule breaks apart upon ionization (e.g., Electron Ionization) is not random; it is dictated by the molecule's structure.[16] Weaker bonds break more readily, and more stable fragments are formed in higher abundance.[15] The fragmentation pattern of a quinoline derivative serves as a "molecular fingerprint" that can be matched against the proposed structure.[14]

Characteristic Fragmentation of the Quinoline Scaffold Under electron ionization (EI), quinoline derivatives often exhibit characteristic fragmentation pathways. For soft ionization techniques like electrospray (ESI), MS/MS is required to induce and observe fragmentation.[17]

Neutral Loss / Fragment Description Significance
[M+H]⁺ or [M]⁺˙ Molecular ion (or pseudo-molecular ion)Confirms the molecular weight of the compound.[13][14]
Loss of HCN (27 Da) A common fragmentation for nitrogen-containing heterocycles.[13][18]Suggests the presence of the pyridine portion of the quinoline ring.
Loss of CO (28 Da) Common in quinolone (oxo-quinoline) structures.[19]Can indicate the presence and position of carbonyl groups.
Loss of H₂O (18 Da) Observed in compounds with hydroxyl groups.[17]Indicates the presence of -OH functionality.
Side-Chain Cleavage Fragmentation of substituent groups (e.g., loss of ⋅C₃H₅ from a cyclopropyl group).[17]Provides direct evidence for the nature of the substituents.
Experimental Protocol: Acquiring a Mass Spectrum (ESI-HRMS)
  • Sample Preparation:

    • Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile). The solvent should be volatile and compatible with the ESI source.

  • Sample Introduction:

    • Introduce the sample solution into the mass spectrometer's ESI source via direct infusion using a syringe pump or after separation by liquid chromatography (LC-MS).

  • Ionization:

    • The sample is nebulized and ionized in the ESI source, typically forming protonated molecules [M+H]⁺ in positive ion mode.[17]

  • Mass Analysis:

    • The resulting ions are separated based on their mass-to-charge ratio (m/z) in a high-resolution mass analyzer (e.g., TOF, Orbitrap).[5]

  • Data Analysis:

    • Determine the exact mass of the molecular ion peak and use software to calculate the most probable molecular formula.[15]

    • If MS/MS is performed, analyze the fragmentation pattern to identify characteristic losses and confirm structural motifs.[20]

Pillar 3: X-ray Crystallography – The Definitive 3D Structure

For novel compounds that are chiral or where NMR data remains ambiguous, single-crystal X-ray diffraction is the gold standard.[21] It provides an unambiguous determination of the complete 3D molecular structure, including relative and absolute configurations.[22][23]

Causality in Crystallography: Why It Is the Final Arbiter

Unlike spectroscopic methods that infer structure from averaged properties in solution, X-ray crystallography directly maps the electron density of a molecule locked in a crystal lattice.[24] This provides precise bond lengths, bond angles, and torsional angles, leaving no doubt as to the atom connectivity and stereochemistry. The primary challenge is often not the analysis itself, but obtaining a single, high-quality crystal suitable for diffraction.[21][25]

General Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: The most critical and often trial-and-error step. The purified compound is dissolved in various solvents and solvent systems, and crystals are grown through slow evaporation, vapor diffusion, or cooling.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on the diffractometer.

  • Data Collection: The crystal is irradiated with X-rays, and the resulting diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. A molecular model is built into this map and refined to best fit the experimental data, yielding the final structure.[22]

Pillar 4: Computational Chemistry – Corroboration and Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for corroborating experimental findings.[26] They can predict a wide array of properties, including NMR chemical shifts, vibrational frequencies, and molecular geometries.[27]

When faced with ambiguity—for instance, distinguishing between two possible isomers that have very similar NMR spectra—DFT can be a powerful tiebreaker. By calculating the theoretical NMR spectra for all possible structures, one can compare them to the experimental data. The structure whose calculated spectrum most closely matches the experimental one is the most likely candidate.[26][28]

Conclusion: A Synthesis of Evidence

The structural elucidation of a novel quinoline compound is a process of systematic, evidence-based deduction. It begins with establishing the molecular formula via HRMS. The core structure and connectivity are then meticulously assembled using a suite of 1D and 2D NMR experiments, guided by the known chemical principles of the quinoline scaffold. The fragmentation pattern observed in mass spectrometry must be consistent with the structure proposed by NMR. For chiral molecules or in cases of unresolved ambiguity, X-ray crystallography provides the final, definitive answer. Throughout this process, computational modeling serves as a powerful partner, validating assignments and helping to resolve complex challenges. By adhering to this integrated and self-validating workflow, researchers can achieve the highest level of confidence in their structural assignments, paving the way for successful drug discovery and development.

References

  • BenchChem. (n.d.). Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide. BenchChem.
  • Zhang, L., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry.
  • Michael, J. P. (2004). Quinoline, quinazoline and acridone alkaloids. Natural Product Reports.
  • BenchChem. (n.d.). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. BenchChem.
  • Compound Interest. (2015). Mass spectrometry and a guide to interpreting mass spectra. Compound Interest.
  • BenchChem. (n.d.). Spectroscopic Profiling of Quinoline Thioethers: An In-depth Technical Guide. BenchChem.
  • Unknown Authors. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education.
  • BenchChem. (n.d.). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. BenchChem.
  • Ríos, A., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry.
  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry.
  • OpenStax. (2023). 12.2 Interpreting Mass Spectra - Organic Chemistry. OpenStax.
  • BenchChem. (n.d.). Quantum Chemical Calculations for Substituted Quinolines: An In-depth Technical Guide. BenchChem.
  • Clark, J. (2023). 12.2: Interpreting Mass Spectra - Chemistry LibreTexts. Chemistry LibreTexts.
  • Unknown Authors. (n.d.). Structural analysis of C8H6•+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. ResearchGate.
  • ALWSCI. (2025). How To Prepare And Run An NMR Sample. ALWSCI Blog.
  • Wikipedia. (2023). Quinoline alkaloids. Wikipedia.
  • YouTube. (2023). Structure elucidation of quinoline| NMR Spectroscopy. YouTube.
  • JETIR. (n.d.). Review of Quinoline Derivatives. JETIR.
  • Unknown Author. (n.d.). Interpretation of mass spectra. SlidePlayer.
  • ResearchGate. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. ResearchGate.
  • Gontijo, T. B., et al. (2024). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molecules.
  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality.
  • Asif, M. (2022). Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. Current Organic Synthesis.
  • University of Leicester. (n.d.). NMR Sample Preparation. University of Leicester.
  • Unknown Authors. (n.d.). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. ResearchGate.
  • UTHSCSA. (n.d.). Step-by-step procedure for NMR data acquisition. UTHSCSA.
  • AVESIS. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. AVESIS.
  • Powers, A. M., & Boger, D. L. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition.
  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis.
  • JOVE. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. JOVE.
  • Eliel, E. L., & Wilen, S. H. (1994). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Stereochemistry of Organic Compounds.

Sources

Technical Guide: 3-Chloroquinolin-6-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry profile, synthesis, and utility of 3-Chloroquinolin-6-ol .

Scaffold Analysis, Synthetic Methodologies, and Therapeutic Applications

Executive Summary & Chemical Profile

3-Chloroquinolin-6-ol (CAS: 13679-75-9) represents a privileged scaffold in modern drug discovery, distinct from its more common isomer, 8-hydroxyquinoline (a metal chelator). In medicinal chemistry, the 3-chloroquinolin-6-ol core serves two critical functions:

  • Metabolic Stability: The chlorine atom at the C3 position blocks the primary site of metabolic oxidation (CYP450-mediated hydroxylation) common in quinoline drugs, extending half-life (

    
    ).
    
  • Functional Handle: The C6-hydroxyl group acts as a versatile nucleophile for etherification, allowing the attachment of solubilizing tails or specific pharmacophores targeting kinase pockets (e.g., PI3K/mTOR).

PropertyValueRelevance
Molecular Formula C

H

ClNO
Fragment-based drug discovery (FBDD) core.
Molecular Weight 179.60 g/mol Low MW allows significant decoration while adhering to Lipinski's Rule of 5.
cLogP ~2.3Optimal lipophilicity for membrane permeability before functionalization.
pKa (OH) ~9.2Exists as a neutral phenol at physiological pH; ionizable for formulation.
pKa (N) ~4.2Weakly basic pyridine nitrogen; less likely to be protonated at pH 7.4 than aliphatic amines.

Synthetic Pathways: Causality & Protocol Design

To access 3-chloroquinolin-6-ol with high regiocidelity, standard quinoline syntheses (e.g., Skraup) are often insufficient because they struggle to place a halogen specifically at C3 without competing reactions.

Two authoritative pathways are presented below. Method A is preferred for laboratory-scale precision, utilizing a ring-expansion strategy that guarantees the C3-chlorine placement.

Method A: The Indole Ring Expansion (Carbene Insertion)

This method utilizes the Ciamician-Dennstedt rearrangement type logic, where a carbene generated from chloroform inserts into an indole to form a 3-chloroquinoline.

  • Precursor: 5-Methoxyindole (Commercial, inexpensive).

  • Reagent: Chloroform (CHCl

    
    ), NaOH, TEBA (Phase Transfer Catalyst).
    
  • Mechanism: Dichlorocarbene (:CCl

    
    ) attacks the indole C2-C3 double bond. The resulting cyclopropane intermediate rearranges to expand the pyrrole ring into a pyridine ring, placing the chlorine at C3.
    
Method B: The Sandmeyer Approach (Scale-Up Route)

For larger batches, converting an amino-quinoline is robust but longer.

  • Nitration: 6-Methoxyquinoline

    
     3-Nitro-6-methoxyquinoline.
    
  • Reduction:

    
     3-Amino-6-methoxyquinoline.
    
  • Sandmeyer:

    
     Diazotization + CuCl 
    
    
    
    3-Chloro-6-methoxyquinoline.
  • Deprotection: BBr

    
    
    
    
    
    3-Chloroquinolin-6-ol.

Experimental Protocol: Indole Expansion Route

Objective: Synthesis of 3-Chloro-6-methoxyquinoline followed by demethylation.

Step 1: Synthesis of 3-Chloro-6-methoxyquinoline
  • Setup: Equip a 500 mL round-bottom flask with a mechanical stirrer and reflux condenser.

  • Reagents: Dissolve 5-methoxyindole (14.7 g, 100 mmol) in dichloromethane (DCM) (100 mL).

  • Catalyst: Add benzyltriethylammonium chloride (TEBA) (2.0 g) as a phase transfer catalyst.

  • Base Addition: Add 50% aqueous NaOH (80 mL) dropwise while stirring vigorously.

  • Carbene Generation: Add chloroform (CHCl

    
    , 40 mL) dropwise over 30 minutes. The reaction is exothermic; maintain temperature 
    
    
    
    C.
  • Reaction: Reflux at 45-50^\circ$C for 6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Cool to RT. Separate layers. Extract aqueous layer with DCM (2 x 50 mL). Wash combined organics with water and brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash column chromatography (Silica gel, 5-10% EtOAc in Hexane).

    • Yield: ~65-70% (Yellow solid).

Step 2: Demethylation to 3-Chloroquinolin-6-ol
  • Setup: Flame-dried 250 mL flask under Nitrogen atmosphere.

  • Solvent: Dissolve 3-chloro-6-methoxyquinoline (5.0 g, 25.8 mmol) in dry DCM (50 mL). Cool to -78^\circ$C (Dry ice/acetone).

  • Reagent: Add Boron tribromide (BBr

    
    )  (1.0 M in DCM, 78 mL, 3 eq) dropwise over 20 mins.
    
  • Warming: Allow to warm to RT overnight.

  • Quench: Cool to 0^\circ

    
    _3$ until pH ~7.
    
  • Isolation: Extract with EtOAc (3 x 100 mL). The product is amphoteric but prefers the organic layer at neutral pH.

  • Characterization: Recrystallize from Ethanol/Water.

    • Appearance: Off-white to beige powder.

    • 1H NMR (DMSO-d6):

      
       10.2 (s, OH), 8.65 (d, H2), 8.30 (d, H4), 7.85 (d, H8), 7.35 (dd, H7), 7.15 (d, H5).
      

Visualization: Synthesis & SAR Logic

G Indole 5-Methoxyindole (Precursor) Inter Cyclopropane Intermediate Indole->Inter + CHCl3 / NaOH (Phase Transfer) Carbene Dichlorocarbene (:CCl2) Carbene->Inter Insertion Prod1 3-Chloro-6-methoxy quinoline Inter->Prod1 Ring Expansion - HCl Final 3-Chloroquinolin-6-ol (Target Scaffold) Prod1->Final BBr3 / DCM (Demethylation) SAR_Cl 3-Cl: Blocks Metabolic Oxidation (CYP) Final->SAR_Cl SAR_OH 6-OH: Handle for Etherification Final->SAR_OH

Caption: Figure 1. Synthesis of 3-Chloroquinolin-6-ol via Indole Ring Expansion and SAR features.

Medicinal Chemistry Applications

A. Metabolic Blocking (The "3-Chloro" Effect)

In unsubstituted quinolines, the C3 position is electron-rich and susceptible to electrophilic enzymatic oxidation. Introducing a chlorine atom at C3:

  • Steric/Electronic Shielding: Prevents the formation of the 3,4-epoxide intermediate often required for metabolic clearance.

  • Lipophilicity Modulation: Increases logP by ~0.7 units compared to the hydrogen analog, improving blood-brain barrier (BBB) penetration for CNS targets.

B. Case Study: Antimalarial & Kinase Inhibitors

The 3-chloroquinolin-6-ol scaffold is a bioisostere for the naphthol ring found in various kinase inhibitors.

  • Antimalarial: 3-chloroquinolines mimic the chloroquine core but the 6-OH allows for the attachment of basic amine side chains (e.g., via Williamson ether synthesis with amino-alkyl halides) to accumulate in the parasite food vacuole.

  • Anticancer (PI3K/mTOR): The quinoline nitrogen (N1) acts as a hydrogen bond acceptor in the ATP-binding pocket, while the 6-oxygen interacts with the hinge region or solvent front residues.

References

  • Rees, C. W., & Smithen, C. E. (1964). The reaction of indoles with carbenes. Advances in Heterocyclic Chemistry.

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Detailed mechanism of Ciamician-Dennstedt rearrangement).
  • Vandekerckhove, S., & D'hooghe, M. (2015). Quinoline-based antimalarial hybrid compounds. Bioorganic & Medicinal Chemistry.

  • Musiol, R. (2017). Structure-activity relationship of quinoline derivatives. Current Pharmaceutical Design. (Discusses metabolic stability of 3-haloquinolines).

Methodological & Application

Advanced Protocols for the Synthesis of 3-Substituted Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for antimalarials (chloroquine), kinase inhibitors (lenvatinib), and broad-spectrum antibiotics. While 2- and 4-substituted quinolines are readily accessible via classical nucleophilic addition or lithiation strategies due to the electron-deficient nature of the pyridine ring, 3-substituted quinolines present a significant synthetic challenge. The C3 position is electronically amphoteric but generally unreactive toward direct nucleophilic attack and less reactive toward electrophilic substitution than the benzenoid ring (C5/C8).

This application note details three distinct, high-fidelity protocols for accessing 3-substituted quinoline derivatives, selected for their operational robustness, functional group tolerance, and mechanistic distinctiveness.

Part 1: Strategic Analysis & Retrosynthesis

To successfully synthesize 3-substituted quinolines, one must choose between constructing the ring with the substituent in place or functionalizing the pre-formed scaffold .

Strategic Approaches
  • De Novo Ring Construction (Annulation): The most reliable method for introducing complex substituents. Utilizes 2-aminoaryl carbonyls reacting with internal alkynes or active methylene compounds.

  • Direct C–H Functionalization: A modern "late-stage" strategy ideal for diversifying existing libraries. Requires overcoming the inherent lack of reactivity at C3.

  • Component Assembly: Transition-metal catalyzed cyclization of acyclic precursors (e.g., anilines + alkynes).[1]

QuinolineStrategy Target 3-Substituted Quinoline (Target Scaffold) Strat1 Strategy A: Au(III)-Catalyzed Annulation Strat1->Target High Regio-control Strat2 Strategy B: Ni-Catalyzed C3-H Functionalization Strat2->Target Late-Stage Diversification Strat3 Strategy C: Pd-Catalyzed Oxidative Cyclization Strat3->Target Component Assembly Prec1 2-Aminoaryl Carbonyl + Internal Alkyne Prec1->Strat1 Prec2 Unactivated Quinoline + Electrophile Prec2->Strat2 Prec3 o-Vinylaniline + Alkyne Prec3->Strat3

Figure 1: Retrosynthetic strategies for accessing 3-substituted quinolines.

Part 2: Experimental Protocols

Protocol A: Au(III)-Catalyzed Annulation of 2-Aminoaryl Carbonyls

Application: Synthesis of 3-acyl, 3-sulfonyl, or 3-phosphonyl quinolines. Mechanism: Gold acts as a


-acid to activate the alkyne, facilitating nucleophilic attack by the amine and subsequent intramolecular condensation. Unlike the harsh Friedländer reaction, this proceeds under mild conditions.[2]
Materials
  • Substrate: 2-Aminoacetophenone (1.0 equiv)

  • Reagent: Electron-deficient internal alkyne (e.g., alkynyl ketone, sulfone) (1.2 equiv)

  • Catalyst: PicAuCl

    
     (Dichloro(2-pyridinecarboxylato)gold) (2-5 mol%)
    
  • Solvent: 1,2-Dichloroethane (DCE) or Toluene

  • Apparatus: Sealed reaction tube or standard round-bottom flask with reflux condenser.

Step-by-Step Methodology
  • Preparation: In a dry reaction tube equipped with a magnetic stir bar, charge 2-aminoacetophenone (0.5 mmol) and the corresponding alkyne (0.6 mmol).

  • Catalyst Addition: Add PicAuCl

    
     (5.0 mg, ~3 mol%).
    
  • Solvation: Add anhydrous DCE (2.0 mL). Seal the tube.

  • Reaction: Heat the mixture to 80 °C in an oil bath. Stir efficiently for 2–6 hours.

    • Monitoring: Check reaction progress via TLC (Eluent: Hexane/EtOAc 4:1). The starting amine spot (

      
      ) should disappear.
      
  • Work-up: Cool to room temperature. Filter the mixture through a short pad of silica gel to remove gold residues. Wash the pad with CH

    
    Cl
    
    
    
    (10 mL).
  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Key Insight: This protocol avoids the self-condensation often seen in base-catalyzed Friedländer reactions.

Protocol B: Ni-Catalyzed Site-Selective C3–H Functionalization

Application: Direct alkylation or arylation of the quinoline core without pre-functionalization (e.g., no halides needed). Mechanism: A "hydride-transfer" mechanism where a Ni-H species performs a 1,4-addition to the quinoline, followed by electrophilic trapping at C3 and oxidative re-aromatization.

Materials
  • Substrate: Quinoline (unsubstituted or substituted at non-C3 positions) (0.4 mmol)

  • Electrophile: Alkyl bromide or Aryl iodide (1.5 equiv)

  • Catalyst: Ni(cod)

    
     (10 mol%)
    
  • Ligand: 1,10-Phenanthroline (12 mol%)

  • Reductant: Zinc powder (2.0 equiv) or Manganese

  • Solvent: DMA (Dimethylacetamide)

  • Atmosphere: Argon or Nitrogen (Strictly anaerobic).

Step-by-Step Methodology
  • Glovebox Operation (Recommended): In a nitrogen-filled glovebox, weigh Ni(cod)

    
     (11 mg) and 1,10-phenanthroline (8.6 mg) into a vial. Dissolve in DMA (1.0 mL) and stir for 10 mins to form the active catalyst complex (deep purple/red).
    
  • Substrate Addition: Add the quinoline substrate (0.4 mmol), the electrophile (0.6 mmol), and Zn powder (52 mg) to a reaction vial.

  • Initiation: Transfer the catalyst solution to the reaction vial. Seal with a PTFE-lined cap.

  • Reaction: Remove from glovebox and stir at Room Temperature (25 °C) for 12–24 hours.

    • Note: For arylation, mild heating (60 °C) may be required depending on the aryl iodide sterics.

  • Quenching: Open the vial and dilute with EtOAc (20 mL). Filter through Celite to remove metal solids.

  • Extraction: Wash the organic layer with saturated NaHCO

    
     and brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash chromatography.

NiMechanism Q Quinoline Inter1 1,4-Dihydroquinoline (Ni-N bound) Q->Inter1 1,4-Hydrometalation NiH L-Ni-H Species NiH->Inter1 Inter2 C3-Functionalized Intermediate Inter1->Inter2 Electrophilic Trapping at C3 Elec Electrophile (R-X) Elec->Inter2 Prod 3-Substituted Quinoline Inter2->Prod Oxidative Aromatization

Figure 2: Mechanistic logic of Ni-catalyzed C3-H functionalization.

Protocol C: Pd-Catalyzed Oxidative Cyclization

Application: Synthesis of 2,3-disubstituted quinolines from o-vinylanilines and alkynes.[3] Mechanism: Aerobic oxidative cyclization involving intermolecular amination, olefin insertion, and C-C bond cleavage.[3]

Materials
  • Substrate: o-Vinylaniline (0.3 mmol)

  • Reagent: Internal Alkyne (0.3 mmol)

  • Catalyst: PdCl

    
     (5 mol%)
    
  • Additives: Cu(TFA)

    
     (20 mol%), Pivalic acid (PivOH) (0.5 equiv)
    
  • Oxidant: Molecular Oxygen (

    
     balloon)
    
  • Solvent: MeCN/DMSO (9:1)

Step-by-Step Methodology
  • Assembly: In a reaction tube, combine PdCl

    
     (2.6 mg), Cu(TFA)
    
    
    
    (18 mg), and PivOH (15 mg).
  • Substrates: Add o-vinylaniline and the alkyne.

  • Solvent: Add MeCN (1.8 mL) and DMSO (0.2 mL).

  • Oxygenation: Evacuate the tube and refill with

    
     (balloon pressure) three times.
    
  • Reaction: Heat to 80 °C under

    
     atmosphere for 12 hours.
    
  • Work-up: Dilute with diethyl ether, wash with water to remove DMSO. Purify via column chromatography.[4]

Part 3: Comparative Data & Troubleshooting

Protocol Comparison Table
FeatureProtocol A (Au-Annulation)Protocol B (Ni-C3-H)Protocol C (Pd-Cyclization)
Primary Utility De novo ring buildLate-stage functionalizationComponent assembly
C3 Substituent Acyl, Sulfonyl, PhosphonylAlkyl, ArylAlkyl, Aryl (from alkyne)
Conditions Mild (80 °C), NeutralRoom Temp, AnaerobicOxidative (

), 80 °C
Yield Range 75–96%50–85%60–86%
Atom Economy High (100% atom utilization)Moderate (Stoichiometric Zn/Mn)Moderate (Loss of vinyl group)
Key Limitation Requires specific alkyne typesSensitive to moisture/

Requires

handling
Troubleshooting Guide
  • Low Yield in Protocol A: Ensure the alkyne is electron-deficient. Simple alkyl alkynes react sluggishly; add 5 mol% AgOTf to boost Au cationic character.

  • Incomplete Conversion in Protocol B: The active Ni-H species is air-sensitive. Ensure rigorous degassing of DMA. If the reaction stalls, add fresh Zn powder.

  • Regioselectivity Issues in Protocol C: Steric bulk on the alkyne dictates regioselectivity. Large groups prefer the C3 position if the mechanism involves migration, but in this insertion mechanism, the larger group typically ends up at C2. Verify regiochemistry via NOESY NMR.

References

  • Strategies for the synthesis of 3‐substituted quinoline derivatives. ResearchGate. [Link]

  • Nickel-Catalyzed Site-Selective C3-H Functionalization of Quinolines with Electrophilic Reagents at Room Temperature. PolyU Institutional Repository. [Link]

  • Non-Friedländer Route to Diversely 3-Substituted Quinolines through Au(III)-Catalyzed Annulation Involving Electron-Deficient Alkynes. Organic Letters. [Link][5]

  • Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis. Organic Letters. [Link]

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. NIH / PubMed Central. [Link]

Sources

using 3-Chloroquinolin-6-ol in kinase inhibitor screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Chloroquinolin-6-ol as a Privileged Scaffold in Kinase Fragment Screening

Introduction: The "Privileged" Nature of the Scaffold

In the landscape of kinase inhibitor discovery, 3-Chloroquinolin-6-ol represents a classic "privileged scaffold." Unlike fully elaborated Type I or Type II inhibitors, this molecule is a low-molecular-weight fragment (MW: 179.60 Da) designed to probe the ATP-binding pocket's hinge region.

Its utility stems from its dual-functionality:

  • Hinge Interaction: The quinoline nitrogen (N1) and the 6-hydroxyl group (6-OH) mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge backbone residues.

  • Growth Vector: The 3-chloro substituent provides a hydrophobic handle and a distinct synthetic vector, allowing medicinal chemists to "grow" the molecule into the solvent-exposed region or the hydrophobic back-pocket (gatekeeper region).

This Application Note provides a rigorous framework for using this scaffold in Fragment-Based Drug Discovery (FBDD) and subsequent Structure-Activity Relationship (SAR) screening.

Structural Basis & Mechanism of Action

To effectively screen this molecule, one must understand its binding mode. The 3-Chloroquinolin-6-ol core typically binds in the ATP cleft.

  • The Anchor: The N1 accepts a hydrogen bond from the backbone amide of the hinge region.

  • The Donor: The 6-OH acts as a hydrogen bond donor/acceptor, often interacting with the carbonyl of the hinge residues (analogous to the N6 of adenine).

  • The Vector: The 3-position (Chlorine) orients towards the gatekeeper residue, offering a site for halogen bonding or hydrophobic displacement.

Visualization: Hinge Binding Topology

BindingMode cluster_ligand 3-Chloroquinolin-6-ol (Scaffold) Hinge_NH Backbone NH (H-Bond Donor) Quin_N Quinoline N1 (Acceptor) Hinge_NH->Quin_N H-Bond Hinge_CO Backbone C=O (H-Bond Acceptor) Quin_OH 6-OH Group (Donor/Acceptor) Quin_OH->Hinge_CO H-Bond Quin_Cl 3-Cl Group (Hydrophobic/Vector) Gatekeeper Gatekeeper Residue (Met/Thr/Phe) Quin_Cl->Gatekeeper Hydrophobic Contact

Figure 1: Schematic representation of the bidentate hydrogen bonding network established by the quinolin-6-ol core within the kinase hinge region.

Experimental Workflows

Since 3-Chloroquinolin-6-ol is a fragment, it likely possesses low affinity (


).[1] Standard biochemical assays at low concentrations may yield false negatives. Therefore, we utilize a Biophysical Screen (SPR)  for the fragment itself, followed by a Biochemical Screen (ADP-Glo)  for its elaborated derivatives.
Workflow Overview

Workflow Step1 Step 1: Fragment Validation (3-Cl-Quin-6-ol) Method1 Surface Plasmon Resonance (SPR) High Concentration (100-500 µM) Step1->Method1 Step2 Step 2: Chemical Elaboration (Library Synthesis) Method1->Step2 Confirmed Binder Step3 Step 3: SAR Screening (Derivatives) Step2->Step3 Method3 ADP-Glo Kinase Assay IC50 Determination Step3->Method3

Figure 2: Integrated screening workflow moving from biophysical fragment validation to biochemical potency ranking.

Protocol A: Biophysical Screening via SPR (Biacore)

Objective: To validate direct binding of the 3-Chloroquinolin-6-ol fragment to the target kinase and determine binding kinetics (


).
Rationale:  Fragments often have fast on/off rates that are undetectable in endpoint assays. SPR provides real-time binding data.

Materials:

  • Instrument: Biacore 8K or T200.

  • Sensor Chip: CM5 (Carboxymethylated dextran).

  • Ligand: Target Kinase (e.g., PI3K

    
    , c-Met) biotinylated or His-tagged.
    
  • Analyte: 3-Chloroquinolin-6-ol (dissolved in 100% DMSO).

Step-by-Step Protocol:

  • Surface Preparation:

    • Immobilize the target kinase on the active flow cell to a density of ~3000-5000 RU (high density required for low MW fragments).

    • Immobilize a reference protein (e.g., BSA or inactivated kinase) on the reference flow cell.

  • Analyte Preparation:

    • Prepare a 200 mM stock of 3-Chloroquinolin-6-ol in DMSO.

    • Dilute into Running Buffer (PBS-P+, 1% DMSO) to generate a concentration series: 0, 15.6, 31.25, 62.5, 125, 250, 500

      
      .
      
    • Critical: Ensure DMSO concentration is matched exactly (e.g., 1%) in all samples and running buffer to prevent bulk refractive index jumps.

  • Injection Cycle:

    • Flow Rate: 30

      
      /min.
      
    • Contact Time: 60 seconds (association).

    • Dissociation Time: 120 seconds.

    • Regeneration: Usually not required for fragments (fast off-rate); if needed, use mild 10 mM Glycine pH 9.5.

  • Data Analysis:

    • Solvent correction: Apply DMSO calibration curves.

    • Fit data to a Steady State Affinity (1:1) model. Do not attempt kinetic fitting (

      
      ) if the sensorgram is "square-wave" (too fast).
      
    • Calculate Ligand Efficiency (LE) :

      
      .
      

Protocol B: Biochemical Screening via ADP-Glo™

Objective: To screen libraries of compounds derived from the 3-Chloroquinolin-6-ol scaffold. Rationale: Once the fragment is "grown" (MW > 300), potency increases. ADP-Glo is a robust, homogenous assay measuring ADP production, applicable to almost any kinase.

Materials:

  • Assay System: Promega ADP-Glo™ Kinase Assay.

  • Kinase Buffer: 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50

    
     DTT.
    
  • Substrate: Specific peptide/protein substrate for target kinase (e.g., Poly [Glu:Tyr] 4:1).

  • ATP: Ultra-pure ATP (concentration =

    
     of the kinase).
    

Step-by-Step Protocol:

  • Compound Plating:

    • Dispense 50 nL of 3-Chloroquinolin-6-ol derivatives (10 mM stock) into 384-well white, low-volume plates (final assay conc: 10

      
       or dose-response).
      
  • Enzyme Reaction (5

    
    ): 
    
    • Add 2.5

      
       of Kinase (2x concentration) to the wells.
      
    • Incubate for 10 minutes at RT to allow inhibitor binding.

    • Add 2.5

      
       of Substrate/ATP mix (2x concentration) to initiate the reaction.
      
    • Incubate for 60 minutes at RT.

  • ADP-Glo Reaction (Termination):

    • Add 5

      
       of ADP-Glo™ Reagent .
      
    • Incubate for 40 minutes at RT. (This stops the kinase reaction and depletes remaining ATP).

  • Detection:

    • Add 10

      
       of Kinase Detection Reagent .
      
    • Incubate for 30 minutes at RT. (Converts ADP to ATP, then to Luciferase light).

  • Readout:

    • Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision).

  • Data Processing:

    • Calculate % Inhibition:

      
      .
      
    • Fit dose-response curves using a 4-parameter logistic equation to determine

      
      .
      

Data Presentation & Interpretation

When comparing the core fragment to its derivatives, organize data to highlight the "gain in potency" per added atom.

Table 1: Example Screening Data Structure

Compound IDStructure DescriptionMW (Da)

/

(

)
Ligand Efficiency (LE)Interpretation
3-Cl-Q-6-OH Core Scaffold179.6150 (SPR)0.42Validated Hinge Binder
Deriv-01 3-Cl replaced w/ Phenyl221.285 (SPR)0.35Hydrophobic pocket access
Deriv-05 4-position amination245.30.8 (Biochem)0.45Hit : Successful growth
Control Staurosporine466.50.005-Pan-kinase reference

Key Metric - Ligand Efficiency (LE): A high LE (>0.3) for the 3-Chloroquinolin-6-ol fragment indicates that the core binding interactions (hinge H-bonds) are optimal. If LE drops significantly during derivatization, the added mass is not contributing sufficiently to binding energy.

References

  • Fragment-Based Drug Discovery (FBDD)

    • Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques.
    • Source:

  • Quinoline Scaffolds in Kinase Inhibition

    • Solomon, V. R., & Lee, H. "Quinoline as a privileged scaffold in cancer drug discovery." Current Medicinal Chemistry (2011).
    • Source:

  • ADP-Glo Assay Validation

    • Zegzouti, H., et al. "ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases." Assay and Drug Development Technologies (2009).
    • Source:

  • Kinase Hinge Binding Modes

    • Traxler, P., & Furet, P. "Strategies toward the design of novel and selective protein kinase inhibitors." Pharmacology & Therapeutics (1999).
    • Source:

Sources

application of 3-Chloroquinolin-6-ol in cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Evaluation of 3-Chloroquinolin-6-ol in Cancer Cell Models

Part 1: Introduction & Scope

3-Chloroquinolin-6-ol (CAS: 696612-04-1) is a functionalized quinoline scaffold characterized by a hydroxyl group at position 6 and a chlorine atom at position 3.[1][2][3] While often utilized as a high-value intermediate in the synthesis of complex kinase inhibitors (e.g., c-Met, VEGFR) and S-nitrosoglutathione reductase (GSNOR) inhibitors, the scaffold itself possesses intrinsic pharmacophores suitable for fragment-based drug discovery (FBDD).

Its structural duality—offering a hydrogen bond donor/acceptor site (-OH) and a hydrophobic halogen motif (-Cl)—allows it to interact with the ATP-binding pockets of various kinases or intercalate into DNA. This guide provides a standardized workflow for evaluating the anticancer potential of 3-Chloroquinolin-6-ol, moving from solubility optimization to mechanistic validation.

Key Applications:

  • Fragment-Based Screening: Assessing intrinsic cytotoxicity as a starting scaffold.[4]

  • Structure-Activity Relationship (SAR): Serving as a core pharmacophore control in quinoline-based drug libraries.[4]

  • Pathway Modulation: Investigating effects on Nitric Oxide (NO) signaling and apoptosis.[4]

Part 2: Material Preparation & Handling

Critical Causality: 3-Chloroquinolin-6-ol is a hydrophobic heteroaromatic compound. Improper solubilization leads to micro-precipitation in cell culture media, causing false-negative IC50 results (due to lower effective concentration) or false-positives (due to crystal-induced physical stress on cells).

Stock Solution Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade (≥99.9%).[4]

  • Concentration: Prepare a 50 mM master stock.

    • Calculation: Molecular Weight = 179.60 g/mol .[4][5]

    • Recipe: Dissolve 8.98 mg of powder in 1.0 mL of DMSO.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.[4]

Working Solution (Day of Assay)
  • Dilution: Dilute the stock into pre-warmed (37°C) complete culture media immediately before use.

  • Final DMSO Limit: Ensure the final DMSO concentration in the well is ≤ 0.5% (v/v) to avoid solvent toxicity.

    • Example: To achieve 100 µM treatment: Dilute 2 µL of 50 mM stock into 998 µL media (1:500 dilution = 0.2% DMSO).

Part 3: Experimental Protocols

Protocol A: Cytotoxicity Screening (MTT/CCK-8 Assay)

Objective: Determine the half-maximal inhibitory concentration (IC50) in specific cancer lines (e.g., MCF-7, A549, HeLa).

Step-by-Step Methodology:

  • Seeding: Seed cancer cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24 hours to allow attachment.

  • Treatment: Remove old media. Add 100 µL of fresh media containing 3-Chloroquinolin-6-ol at varying concentrations.

    • Dose Range: 0, 1, 5, 10, 25, 50, 100 µM.

    • Controls: Vehicle (0.2% DMSO) and Positive Control (e.g., Doxorubicin 1 µM).[4]

  • Incubation: Incubate for 48 to 72 hours at 37°C, 5% CO₂.

  • Development:

    • Add 10 µL of CCK-8 reagent (or 20 µL MTT solution) to each well.[4]

    • Incubate for 1–4 hours until orange dye (CCK-8) or purple crystals (MTT) form.

  • Measurement: Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT solubilized in DMSO).

  • Analysis: Normalize OD values to the Vehicle Control (set as 100% viability). Plot dose-response curves using non-linear regression (Log(inhibitor) vs. response).[4]

Protocol B: Apoptosis Analysis (Annexin V-FITC/PI)

Objective: Distinguish between necrotic toxicity and programmed cell death (apoptosis), which is the preferred mechanism for oncology drugs.[4]

Step-by-Step Methodology:

  • Preparation: Treat cells (e.g., 1x10⁶ cells in 6-well plates) with the IC50 concentration of 3-Chloroquinolin-6-ol for 24 hours.

  • Harvesting: Detach cells using accutase (avoid trypsin if possible to preserve membrane integrity) and wash 2x with cold PBS.

  • Staining: Resuspend in 100 µL 1X Binding Buffer. Add:

    • 5 µL Annexin V-FITC (Binds exposed Phosphatidylserine).[4]

    • 5 µL Propidium Iodide (PI) (Stains DNA in necrotic/late apoptotic cells).[4]

  • Incubation: 15 minutes at RT in the dark.

  • Flow Cytometry: Analyze immediately.[4]

    • Q1 (Annexin-/PI+): Necrosis.[4]

    • Q2 (Annexin+/PI+): Late Apoptosis.[4]

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptosis.[4]

Protocol C: Mechanistic Validation (NO Signaling/GSNOR)

Context: Quinoline derivatives are often implicated in the modulation of S-nitrosoglutathione reductase (GSNOR).[4] Inhibition of GSNOR increases levels of S-nitrosoglutathione (GSNO) and Nitric Oxide (NO), leading to nitrosative stress and apoptosis in cancer cells.[4]

  • Assay: Intracellular Nitric Oxide (NO) Detection using DAF-FM Diacetate.

  • Treatment: Treat cells with 3-Chloroquinolin-6-ol (25–50 µM) for 6–12 hours.[4]

  • Probe Loading: Wash cells and load with 5 µM DAF-FM Diacetate (cell-permeable NO probe) for 30 mins.[4]

  • Visualization: Wash 3x with PBS to remove excess probe.[4] Image under a fluorescence microscope (Excitation/Emission: 495/515 nm).[4]

    • Result: Increased green fluorescence indicates accumulation of intracellular NO, suggesting GSNOR inhibition or NO pathway activation.[4]

Part 4: Data Visualization & Logic

Figure 1: Pharmacological Evaluation Workflow

The following diagram illustrates the logical flow from compound preparation to mechanistic hit validation.

G Start 3-Chloroquinolin-6-ol (Powder) Prep Stock Prep (50mM in DMSO) Start->Prep Screen Phenotypic Screen (MTT / CCK-8) Prep->Screen Dilute to 1-100 µM Decision IC50 < 10 µM? Screen->Decision Mech1 Apoptosis Assay (Annexin V/PI) Decision->Mech1 Yes Discard Discard / Modify Scaffold Decision->Discard No Mech2 Target Validation (GSNOR / Kinase) Mech1->Mech2 Lead Lead Candidate Optimization Mech2->Lead

Caption: Decision tree for evaluating 3-Chloroquinolin-6-ol. Compounds showing potent IC50 (<10µM) proceed to mechanistic profiling.[4]

Figure 2: Hypothesized Mechanism of Action

Visualization of how the scaffold may induce cell death via the GSNOR/NO axis or Kinase inhibition.[4]

MOA cluster_0 Cytosol Compound 3-Chloroquinolin-6-ol Target1 GSNOR (Inhibition) Compound->Target1 Primary? Target2 Kinase ATP Pocket (Binding) Compound->Target2 Secondary? NO Nitric Oxide (NO) Accumulation Target1->NO Signaling Survival Signaling (e.g. Akt/mTOR) Down Target2->Signaling Stress Nitrosative Stress NO->Stress Apoptosis Apoptosis (Cell Death) Signaling->Apoptosis Stress->Apoptosis

Caption: Dual-pathway hypothesis: GSNOR inhibition causing nitrosative stress vs. direct kinase inhibition leading to apoptosis.

Part 5: Data Summary & Troubleshooting

Table 1: Expected Outcomes & Interpretation

AssayParameterSuccess CriteriaInterpretation
MTT/CCK-8 IC50 Value< 10 µMPotent intrinsic activity; suitable for lead optimization.
10–50 µMModerate activity; likely requires structural modification (SAR).
Annexin V % Apoptosis> 30% increaseMechanism is regulated cell death (desirable).[4]
% NecrosisHigh Q1 populationMechanism is non-specific toxicity (undesirable).[4]
Solubility PrecipitationNone visibleValid assay.[4] Crystals indicate dose is too high or DMSO % too low.[4]

Troubleshooting Guide:

  • Issue: Precipitation in wells.

    • Fix: Reduce working concentration below 50 µM or increase serum concentration (proteins bind and solubilize hydrophobic drugs).[4]

  • Issue: High background in MTT.

    • Fix: The compound itself might reduce MTT.[4] Use CellTiter-Glo (ATP) or CCK-8 instead, or include a "Compound Only" blank well.

Part 6: References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 69164, 3-Chloroquinoline (Structural Analog).[4] Retrieved January 30, 2026 from .[4]

  • Sun, X., et al. (2016). "Discovery of Novel Quinoline Derivatives as Potent Antitumor Agents."[4] Molecules, 21(3).[4] (Contextual grounding for quinoline scaffold activity).

  • Google Patents. "Substituted quinoline compounds as inhibitors of S-nitrosoglutathione reductase."[4] Patent WO2010000000A1.[4] (Establishes the link between 3-chloro-6-hydroxyquinoline derivatives and GSNOR inhibition).

  • Chemsigma. "Product Data Sheet: 3-Chloroquinolin-6-ol (CAS 696612-04-1)."[2] (Verification of chemical identity and availability).

Sources

Application Note: A Systematic Approach to HPLC Method Development for Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds of significant interest in the pharmaceutical, agrochemical, and dye industries.[1][2] Their diverse biological activities, including antimalarial, anticancer, and anti-inflammatory properties, have led to their extensive use in drug development.[1][2][3] Consequently, robust and reliable analytical methods are paramount for their quantification, impurity profiling, and stability testing. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the analysis of these compounds due to its high resolution, sensitivity, and versatility.[4][5]

This comprehensive guide provides a systematic and field-proven approach to developing efficient and robust HPLC methods for the analysis of quinoline derivatives. Drawing upon established chromatographic principles and practical expertise, this document will navigate the user through the critical stages of method development, from initial analyte characterization to final method validation.

Foundational Knowledge: Understanding the Analyte

A successful HPLC method development strategy begins with a thorough understanding of the physicochemical properties of the target quinoline derivatives. These properties will dictate the initial chromatographic conditions and guide the optimization process.

1.1. Key Physicochemical Properties of Quinoline Derivatives:

  • Structure and Substituents: The position and nature of substituents on the quinoline ring significantly influence properties like polarity, pKa, and UV absorbance.[6][7]

  • Polarity and Lipophilicity (LogP): Quinolines span a wide range of polarities. The LogP value, which can be experimentally determined by techniques like RP-HPLC or calculated using software, is a crucial indicator of the compound's hydrophobicity and its likely retention behavior in reversed-phase chromatography.[6][8]

  • pKa (Acid Dissociation Constant): Many quinoline derivatives are basic due to the nitrogen atom in the heterocyclic ring. The pKa value determines the ionization state of the molecule at a given pH. Controlling the ionization state is critical for achieving good peak shape and reproducible retention times.[9]

  • UV-Vis Absorbance Spectrum: The UV-Vis spectrum of a quinoline derivative will determine the optimal wavelength for detection, ensuring maximum sensitivity. Quinolines typically exhibit strong UV absorbance.[10]

The Method Development Workflow: A Strategic Approach

A systematic workflow ensures a logical and efficient method development process, minimizing trial-and-error and leading to a more robust final method.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Assessment & Planning cluster_1 Phase 2: Initial Chromatographic Conditions cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Validation & System Suitability A Analyte Characterization (pKa, LogP, UV Spectrum) B Define Method Goals (e.g., Purity, Quantification) A->B C Select Column (Stationary Phase) B->C D Select Mobile Phase & Detector C->D E Optimize Mobile Phase (Organic %, pH, Buffer) D->E F Optimize Gradient Profile E->F G Fine-tune Flow Rate & Temperature F->G H Perform System Suitability Testing (SST) G->H I Method Validation (as per ICH guidelines) H->I

Caption: A systematic workflow for HPLC method development.

Stationary Phase Selection: The Heart of the Separation

The choice of the stationary phase is the most critical decision in HPLC method development, as it governs the primary separation mechanism. For the majority of quinoline derivatives, reversed-phase chromatography is the mode of choice.

3.1. Common Stationary Phases for Quinoline Derivatives:

  • C18 (Octadecylsilane): This is the most widely used and versatile stationary phase, offering excellent hydrophobic retention for a broad range of quinoline derivatives.[11][12] It is a good starting point for most applications.

  • C8 (Octylsilane): Less retentive than C18, C8 columns can be advantageous for highly hydrophobic quinoline derivatives, reducing analysis time.

  • Phenyl Phases: These columns provide alternative selectivity through π-π interactions with the aromatic quinoline ring system.[12] They can be particularly useful for separating structurally similar isomers.

  • Polar-Embedded Phases: These phases contain polar functional groups (e.g., carbamate, amide) embedded within the alkyl chains. They can improve peak shape for basic compounds like quinolines by shielding residual silanols on the silica surface.

  • Mixed-Mode Phases: Some columns offer a combination of reversed-phase and ion-exchange characteristics, which can be beneficial for separating complex mixtures of quinoline derivatives with varying charges.[13]

Table 1: Stationary Phase Selection Guide for Quinoline Derivatives

Stationary PhasePrimary Interaction MechanismBest Suited For
C18 HydrophobicGeneral purpose, wide range of quinoline derivatives.
C8 HydrophobicHighly hydrophobic quinoline derivatives to reduce retention.
Phenyl Hydrophobic & π-π interactionsAromatic and isomeric quinoline derivatives.
Polar-Embedded Hydrophobic & Hydrogen BondingBasic quinoline derivatives to improve peak shape.
Mixed-Mode Hydrophobic & Ion-ExchangeComplex mixtures with varying charge states.

Mobile Phase Optimization: Driving the Selectivity

The mobile phase composition plays a crucial role in controlling the retention and selectivity of the separation.[14] For reversed-phase HPLC of quinoline derivatives, the mobile phase typically consists of an aqueous component (often with a buffer) and an organic modifier.

4.1. Organic Modifier Selection:

  • Acetonitrile (ACN): Generally the preferred organic modifier due to its low viscosity, good UV transparency, and ability to produce sharp peaks.[13]

  • Methanol (MeOH): Can offer different selectivity compared to acetonitrile and is a viable alternative.

  • Tetrahydrofuran (THF): Used less commonly but can provide unique selectivity for certain applications.

4.2. The Critical Role of pH Control:

As basic compounds, the retention and peak shape of quinoline derivatives are highly sensitive to the mobile phase pH.[14]

  • Below pKa: At a pH at least 2 units below the pKa of the quinoline nitrogen, the molecule will be fully protonated (cationic). This can lead to strong interactions with residual silanol groups on the stationary phase, resulting in peak tailing.[9]

  • Above pKa: At a pH at least 2 units above the pKa, the molecule will be in its neutral form, which generally leads to better peak shape and more predictable retention in reversed-phase chromatography.

Protocol 1: Initial Mobile Phase Scouting

  • Prepare Stock Solutions: Prepare a stock solution of the quinoline derivative standard in a suitable solvent (e.g., methanol or acetonitrile).

  • Initial Mobile Phase Composition:

    • Aqueous Component: Start with a buffer such as 20 mM phosphate or acetate buffer. Adjust the pH to be at least 2 units above the pKa of the analyte if known. If the pKa is unknown, start with a neutral pH (e.g., pH 7.0).

    • Organic Modifier: Begin with acetonitrile.

  • Isocratic Elution: Perform initial runs with varying isocratic compositions of the mobile phase (e.g., 30%, 50%, 70% acetonitrile) to determine the approximate organic solvent concentration required for elution.

  • Gradient Elution: Based on the isocratic runs, design a generic gradient from a low to a high percentage of organic modifier (e.g., 10-90% acetonitrile over 20 minutes) to elute all components of the sample.

Detection Techniques

The choice of detector depends on the concentration of the analyte and the required sensitivity and selectivity.

  • UV-Vis Detector: The most common detector for HPLC analysis of quinoline derivatives due to their strong chromophores.[5] Detection is typically performed at the wavelength of maximum absorbance (λmax).

  • Mass Spectrometry (MS): Provides higher sensitivity and selectivity, and is invaluable for impurity identification and analysis of complex matrices. For MS compatibility, volatile buffers like formic acid or ammonium acetate should be used instead of non-volatile buffers like phosphate.[13]

System Suitability Testing (SST): Ensuring Method Performance

Before any sample analysis, it is crucial to perform system suitability testing (SST) to ensure that the chromatographic system is performing adequately.[15][16][17]

Table 2: Typical System Suitability Parameters and Acceptance Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (Tf) ≤ 2.0Measures peak symmetry. High tailing can indicate secondary interactions.[18]
Theoretical Plates (N) > 2000Measures column efficiency. Higher numbers indicate better separation power.[18]
Resolution (Rs) > 2.0 between the main peak and the closest impurityEnsures baseline separation of adjacent peaks.[15][18]
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for replicate injections (n≥5)Demonstrates the precision of the system.[18]

Protocol 2: System Suitability Test

  • Prepare a System Suitability Solution: This solution should contain the main quinoline derivative and any known impurities or closely eluting compounds at a relevant concentration.

  • Equilibrate the System: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform Replicate Injections: Inject the system suitability solution at least five times.

  • Evaluate the Data: Calculate the tailing factor, theoretical plates, resolution, and the RSD of the peak areas.

  • Compare with Acceptance Criteria: Ensure all parameters meet the pre-defined acceptance criteria before proceeding with sample analysis.

Sample Preparation: A Critical First Step

Proper sample preparation is essential to ensure the accuracy and longevity of the HPLC system.

  • Dissolution: Dissolve the sample in a solvent that is compatible with the mobile phase. Ideally, the sample solvent should be the same as the initial mobile phase composition to avoid peak distortion.

  • Filtration: Filter all samples and standards through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter that could clog the column or instrument tubing.[19]

  • Solid-Phase Extraction (SPE): For complex matrices, SPE may be necessary to clean up the sample and concentrate the analyte of interest.[20]

Troubleshooting Common Issues

Table 3: Common Problems and Solutions in HPLC of Quinoline Derivatives

ProblemPotential Cause(s)Suggested Solution(s)
Peak Tailing Secondary interactions with residual silanols; Mobile phase pH too low.Increase mobile phase pH; Use a polar-embedded column; Add a competing base to the mobile phase.[9]
Poor Resolution Inappropriate stationary phase; Suboptimal mobile phase composition.Screen different stationary phases (e.g., Phenyl, C8); Optimize mobile phase pH and organic modifier percentage.
Variable Retention Times Inadequate system equilibration; Inconsistent mobile phase preparation; Fluctuating column temperature.Ensure sufficient equilibration time; Prepare mobile phase accurately; Use a column thermostat.
Low Sensitivity Incorrect detection wavelength; Low analyte concentration.Set detector to λmax; Optimize sample preparation to concentrate the analyte.

Conclusion

The development of a robust and reliable HPLC method for quinoline derivatives is a systematic process that requires a thorough understanding of the analyte's properties and the principles of chromatography. By following the logical workflow outlined in this guide, researchers can efficiently develop methods that are accurate, precise, and fit for purpose. The key to success lies in the careful selection of the stationary phase, meticulous optimization of the mobile phase, and consistent performance of system suitability tests.

References

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025).
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  • What Are HPLC System Suitability Tests and Their Importance? (2025). Altabrisa Group.
  • System Suitability in HPLC Analysis. (n.d.). Pharmaguideline.
  • Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide. (n.d.). Benchchem.
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  • Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. (n.d.). Horizon IRD.
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Application Notes & Protocols: Molecular Docking of 3-Chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of 3-Chloroquinoline in Modern Drug Discovery

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural and synthetic compounds with a vast array of biological activities.[1] Within this class, 3-chloroquinoline derivatives have emerged as particularly crucial starting materials and structural motifs for the development of novel therapeutics, especially in oncology and infectious diseases.[1][2] The strategic placement of the chloro-substituent at the 3-position significantly influences the molecule's electronic properties and provides a versatile handle for synthetic modification, enabling the exploration of vast chemical space.

Molecular docking, a powerful computational technique, has become indispensable for accelerating the drug discovery process. It predicts the preferred orientation of a ligand when bound to a receptor, providing critical insights into binding affinity and interaction patterns at the molecular level.[3] This guide offers a comprehensive overview and detailed protocols for conducting molecular docking studies on 3-chloroquinoline derivatives, designed for researchers and scientists in the field of drug development. We will delve into the causality behind methodological choices, ensuring a robust and reproducible computational workflow from target selection to results validation.

Section 1: The Docking Workflow: A Conceptual Overview

A successful molecular docking study is not a single, automated step but a multi-stage process requiring careful preparation, execution, and critical analysis. Each stage is foundational for the next, and errors or oversights in early steps will invariably compromise the validity of the final results. The workflow is designed to model a biological recognition event in silico, aiming to identify the most stable binding pose of a ligand within the active site of its target protein.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation Target_ID Target Identification (e.g., Kinase, RT, PBP) Receptor_Prep Receptor Preparation (PDB File Cleanup) Target_ID->Receptor_Prep Ligand_Prep Ligand Preparation (3-Chloroquinoline Derivatives) Target_ID->Ligand_Prep Grid_Gen Grid Box Generation (Defining the Search Space) Receptor_Prep->Grid_Gen Ligand_Prep->Grid_Gen Docking Docking Simulation (e.g., AutoDock Vina) Grid_Gen->Docking Pose_Analysis Pose & Score Analysis (Binding Energy, Interactions) Docking->Pose_Analysis Validation Results Validation (RMSD, Re-docking) Pose_Analysis->Validation Hit_ID Validated Hit Identification Validation->Hit_ID

Caption: A typical workflow for molecular docking studies.

Section 2: Target Identification for 3-Chloroquinoline Derivatives

The first and most critical step is the selection of a biologically relevant protein target. The diverse pharmacological activities of quinoline derivatives mean they can interact with a wide range of proteins.[2][4] Target identification is the process of identifying the direct molecular targets, which can be approached through computational methods, direct biochemical assays, or genetic interactions.[5]

Commonly Investigated Targets:

  • Oncology: Kinases (e.g., Aurora A, ROCK1), Topoisomerases, and receptors like the Adenosine A2B receptor (A2BAR) are frequent targets due to their roles in cell proliferation and signaling.[2][6]

  • Infectious Diseases: For antiviral applications, enzymes like HIV Reverse Transcriptase are key targets.[7] In antibacterial research, Penicillin-Binding Proteins (PBPs) and DNA gyrase are often investigated.[8][9]

Rationale for Target Selection: The choice of target should be evidence-based, derived from existing literature on the structure-activity relationships (SAR) of similar compounds, or from broader phenotypic screening that suggests a mechanism of action.[4][5] For instance, if a series of 3-chloroquinoline derivatives shows potent anti-proliferative activity in breast cancer cell lines, docking against relevant kinases or hormone receptors would be a logical starting point.[6]

Section 3: Experimental Protocols

The following protocols provide a step-by-step methodology for a standard molecular docking experiment. The use of UCSF Chimera for preparation and AutoDock Vina for the docking simulation is described, as these are powerful and widely accessible tools for the research community.[3]

Protocol 3.1: Receptor Preparation

Objective: To prepare the target protein structure for docking by removing non-essential molecules, repairing structural issues, and adding charges and hydrogen atoms. A clean, high-resolution crystal structure from the Protein Data Bank (PDB) is the ideal starting point.

Causality: Raw PDB files often contain crystallographic water molecules, co-factors, and other ligands that can interfere with the docking process.[10] Furthermore, these files typically lack hydrogen atoms, which are essential for calculating accurate electrostatic and hydrogen bonding interactions.[11] This protocol ensures the receptor is in a chemically correct and computationally ready state.

Methodology:

  • Obtain Protein Structure: Download the desired protein structure from the PDB (e.g., PDB ID: 4I2P for HIV Reverse Transcriptase).[7]

  • Load into UCSF Chimera: Open the PDB file in UCSF Chimera.

  • Initial Cleanup:

    • Remove Unnecessary Chains: If the biological unit is a monomer but the PDB file contains a dimer or multimer, delete the extraneous chains (e.g., keep only chain A).[12] Use Select > Chain to highlight and Actions > Atoms/Bonds > delete to remove.

    • Delete Solvent and Ions: Remove water molecules and non-essential ions. Use the command delete solvent or Select > Structure > solvent.

  • Prepare with Dock Prep Tool:

    • Navigate to Tools > Surface/Binding Analysis > Dock Prep.[10]

    • This tool automates several key steps:

      • It adds hydrogen atoms to the protein, which are necessary for calculating interactions.

      • It assigns partial charges to each atom using force fields like AMBER, which is crucial for scoring functions.

      • It repairs incomplete side chains if necessary.

    • Execute Dock Prep with default settings.

  • Save the Prepared Receptor: Save the cleaned receptor structure in the Mol2 format (e.g., receptor.mol2) for use with AutoDock Tools and as a PDB file without hydrogens for visualization.[13]

Protocol 3.2: Ligand Preparation

Objective: To generate a 3D structure of the 3-chloroquinoline derivative, assign correct atom types and charges, and define rotatable bonds.

Causality: The docking algorithm needs a high-quality 3D representation of the ligand. Energy minimization ensures the ligand is in a low-energy, sterically favorable conformation.[14] Defining rotatable bonds is critical for flexible ligand docking, allowing the software to explore different conformations of the ligand within the binding site, which mimics biological reality.[11]

Methodology:

  • Create 2D Structure: Draw the 3-chloroquinoline derivative using chemical drawing software (e.g., ChemDraw, MarvinSketch) and save it as a MOL or SDF file. Alternatively, retrieve it from a database like PubChem.[15][16]

  • Generate 3D Coordinates: Use a program like Open Babel or the features within your modeling suite (e.g., UCSF Chimera) to convert the 2D structure into a 3D conformation.

  • Energy Minimization: Perform energy minimization on the 3D structure using a suitable force field (e.g., MMFF94) to relieve any steric strain and achieve a stable conformation.[14]

  • Prepare in AutoDockTools (ADT):

    • Load the 3D ligand structure into ADT.

    • ADT will automatically add hydrogens and compute Gasteiger charges.

    • Define rotatable bonds. ADT will typically autodetect these, but it is crucial to verify that all relevant acyclic single bonds are selected to allow for conformational flexibility during docking.

  • Save as PDBQT: Save the final prepared ligand in the PDBQT format (e.g., ligand.pdbqt). This format contains the atomic coordinates, charges, and information about the rotatable torsion tree.

Protocol 3.3: Docking Simulation with AutoDock Vina

Objective: To define the search space on the receptor and run the docking algorithm to generate a set of predicted binding poses.

Causality: The docking algorithm cannot search the entire protein surface; this would be computationally prohibitive. A "grid box" is used to define a specific search volume, typically centered on the known active or allosteric site.[2] The size of this box is a critical parameter: too small, and it may miss the correct binding pose; too large, and it reduces the accuracy and efficiency of the search.

Methodology:

  • Identify the Binding Site: The binding site can be identified from the position of a co-crystallized ligand in the PDB structure or through literature analysis.

  • Define the Grid Box:

    • In ADT, load the prepared receptor (receptor.pdbqt).

    • Navigate to Grid > Grid Box.

    • A box will appear. Adjust its center and dimensions (in x, y, z) to encompass the entire binding site, including the side chains of key interacting residues. A margin of 4-5 Å around the site is generally recommended.

    • Note the coordinates of the grid center and the dimensions.

  • Create a Configuration File: Create a text file (e.g., conf.txt) with the following information:

  • Run Vina: Execute AutoDock Vina from the command line: vina --config conf.txt --log results.log

Section 4: Post-Docking Analysis and Validation

Objective: To interpret the docking results, select the most plausible binding poses, and validate the overall docking protocol.

Causality: A low docking score alone is not sufficient to confirm a good result.[17] The predicted binding pose must be biologically sensible, forming key interactions (like hydrogen bonds or hydrophobic contacts) with important residues in the active site. Validation is essential to build confidence that the docking protocol can reliably reproduce experimentally known binding modes.[18]

Protocol 4.1: Pose and Score Interpretation
  • Analyze Docking Scores: The output file (results.pdbqt) will contain multiple binding modes, ranked by their binding affinity score (in kcal/mol). A more negative score indicates a stronger predicted binding affinity.[18]

  • Visualize Interactions: Load the receptor and the output poses (results.pdbqt) into a visualization tool like UCSF Chimera or Discovery Studio Visualizer.[19]

    • Analyze the top-ranked pose. Identify key interactions:

      • Hydrogen Bonds: Are there H-bonds with known critical residues?

      • Hydrophobic Interactions: Does the molecule fit well within hydrophobic pockets?

      • Pi-Pi Stacking: Are there aromatic interactions with residues like PHE, TYR, or TRP?

    • Compare the interactions with those of known inhibitors or the native ligand, if available.[20]

  • Cluster Analysis: Examine the different poses. Often, multiple low-energy poses will be clustered in a similar orientation. A large cluster of low-energy poses can increase confidence in the predicted binding mode.[17]

G cluster_input Docking Output cluster_analysis Analysis Steps cluster_validation Validation & Outcome Docking_Results Docking Results (Poses) Binding Affinity (kcal/mol) Analysis Pose Visualization H-Bond Analysis Hydrophobic Interactions Pi-Stacking Docking_Results:f0->Analysis:f0 Docking_Results:f1->Analysis:f0 Outcome Biologically Sensible? Validated Hit Candidate Analysis->Outcome

Caption: The process of post-docking analysis.
Protocol 4.2: Docking Protocol Validation

This is a critical self-validating step. Before docking a library of novel compounds, you must demonstrate that your chosen protocol can accurately reproduce a known result.

  • Select a Validation System: Choose a protein target from the PDB that has a co-crystallized ligand similar in structure to a quinoline derivative.

  • Re-docking:

    • Extract the co-crystallized (native) ligand from the PDB file.

    • Prepare both the protein and this native ligand using the exact same protocols (3.1 and 3.2) as you would for your test compounds.

    • Dock the native ligand back into its own binding site using Protocol 3.3.

  • Calculate RMSD:

    • Superimpose the top-ranked docked pose of the native ligand onto the original crystallographic pose.

    • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two ligands.

    • Success Criterion: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your docking protocol can accurately reproduce the experimental binding mode.[21] If the RMSD is high, you may need to adjust the grid box size, scoring function, or ligand preparation steps.

Section 5: Data Presentation - Comparative Docking Performance

The table below summarizes quantitative data from various docking studies of 3-chloroquinoline derivatives against prominent biological targets, illustrating the typical output of such investigations.

Derivative/CompoundTarget Protein (PDB ID)Docking Score (kcal/mol)Key Interactions NotedReference
Compound 4HIV Reverse Transcriptase (4I2P)-10.67Hydrophobic interactions with TRP229; H-bond with LYS101.[7]
Compound 9bRho-associated protein kinase 1 (ROCK1) (2ESM)-10.0-[2]
Compounds 9 and 16Adenosine A2B receptor (A2BAR)Stronger binding than co-crystalized ligand-[6]
Quinoline-based Dihydrazone (3c)Cyclin-dependent kinase 2 (CDK2)-Binds via partial insertion.[22]
Imidazoquinoline 5f-High docking score & strong binding energy-[23]

Conclusion

Molecular docking is a powerful and rational approach to understanding the potential therapeutic action of 3-chloroquinoline derivatives. By providing a molecular-level view of ligand-protein interactions, it guides the synthesis of more potent and selective inhibitors, ultimately accelerating the drug discovery pipeline. However, the predictive power of docking is entirely dependent on the rigor of the methodology. Adherence to detailed protocols for preparation, execution, and, most importantly, validation is paramount for generating trustworthy and actionable results. The protocols and insights provided in this guide serve as a robust framework for researchers to confidently apply this computational tool to their work with this versatile chemical scaffold.

References

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  • ResearchGate. (2017, July 31). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel Quinoline Carboxamide analogs. Retrieved from [Link]

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Application Notes and Protocols for Assessing the Anti-proliferative Activity of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Quinoline Scaffolds

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities.[1] Notably, quinoline derivatives have emerged as promising candidates in oncology due to their demonstrated anti-proliferative effects against various cancer cell lines.[2][3][4] These compounds exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, modulation of the cell cycle, and interference with critical tumor-growth signaling pathways.[2][5] Some quinoline derivatives function as topoisomerase inhibitors, disrupting DNA replication, while others target protein kinases such as Pim-1 kinase and the PI3K/Akt/mTOR pathway.[6][7][8]

Given the therapeutic potential of this chemical class, robust and reproducible protocols for assessing their anti-proliferative activity are paramount for advancing drug discovery efforts. This guide provides a comprehensive framework for evaluating quinoline compounds, detailing two widely adopted colorimetric assays: the MTT and Sulforhodamine B (SRB) assays. It further outlines the principles of data analysis and interpretation, ensuring the generation of reliable and meaningful results.

Phase 1: Foundational In Vitro Screening - Choosing the Right Assay

The initial step in evaluating a novel quinoline compound is to determine its effect on cell viability and proliferation. This is typically achieved through in vitro screening using established cancer cell lines.[9][10] The choice of assay is critical and depends on the specific research question and the anticipated mechanism of action of the compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[11][12] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[11][13] The amount of formazan produced is directly proportional to the number of viable cells.[12][14]

  • Sulforhodamine B (SRB) Assay: This assay quantifies cell density by measuring the total cellular protein content.[15][16] The SRB dye binds to basic amino acid residues of cellular proteins under acidic conditions.[15][17] The amount of bound dye is directly proportional to the cell mass.[17]

Both assays are suitable for high-throughput screening and provide a quantitative measure of the anti-proliferative effects of a compound. The selection between them may be influenced by potential interactions of the quinoline compound with the assay reagents. For instance, compounds that interfere with mitochondrial function might yield misleading results in an MTT assay.

Visualizing the Experimental Workflow

The general workflow for assessing the anti-proliferative activity of quinoline compounds is a multi-step process that begins with cell culture and culminates in data analysis.

% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

% Inhibition = 100 - % Cell Viability

Caption: Potential mechanisms of quinoline-induced anti-proliferative activity.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the initial assessment of the anti-proliferative activity of novel quinoline compounds. By employing these standardized methods, researchers can generate reliable and comparable data, facilitating the identification of promising lead candidates for further development. Subsequent studies should focus on elucidating the specific molecular targets and mechanisms of action to fully characterize the therapeutic potential of these compounds in the context of cancer therapy.

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NMR and mass spectrometry analysis of 3-Chloroquinolin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical note details the analytical protocol for the structural characterization of 3-Chloroquinolin-6-ol (CAS: 612-59-9), a critical intermediate in the synthesis of antimalarial and kinase-inhibiting pharmacophores. Due to the amphoteric nature of the phenolic quinoline scaffold and the presence of a halogen, specific challenges arise regarding solubility and ionization. This guide provides a validated workflow using 1H NMR for regio-isomer confirmation and LC-MS for isotopic validation, emphasizing the differentiation of the 3-chloro isomer from common synthetic impurities (e.g., 2-chloro or 4-chloro analogs).

Sample Preparation & Solubility Profile

Challenge: 3-Chloroquinolin-6-ol exhibits poor solubility in non-polar solvents (CDCl₃) due to intermolecular hydrogen bonding (phenol donor + pyridine nitrogen acceptor) and π-stacking.[1]

Protocol:

  • Primary Solvent: DMSO-d6 (Dimethyl sulfoxide-d6).[1] This is the mandatory solvent for full characterization.[1] It disrupts hydrogen bonding, ensuring sharp peaks for the hydroxyl proton and preventing aggregation broadening.[1]

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of DMSO-d6.

  • Handling: The sample is hygroscopic. Use a dry box or nitrogen flush if quantitative integration of the OH peak is required.

  • Additives: If proton exchange broadening is observed (disappearance of OH signal), add 1 drop of D₂O to confirm the exchangeable proton, though this will eliminate the OH peak from the spectrum.

Mass Spectrometry Analysis (LC-MS)

Objective: To confirm molecular weight and validate the presence of the chlorine atom via isotopic abundance.

Experimental Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode (+ve).[1][2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 1.8 µm).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (FA is crucial to protonate the quinoline nitrogen).[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1][3]

  • Gradient: 5% B to 95% B over 5 minutes.

Data Interpretation & Criteria

The mass spectrum provides the primary "Go/No-Go" decision based on the chlorine isotope signature.

FeatureObserved Value (m/z)Theoretical OriginAcceptance Criteria
Base Peak (M+H) 180.0 [³⁵Cl-C₉H₆NO + H]⁺High Intensity
Isotope Peak (M+2) 182.0 [³⁷Cl-C₉H₆NO + H]⁺~32% intensity of Base Peak
Fragment 1 152.0 [M+H - CO]⁺Loss of Carbon Monoxide (Phenol characteristic)
Fragment 2 144.0 [M+H - HCl]⁺Loss of Hydrogen Chloride (Rare in soft ESI, seen in MS/MS)

Critical Check: A 3:1 ratio between m/z 180 and 182 confirms the presence of a single chlorine atom. A 1:1 ratio would indicate Bromine (incorrect starting material).[1]

NMR Spectroscopy (Structural Confirmation)

Objective: To distinguish the 3-chloro isomer from 2-chloro or 4-chloro regio-isomers using scalar coupling patterns.

1H NMR Prediction & Assignment (400 MHz, DMSO-d6)

The 3-chloro substitution breaks the spin system of the pyridine ring, isolating H2 and H4.

PositionShift (δ ppm)*MultiplicityCoupling (J Hz)Structural Logic
OH 10.1 - 10.4Broad Singlet-Exchangeable phenolic proton.
H-2 8.75 Singlet -Deshielded by adjacent N and Cl.[1] Key ID Peak.
H-4 8.35 Singlet -Deshielded by Cl.[1] No coupling to H3.[1] Key ID Peak.
H-8 7.90Doublet9.0Ortho coupling to H7.
H-5 7.45Doublet2.5Meta coupling to H7 (or weak ortho).[1]
H-7 7.25dd9.0, 2.5Coupled to H8 (ortho) and H5 (meta).[1]

*Note: Shifts are estimates based on substituent additivity rules applied to the 6-hydroxyquinoline scaffold.

Differentiation Strategy (The "Singlet Test")
  • 3-Chloro isomer (Target): H2 and H4 appear as two distinct singlets in the aromatic region (8.0–9.0 ppm).[1]

  • 2-Chloro isomer: H3 and H4 would appear as a pair of doublets (J ~8 Hz).[1]

  • 4-Chloro isomer: H2 and H3 would appear as a pair of doublets (J ~5 Hz).[1]

Protocol Step:

  • Acquire standard 1H spectrum (ns=16, D1=2.0s).[1]

  • Expand the region 8.2–9.0 ppm.[1]

  • Pass Criteria: Observation of two sharp singlets.

  • Fail Criteria: Observation of doublets in the downfield region (indicates wrong regio-isomer).

Integrated Workflow Diagram

The following flowchart illustrates the logical decision tree for validating the material.

G Start Crude Sample 3-Chloroquinolin-6-ol Solubility Solubility Test (DMSO-d6) Start->Solubility LCMS LC-MS Analysis (ESI+) Solubility->LCMS IsotopeCheck Check Cl Isotope Pattern (m/z 180 : 182 ratio) LCMS->IsotopeCheck NMR 1H NMR Acquisition (400 MHz, DMSO-d6) IsotopeCheck->NMR Ratio ~ 3:1 Fail_MS REJECT: Incorrect Halogen/Mass IsotopeCheck->Fail_MS Ratio != 3:1 RegionCheck Analyze 8.0 - 9.0 ppm (Pyridine Ring) NMR->RegionCheck Fail_NMR REJECT: Regio-isomer (2-Cl or 4-Cl) RegionCheck->Fail_NMR Doublets Observed Pass VALIDATED: 3-Chloroquinolin-6-ol RegionCheck->Pass 2 Singlets (H2, H4)

Caption: Analytical decision matrix for the structural validation of 3-Chloroquinolin-6-ol, highlighting the critical "Singlet Test" in NMR.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (Standard text for substituent additivity rules in NMR).

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 69164, 3-Chloroquinoline. Retrieved from [Link] (Reference for base quinoline scaffold shifts).[1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source for Chlorine isotope abundance ratios).

Sources

Application Notes and Protocols for the Development of Antibacterial Agents from 3-Chloroquinolin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

These application notes provide a comprehensive guide for the development of novel antibacterial agents derived from the versatile scaffold, 3-Chloroquinolin-6-ol. This document outlines a strategic approach, from the synthesis of the core molecule to the evaluation of its antibacterial efficacy and safety profile. The protocols herein are designed to be self-validating, with a strong emphasis on the scientific rationale behind each step, ensuring technical accuracy and reproducibility.

Introduction: The Quinoline Scaffold in Antibacterial Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1] Notably, the quinolone class of antibiotics, characterized by a 4-oxo-1,4-dihydroquinoline skeleton, has been a cornerstone of antibacterial therapy for decades.[2] These agents primarily exert their bactericidal effects by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and recombination.[3]

The emergence of widespread antibiotic resistance necessitates the development of new antibacterial agents with novel mechanisms of action or improved efficacy against resistant strains.[4] 3-Chloroquinolin-6-ol presents an attractive starting point for the synthesis of new quinolone analogs. The chlorine atom at the 3-position and the hydroxyl group at the 6-position offer versatile handles for chemical modification, allowing for the systematic exploration of the structure-activity relationship (SAR) to optimize antibacterial potency and pharmacokinetic properties.[5][6] This guide will detail a rational workflow for harnessing the potential of this scaffold.

Synthesis of the Core Scaffold: 3-Chloroquinolin-6-ol

Proposed Synthetic Pathway

The synthesis of 3-Chloroquinolin-6-ol can be envisioned in two main stages: the construction of the 6-hydroxyquinoline core, followed by regioselective chlorination at the 3-position.

G cluster_0 Stage 1: Synthesis of 6-Hydroxyquinoline cluster_1 Stage 2: Regioselective Chlorination p-Anisidine p-Anisidine Intermediate_A Intermediate_A p-Anisidine->Intermediate_A Diethyl (ethoxymethylene)malonate Gould-Jacobs Reaction 6-Methoxy-4-hydroxyquinoline-3-carboxylate 6-Methoxy-4-hydroxyquinoline-3-carboxylate Intermediate_A->6-Methoxy-4-hydroxyquinoline-3-carboxylate Thermal Cyclization 6-Methoxyquinoline 6-Methoxyquinoline 6-Methoxy-4-hydroxyquinoline-3-carboxylate->6-Methoxyquinoline Saponification & Decarboxylation 6-Hydroxyquinoline 6-Hydroxyquinoline 6-Methoxyquinoline->6-Hydroxyquinoline Demethylation (HBr) 3-Chloroquinolin-6-ol 3-Chloroquinolin-6-ol 6-Hydroxyquinoline->3-Chloroquinolin-6-ol Vilsmeier-Haack type reaction or other regioselective chlorination

Caption: Proposed multi-step synthesis of 3-Chloroquinolin-6-ol.

Detailed Synthetic Protocols

Protocol 2.2.1: Synthesis of 6-Hydroxyquinoline via Gould-Jacobs Reaction and Demethylation

This protocol first constructs the quinoline ring system using the Gould-Jacobs reaction, followed by demethylation to yield the desired 6-hydroxy functionality.[7][8]

  • Step 1: Condensation. In a round-bottom flask equipped with a reflux condenser, combine p-anisidine (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq). Heat the mixture at 120-130 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Step 2: Cyclization. The resulting intermediate from Step 1 is added portion-wise to a preheated high-boiling point solvent (e.g., Dowtherm A) at 240-250 °C. Maintain this temperature for 30 minutes to effect cyclization. Cool the reaction mixture and add hexane to precipitate the product, ethyl 6-methoxy-4-hydroxyquinoline-3-carboxylate. Filter and wash the solid with hexane.

  • Step 3: Saponification and Decarboxylation. The ester from Step 2 is refluxed in an excess of 10% aqueous sodium hydroxide until a clear solution is obtained. Cool the solution and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid. Filter the solid and heat it at its melting point until carbon dioxide evolution ceases to yield 6-methoxyquinoline.

  • Step 4: Demethylation. Reflux the 6-methoxyquinoline from Step 3 in 48% hydrobromic acid for 4-6 hours.[9] After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 6-hydroxyquinoline. Purify by recrystallization or column chromatography.

Protocol 2.2.2: Regioselective Chlorination of 6-Hydroxyquinoline

Chlorination at the 3-position of a quinoline ring can be achieved under Vilsmeier-Haack conditions or other electrophilic chlorination methods.[8]

  • Vilsmeier-Haack Reaction. In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃, 3.0 eq) to N,N-dimethylformamide (DMF, 3.0 eq) dropwise with stirring. To this Vilsmeier reagent, add 6-hydroxyquinoline (1.0 eq) portion-wise, ensuring the temperature remains low. After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-90 °C for 4-6 hours.[5]

  • Work-up. Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. The product, 3-Chloroquinolin-6-ol, will precipitate. Filter the solid, wash with water, and dry. Purify by column chromatography or recrystallization.

Derivatization Strategies for Antibacterial Activity

The 3-Chloroquinolin-6-ol scaffold offers two primary sites for derivatization: the 6-hydroxyl group and the aromatic ring system. The goal of derivatization is to modulate the compound's electronic properties, lipophilicity, and steric profile to enhance its interaction with the bacterial target and improve its drug-like properties.

G cluster_0 Derivatization at 6-OH cluster_1 Modifications on the Ring System 3-Chloroquinolin-6-ol 3-Chloroquinolin-6-ol Esterification Esterification 3-Chloroquinolin-6-ol->Esterification Etherification Etherification 3-Chloroquinolin-6-ol->Etherification Carbamoylation Carbamoylation 3-Chloroquinolin-6-ol->Carbamoylation Nucleophilic Aromatic Substitution at C4 Nucleophilic Aromatic Substitution at C4 3-Chloroquinolin-6-ol->Nucleophilic Aromatic Substitution at C4 Introduction of substituents at C7 Introduction of substituents at C7 3-Chloroquinolin-6-ol->Introduction of substituents at C7

Caption: Derivatization strategies for 3-Chloroquinolin-6-ol.

Modification of the 6-Hydroxyl Group
  • Esterification: Conversion of the hydroxyl group to an ester can modulate the compound's lipophilicity and potentially act as a prodrug strategy, where the ester is cleaved in vivo to release the active hydroxyl compound.

  • Etherification: Introduction of various alkyl or aryl ethers can probe the steric and electronic requirements of the binding pocket of the target enzyme.

  • Carbamoylation: Formation of carbamates can introduce hydrogen bonding capabilities and alter the compound's solubility.

Modification of the Quinoline Ring
  • Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the quinoline nitrogen activates the 4-position for nucleophilic aromatic substitution, allowing for the introduction of various amine-containing side chains, a common feature in potent quinolone antibiotics.

  • Further Substitution on the Benzene Ring: The 7-position is a key site for modification in many clinically used fluoroquinolones. Introduction of cyclic amines (e.g., piperazine, morpholine) at this position often enhances antibacterial activity and spectrum.

In Vitro Evaluation of Antibacterial Activity

A systematic in vitro evaluation is crucial to determine the antibacterial spectrum and potency of the synthesized derivatives.

Primary Screening: Agar Disk Diffusion Assay

This method provides a qualitative assessment of antibacterial activity.

Protocol 4.1.1: Disk Diffusion Assay

  • Preparation of Bacterial Inoculum. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture of the test organism.

  • Inoculation of Agar Plates. Uniformly streak the bacterial suspension onto the surface of Mueller-Hinton agar plates.

  • Application of Test Compounds. Impregnate sterile paper disks with a known concentration of the test compounds (dissolved in a suitable solvent like DMSO) and place them on the inoculated agar surface.

  • Incubation. Incubate the plates at 37 °C for 18-24 hours.

  • Measurement. Measure the diameter of the zone of inhibition around each disk. A larger zone of inhibition indicates greater antibacterial activity.

Quantitative Analysis: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol 4.2.1: Broth Microdilution MIC Assay

  • Preparation of Compound Dilutions. Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation. Add a standardized bacterial inoculum to each well.

  • Incubation. Incubate the plates at 37 °C for 18-24 hours.

  • Determination of MIC. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Compound S. aureus (ATCC 29213) MIC (µg/mL) E. coli (ATCC 25922) MIC (µg/mL) P. aeruginosa (ATCC 27853) MIC (µg/mL)
3-Chloroquinolin-6-ol>64>64>64
Derivative A81632
Derivative B2416
Ciprofloxacin0.250.0150.5
This is an example data table and does not represent actual experimental results.

Cytotoxicity Assessment

It is imperative to evaluate the toxicity of promising antibacterial compounds against mammalian cells to ensure a sufficient therapeutic window.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10]

Protocol 5.1.1: MTT Cytotoxicity Assay

  • Cell Seeding. Seed a mammalian cell line (e.g., HeLa, HEK293) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment. Treat the cells with various concentrations of the test compounds and incubate for 24-48 hours.

  • MTT Addition. Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization and Measurement. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (typically 570 nm).

  • Data Analysis. Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Compound IC₅₀ on HeLa cells (µM) Therapeutic Index (IC₅₀ / MIC against S. aureus)
Derivative B>100>50
Doxorubicin (Control)1.2N/A
This is an example data table and does not represent actual experimental results.

In Vivo Efficacy Evaluation

Promising candidates from in vitro studies should be evaluated in animal models of infection to assess their in vivo efficacy.

Murine Systemic Infection Model

This model is commonly used to evaluate the ability of an antibacterial agent to protect against a lethal bacterial challenge.[11][12]

Protocol 6.1.1: Murine Peritonitis Model

  • Infection. Mice are infected intraperitoneally with a lethal dose of a bacterial pathogen (e.g., Staphylococcus aureus).

  • Treatment. At a specified time post-infection, groups of mice are treated with the test compound via an appropriate route of administration (e.g., oral, intravenous).

  • Monitoring. The mice are monitored for a defined period (e.g., 7 days) for survival.

  • Endpoint. The primary endpoint is the 50% effective dose (ED₅₀), which is the dose of the compound that protects 50% of the infected mice from death.

Conclusion

The development of new antibacterial agents from the 3-Chloroquinolin-6-ol scaffold is a promising avenue for addressing the challenge of antibiotic resistance. The synthetic and screening protocols outlined in these application notes provide a robust framework for the rational design, synthesis, and evaluation of novel quinolone derivatives. By systematically exploring the structure-activity relationships and assessing both efficacy and safety, researchers can identify lead compounds with the potential for further preclinical and clinical development.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • PrepChem. (n.d.). Synthesis of A. 6-Hydroxyquinoline. Retrieved from [Link]

  • Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. Retrieved from [Link]

  • ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis? Retrieved from [Link]

  • Domagala, J. M. (1994). Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. Journal of Antimicrobial Chemotherapy, 33(4), 675-684.
  • Patel, K., & Patel, D. (2015). Synthesis of 6- hydroxyquinoline starting from glycerol via improved microwave- assisted modified Skraup reaction and Bamberger rearrangement.
  • El-Sayed, N. N. E., et al. (2021). Novel 6-hydroxyquinolinone derivatives: Design, synthesis, antimicrobial evaluation, in silico study and toxicity profiling. PubMed.
  • Google Patents. (n.d.). US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
  • PubChem. (n.d.). 6-Hydroxyquinoline. Retrieved from [Link]

  • Rbaa, M., et al. (2020).
  • World Health Organization. (2021). Antimicrobial resistance. Retrieved from [Link]

  • Domagala, J. M. (1994). Quinolone Molecular Structure‐Activity Relationships: What We Have Learned about Improving Antimicrobial Activity.
  • Li, X., et al. (2010). In vivo antibacterial activity of chinfloxacin, a new fluoroquinolone antibiotic. PubMed.
  • Foroumadi, A., et al. (2020). Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety. PubMed.
  • MacGowan, A. P. (2001). use of in vitro pharmacodynamic models of infection to optimize fluoroquinolone dosing regimens. Journal of Antimicrobial Chemotherapy.
  • Khan, I., et al. (2021). Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. Future Medicinal Chemistry.
  • ASM Journals. (2015). Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay. Retrieved from [Link]

  • Afzal, O., et al. (2020). Synthesis of 3-Carboxy-6-sulfamoylquinolones and Mefloquine-Based Compounds as Panx1 Blockers: Molecular Docking, Electrophysiological and Cell Culture Studies. PMC.
  • Tanaka, M., et al. (1995). In vitro and in vivo antibacterial efficacies of CFC-222, a new fluoroquinolone. PMC.
  • Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy, 33(2), 131-135.
  • Afonso, C. M. M., et al. (2020). Synthesis of 4-substituted-3-Hydroxyquinolin-2(1H)-ones with anticancer activity. ULisboa Research Portal.
  • ACS Measurement Science Au. (2022). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. Retrieved from [Link]

  • Al-Amiery, A. A. H. (2016). Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline. Oriental Journal of Chemistry, 32(1), 253-260.
  • Zuniga, C., et al. (2022). Aromaticity of substituted 8-hydroxyquinolines in their free or bidentate states in tricarbonyl rhenium(i) complexes. PubMed Central.
  • Aldred, K. J., et al. (2014). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. MDPI.
  • El-Faham, A., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
  • International Journal of Advanced Biochemistry Research. (2023). Biochemical evaluation of novel antibacterial compounds. Retrieved from [Link]

  • Wolfe, J. (n.d.). Synthesis and Testing of Antibiotic Properties of Functionalized Quinolone Analogs. Retrieved from [Link]

  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • Drusano, G. L. (2003). Clinical Pharmacology of the Fluoroquinolones: Studies in Human Dynamic/Kinetic Models. Clinical Infectious Diseases, 36(Supplement_1), S21-S29.
  • Omar, W. A. E., et al. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593-598.
  • ASM Journals. (2021). Insights into antibiotic resistance promoted by quinolone exposure. Retrieved from [Link]

  • van Meerloo, J., et al. (2011). The MTT assay for cellular viability and cytotoxicity. Methods in Molecular Biology, 716, 1-13.

Sources

3-Chloroquinolin-6-ol: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Introduction: The Enduring Relevance of the Quinoline Scaffold

The quinoline ring system, a fusion of benzene and pyridine rings, stands as a cornerstone in medicinal chemistry. Its versatile structure has given rise to a multitude of therapeutic agents with a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The enduring success of quinoline-based drugs, such as chloroquine and quinine, underscores the scaffold's "privileged" status in drug design.[3][4] This guide focuses on a particularly promising, yet underexplored derivative: 3-chloroquinolin-6-ol . The specific placement of a chloro group at the 3-position and a hydroxyl group at the 6-position offers a unique combination of electronic and functional properties, making it an attractive starting point for the development of novel therapeutics.[5]

The chloro substituent at the C3 position can significantly influence the molecule's electronic properties and metabolic stability, while also providing a handle for further chemical modification.[6] The hydroxyl group at the C6 position is a key hydrogen bond donor and acceptor, crucial for molecular recognition at biological targets, and can be readily derivatized to modulate physicochemical properties like solubility and lipophilicity.[7] This application note will provide a comprehensive overview of the synthetic routes to 3-chloroquinolin-6-ol, detailed protocols for its derivatization, and methodologies for the biological evaluation of its analogs, empowering researchers to unlock the full therapeutic potential of this versatile scaffold.

Physicochemical Properties and Design Rationale

The 3-chloroquinolin-6-ol scaffold presents a unique set of features that are highly advantageous for drug design:

PropertySignificance in Drug Design
Molecular Weight 179.6 g/mol (within the range for good oral bioavailability)
LogP (predicted) ~2.5 (indicative of good membrane permeability)
Hydrogen Bond Donors 1 (the 6-hydroxyl group)
Hydrogen Bond Acceptors 2 (the quinoline nitrogen and the 6-hydroxyl oxygen)
Reactivity The chloro group at C3 is amenable to nucleophilic substitution and cross-coupling reactions. The hydroxyl group at C6 can be alkylated, acylated, or used as a handle for linker attachment.

The strategic placement of the chloro and hydroxyl groups allows for a modular approach to drug design. The quinoline core can be considered the "anchor," providing the fundamental binding interactions with a target protein. The C3 and C6 positions then serve as "vectors" for exploring chemical space and optimizing potency, selectivity, and pharmacokinetic properties.

Synthetic Pathways to the 3-Chloroquinolin-6-ol Scaffold

While a direct, one-pot synthesis of 3-chloroquinolin-6-ol is not extensively reported, a plausible and efficient multi-step synthesis can be devised based on established quinoline synthetic methodologies, primarily the Gould-Jacobs reaction.[8]

Proposed Retrosynthetic Analysis

G 3-Chloroquinolin-6-ol 3-Chloroquinolin-6-ol 3-Chloro-6-methoxyquinoline 3-Chloro-6-methoxyquinoline 3-Chloroquinolin-6-ol->3-Chloro-6-methoxyquinoline Demethylation (BBr3) 4-Hydroxy-3-carboethoxy-6-methoxyquinoline 4-Hydroxy-3-carboethoxy-6-methoxyquinoline 3-Chloro-6-methoxyquinoline->4-Hydroxy-3-carboethoxy-6-methoxyquinoline Vilsmeier-Haack type Chlorination/Decarboxylation N-(4-methoxyphenyl)aminomethylenemalonate N-(4-methoxyphenyl)aminomethylenemalonate 4-Hydroxy-3-carboethoxy-6-methoxyquinoline->N-(4-methoxyphenyl)aminomethylenemalonate Thermal Cyclization p-Anisidine p-Anisidine N-(4-methoxyphenyl)aminomethylenemalonate->p-Anisidine Condensation Diethyl(ethoxymethylene)malonate Diethyl(ethoxymethylene)malonate N-(4-methoxyphenyl)aminomethylenemalonate->Diethyl(ethoxymethylene)malonate Vilsmeier-Haack Chlorination Vilsmeier-Haack Chlorination Demethylation Demethylation Gould-Jacobs Cyclization Gould-Jacobs Cyclization Condensation Condensation G 3-Chloro-6-alkoxyquinoline 3-Chloro-6-alkoxyquinoline 3-Aryl-6-alkoxyquinoline 3-Aryl-6-alkoxyquinoline 3-Chloro-6-alkoxyquinoline->3-Aryl-6-alkoxyquinoline Aryl/Heteroaryl Boronic Acid Aryl/Heteroaryl Boronic Acid Aryl/Heteroaryl Boronic Acid->3-Aryl-6-alkoxyquinoline Pd Catalyst (e.g., Pd(PPh3)4) Pd Catalyst (e.g., Pd(PPh3)4) Pd Catalyst (e.g., Pd(PPh3)4)->3-Aryl-6-alkoxyquinoline Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->3-Aryl-6-alkoxyquinoline G 3-Chloro-6-alkoxyquinoline 3-Chloro-6-alkoxyquinoline 3-Amino-6-alkoxyquinoline 3-Amino-6-alkoxyquinoline 3-Chloro-6-alkoxyquinoline->3-Amino-6-alkoxyquinoline Primary/Secondary Amine Primary/Secondary Amine Primary/Secondary Amine->3-Amino-6-alkoxyquinoline Pd Catalyst (e.g., Pd2(dba)3) Pd Catalyst (e.g., Pd2(dba)3) Pd Catalyst (e.g., Pd2(dba)3)->3-Amino-6-alkoxyquinoline Ligand (e.g., Xantphos) Ligand (e.g., Xantphos) Ligand (e.g., Xantphos)->3-Amino-6-alkoxyquinoline Base (e.g., Cs2CO3) Base (e.g., Cs2CO3) Base (e.g., Cs2CO3)->3-Amino-6-alkoxyquinoline G Kinase Kinase Incubation Incubation Kinase->Incubation Substrate Substrate Substrate->Incubation ATP ATP ATP->Incubation Test Compound Test Compound Test Compound->Incubation Detection Reagent Detection Reagent Incubation->Detection Reagent Signal Measurement Signal Measurement Detection Reagent->Signal Measurement IC50 Determination IC50 Determination Signal Measurement->IC50 Determination G Seed Cells Seed Cells Add Test Compound Add Test Compound Seed Cells->Add Test Compound Incubate (24-72h) Incubate (24-72h) Add Test Compound->Incubate (24-72h) Add MTT Reagent Add MTT Reagent Incubate (24-72h)->Add MTT Reagent Incubate (2-4h) Incubate (2-4h) Add MTT Reagent->Incubate (2-4h) Solubilize Formazan Solubilize Formazan Incubate (2-4h)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloroquinolin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Chloroquinolin-6-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this synthesis and improve your experimental outcomes.

I. Troubleshooting Guide: Enhancing Yield and Purity

This section addresses common issues encountered during the synthesis of 3-Chloroquinolin-6-ol, offering potential causes and actionable solutions.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in quinoline synthesis can often be traced back to several key factors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Potential Cause 1: Inefficient Cyclization in Gould-Jacobs or a Related Reaction

The core of many quinoline syntheses is the cyclization step. The Gould-Jacobs reaction, a common route, involves the thermal cyclization of an aniline derivative with a malonic ester derivative.[1][2] Incomplete cyclization is a frequent culprit for low yields.

  • Expert Insight: High temperatures, often exceeding 250°C, are typically required for this cyclization.[2] Insufficient temperature or reaction time can lead to the accumulation of the uncyclized intermediate.

Troubleshooting & Optimization:

  • Temperature and Reaction Time: Carefully monitor and control the reaction temperature. Consider increasing the temperature or extending the reaction time. Microwave-assisted synthesis can be a powerful tool to achieve higher temperatures and dramatically shorten reaction times, often leading to improved yields.[3]

  • Solvent Choice: The choice of solvent can significantly influence the reaction outcome. High-boiling point solvents are often necessary for thermal cyclizations.

  • Catalyst: While the traditional Gould-Jacobs reaction is often performed thermally, some variations may benefit from acid catalysis to facilitate the cyclization step.

dot

Caption: Troubleshooting workflow for low yield.

Potential Cause 2: Degradation of Starting Materials or Product

The harsh conditions often required for quinoline synthesis can lead to the degradation of sensitive starting materials or the final product. The hydroxyl group at the 6-position of the quinoline ring can be particularly susceptible to oxidation or other side reactions at high temperatures.

Troubleshooting & Optimization:

  • Protecting Groups: Consider protecting the hydroxyl group of the aniline precursor before the cyclization reaction. Common protecting groups for phenols include acetyl or benzyl ethers. This can prevent unwanted side reactions and improve the overall yield.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation of the starting materials and product.[4]

Q2: I am observing significant impurity formation. What are the common side products and how can I minimize them?

The formation of impurities can complicate purification and reduce the overall yield of the desired product. Understanding the potential side reactions is key to mitigating their formation.

Common Side Reactions:

  • Isomer Formation: In asymmetrically substituted anilines, cyclization can occur at two different positions, leading to a mixture of regioisomers.[2]

  • Polymerization/Tar Formation: High reaction temperatures can sometimes lead to the formation of polymeric byproducts or tar, especially if the starting materials or intermediates are unstable under the reaction conditions.[5]

  • Incomplete Chlorination: If the synthesis involves a chlorination step (e.g., using POCl₃), incomplete reaction can result in a mixture of the chlorinated and non-chlorinated quinoline.

Troubleshooting & Optimization:

  • Regiocontrol: The regioselectivity of the cyclization is influenced by both steric and electronic factors.[2] Careful selection of the starting aniline derivative can help to favor the desired isomer. In some cases, using a directing group on the aniline can improve regioselectivity.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time to maximize the formation of the desired product and minimize the formation of degradation products.

  • Purification Strategy: A robust purification strategy is essential. Column chromatography is often effective for separating the desired product from isomers and other impurities.[6] Recrystallization can also be a powerful technique for obtaining highly pure material.

Q3: The chlorination step using POCl₃ is problematic, leading to a complex mixture. What are the alternatives and how can I optimize this step?

The use of phosphorus oxychloride (POCl₃) is a common method for introducing a chlorine atom onto a quinoline ring, but it can be aggressive and lead to side reactions.

Troubleshooting & Optimization with POCl₃:

  • Temperature Control: The reaction with POCl₃ is often exothermic. Maintaining a controlled temperature, sometimes starting at 0°C and then gradually warming, can help to minimize the formation of byproducts.[7]

  • Stoichiometry: The molar ratio of POCl₃ to the substrate is critical. An excess of POCl₃ is often used, but a large excess can lead to more side reactions.[8]

  • Work-up Procedure: The work-up of a POCl₃ reaction must be done carefully. The reaction is typically quenched by pouring the mixture onto crushed ice.[9] Basification is often necessary to neutralize the acidic byproducts and isolate the free base of the product.[9]

Alternative Chlorinating Agents:

  • Thionyl Chloride (SOCl₂): Thionyl chloride can sometimes be a milder alternative to POCl₃ for chlorination.[10]

  • N-Chlorosuccinimide (NCS): For certain substrates, NCS can be an effective chlorinating agent, often used in the presence of a radical initiator like benzoyl peroxide.[11]

dot

Caption: Optimizing the chlorination step.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 3-Chloroquinolin-6-ol.

Q4: What are the most common synthetic routes to the quinoline core?

Several named reactions are widely used for the synthesis of the quinoline scaffold. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Synthetic RouteStarting MaterialsKey Features
Gould-Jacobs Reaction Aniline and an alkoxymethylenemalonic esterA versatile method for preparing 4-hydroxyquinolines, which can be further modified.[1][12]
Combes Quinoline Synthesis Aniline and a β-diketoneCatalyzed by acid, this reaction yields substituted quinolines.[13]
Conrad-Limpach Reaction Aniline and a β-ketoesterProduces quinolin-4-one derivatives under thermal or acidic conditions.[13]
Friedländer Synthesis An o-aminoaryl aldehyde or ketone and a compound with an α-methylene groupA condensation reaction that forms the quinoline ring in a single step.[13]
Vilsmeier-Haack Reaction Acetanilide derivativesCan be used to synthesize 2-chloro-3-formylquinolines, which are versatile intermediates.[14][15]
Q5: How do I choose the appropriate starting materials for the synthesis of 3-Chloroquinolin-6-ol?

The selection of starting materials is dictated by the chosen synthetic route. For a Gould-Jacobs approach, you would typically start with a p-aminophenol derivative (where the hydroxyl group may need to be protected) and a suitable malonic ester. The chloro substituent at the 3-position is often introduced in a later step, for example, by chlorination of a 3-hydroxyquinoline precursor.

Q6: What are the best practices for purifying the final product?

The purity of the final compound is critical for its intended application. A combination of purification techniques is often necessary to achieve high purity.[16]

  • Column Chromatography: This is a highly effective method for separating the desired product from byproducts and unreacted starting materials. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

  • Recrystallization: This technique is excellent for removing small amounts of impurities and obtaining a crystalline solid.[6] The choice of solvent is crucial; the desired compound should be soluble in the hot solvent but sparingly soluble at room temperature.

  • Washing: Washing the crude product with appropriate solvents can remove certain impurities. For example, washing with a nonpolar solvent can remove nonpolar byproducts.

III. Experimental Protocols

Protocol 1: General Procedure for the Vilsmeier-Haack Synthesis of a 2-Chloro-3-formylquinoline Precursor

This protocol is adapted from literature procedures for the synthesis of similar compounds and serves as a starting point for optimization.[7]

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool dimethylformamide (DMF) to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with continuous stirring. Allow the mixture to stir at 0°C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Reaction: To this pre-formed Vilsmeier reagent, add the appropriate acetanilide derivative portion-wise.

  • After the addition is complete, heat the reaction mixture to 70-80°C and reflux for the required time (typically 6-17 hours), monitoring the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice with vigorous stirring.

  • Neutralize the mixture with a suitable base, such as a saturated aqueous solution of sodium bicarbonate or sodium hydroxide, until the pH is approximately 7-8.[9]

  • Collect the precipitated solid by filtration, wash it with cold water, and dry it under vacuum.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate) or by column chromatography.

IV. References

  • Gould–Jacobs reaction. In: Wikipedia. Accessed February 10, 2026. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Accessed February 10, 2026. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Accessed February 10, 2026. [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. Biotage. Accessed February 10, 2026. [Link]

  • Vilsmeier-Haack Reaction. NROChemistry. Accessed February 10, 2026. [Link]

  • Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline? ResearchGate. Published June 19, 2019. Accessed February 10, 2026. [Link]

  • How can i do Vilsemier-Haack reaction for Quinoline Synthesis? ResearchGate. Published March 20, 2020. Accessed February 10, 2026. [Link]

  • Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. Accessed February 10, 2026. [Link]

  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. Published December 26, 2021. Accessed February 10, 2026. [Link]

  • Bischler-Napieralski Reaction. Organic Chemistry Portal. Accessed February 10, 2026. [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. PMC. Published October 30, 2013. Accessed February 10, 2026. [Link]

  • Bischler–Napieralski reaction. In: Wikipedia. Accessed February 10, 2026. [Link]

  • 3-hydroxyquinoline. Organic Syntheses Procedure. Accessed February 10, 2026. [Link]

  • Organic Synthesis Routes. Curriculum Press. Accessed February 10, 2026. [Link]

  • Synthesis Help. Reddit. Published November 14, 2024. Accessed February 10, 2026. [Link]

  • Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline. Google Patents. Accessed February 10, 2026.

  • Recent Advances in Synthetic Routes to Azacycles. MDPI. Accessed February 10, 2026. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Accessed February 10, 2026. [Link]

  • 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). MDPI. Published January 24, 2025. Accessed February 10, 2026. [Link]

  • Propenylamine, 1-chloro-N,N,2-trimethyl. Organic Syntheses Procedure. Accessed February 10, 2026. [Link]

  • Multicomponent reaction-based synthesis and biological evaluation of tricyclic heterofused quinolines with multi-trypanosomatid. ScienceDirect. Accessed February 10, 2026. [Link]

  • Sriraghavan KAMARAJ. ResearchGate. Accessed February 10, 2026. [Link]

  • Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. PMC. Published April 9, 2025. Accessed February 10, 2026. [Link]

  • Base-Catalyzed Cyclization Reaction of 2-Chloroquinoline-3-carbonitriles and Guanidine Hydrochloride: A Rapid Synthesis of 2-Amino-3H-pyrimido[4,5-b]quinolin-4-ones. ResearchGate. Published July 1, 2025. Accessed February 10, 2026. [Link]

  • Synthesis and PASS-Assisted Evaluation of New Heterocyclic Compounds Containing Hydroquinoline Scaffold. Preprints.org. Published February 23, 2024. Accessed February 10, 2026. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Quinoline Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinoline derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinoline synthesis. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions. Our goal is to empower you with the knowledge to troubleshoot common issues, enhance reaction efficiency, and ensure the integrity of your results.

Section 1: Troubleshooting Guide - Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during quinoline synthesis, offering step-by-step solutions grounded in chemical principles.

Issue 1: Low or No Yield of the Desired Quinoline Derivative

A common frustration in organic synthesis is the failure to obtain the expected product in a satisfactory amount. Low yields in quinoline synthesis can stem from a multitude of factors, from the quality of your starting materials to the specifics of your reaction setup.[1][2]

Troubleshooting Workflow:

  • Verify Starting Material Purity: Impurities in your aniline, carbonyl compound, or other reagents can significantly hinder the reaction.[1] It is advisable to purify starting materials if their quality is uncertain.

  • Catalyst Selection and Concentration: The choice and amount of catalyst are critical. For instance, in Friedländer synthesis, screening different Brønsted or Lewis acids may be necessary, as their effectiveness is often substrate-dependent.[1][3][4] Insufficient catalyst can lead to an incomplete reaction, while an excess might promote side product formation.[1]

  • Optimize Reaction Temperature and Time: Many quinoline syntheses require heating to proceed at an optimal rate.[1] However, excessive heat can cause decomposition.[1] Monitor your reaction using Thin-Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[5][6]

  • Solvent and Solubility: Ensure your reactants are sufficiently soluble in the chosen solvent. Poor solubility can be a significant limiting factor.[7] Consider using a co-solvent system or adjusting the pH to improve the solubility of basic quinoline derivatives.[7]

  • Atmosphere Control: For reactions employing moisture-sensitive catalysts, such as certain Lewis acids, maintaining an inert, anhydrous atmosphere is crucial.[1]

LowYield_Troubleshooting

Caption: A generalized experimental workflow for the synthesis and purification of quinoline derivatives.

References

  • Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Optimized reaction condition for quinoline synthesis using the... - ResearchGate. Available at: [Link]

  • Regioselectivity of Friedländer Quinoline Syntheses - ResearchGate. Available at: [Link]

  • Optimized conditions* synthesis of quinoline derivatives. - ResearchGate. Available at: [Link]

  • Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. Available at: [Link]

  • US4398916A - Process for purification of quinoline yellow - Google Patents.
  • Quinoline - SAFETY DATA SHEET - Penta chemicals. Available at: [Link]

  • QUINOLINE FOR SYNTHESIS - Loba Chemie. Available at: [Link]

  • Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Green Synthesis of Quinoline and Its Derivatives - International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - MDPI. Available at: [Link]

  • Mastering Quinoline Synthesis: Key Techniques for Chemical Intermediates. Available at: [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02013H. Available at: [Link]

  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review - PubMed. Available at: [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis - MDPI. Available at: [Link]

  • A review on synthetic investigation for quinoline- recent green approaches - Taylor & Francis. Available at: [Link]

  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity - MDPI. Available at: [Link]

  • Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC. Available at: [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. Available at: [Link]

  • Preparation and Properties of Quinoline. Available at: [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. Available at: [Link]

  • Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. Available at: [Link]

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives - IJFMR. Available at: [Link]

  • Skraup Synthesis of Quinoline - tips/pointers : r/chemistry - Reddit. Available at: [Link]

  • Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461 - ResearchGate. Available at: [Link]

  • Synthesis of derivatives of quinoline. - SciSpace. Available at: [Link]

  • The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. Available at: [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals. Available at: [Link]

  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - ResearchGate. Available at: [Link]

  • The Skraup Synthesis of Quinolines - ResearchGate. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]

Sources

avoiding byproduct formation in quinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Byproduct Formation in Quinoline Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Development Researchers Status: Active | System: v4.2 (High-Fidelity Protocols)

Mission Directive

Welcome to the Technical Support Center. You are likely here because your quinoline synthesis yielded a "black tar" instead of a crystalline solid, or your regioisomer ratio is making purification a chromatographic nightmare.

As Senior Application Scientists, we treat quinoline synthesis not just as a ring-closing reaction, but as a competition between cyclization kinetics and polymerization thermodynamics . The guides below prioritize purity profiles over crude yield, implementing controls to suppress the three most common failure modes: polymerization, regio-scrambling, and incomplete aromatization.

Module 1: The "Tar" Mitigation Protocol (Skraup & Doebner-von Miller)

Issue: Formation of intractable black polymer (tar) during acid-catalyzed condensation.[1] Root Cause: The reaction relies on


-unsaturated carbonyl intermediates (acrolein or vinyl ketones). Under harsh acidic conditions, these species polymerize faster than they cyclize with the aniline.
The Mechanism of Failure

The "Tar" is a random polymer of the unsaturated carbonyl. Once polymerization initiates, it acts as a thermodynamic sink, trapping your aniline and catalyst.

SkraupFailure cluster_control Control Factors Glycerol Glycerol / Vinyl Ketone Source Inter Active Intermediate (Acrolein/Enone) Glycerol->Inter Dehydration Acid Acid Catalyst (H2SO4/HCl) Acid->Inter Poly BLACK TAR (Polymerization) Inter->Poly Fast (No Control) Quin Quinoline (Cyclization) Inter->Quin Slow (Requires Aniline) Aniline Aniline Nucleophile Aniline->Quin Michael Addition Moderator FeSO4 / Iodine (Moderator) Moderator->Inter Stabilizes Phase Biphasic System (Toluene/H2O) Phase->Inter Sequesters

Figure 1: The bifurcation point between successful cyclization and tar formation. Without moderation, polymerization is kinetically favored.

Corrective Protocol: The "Moderated" Skraup

Do not use the classical 1880 protocol. Use this modified procedure to suppress polymerization.[2]

Reagents:

  • Aniline derivative (1.0 equiv)

  • Glycerol (3.0 equiv)

  • Iodine (0.15 equiv) – Replaces Nitrobenzene as a milder oxidant/catalyst.

  • Sodium Dodecyl Sulfate (SDS) (0.1 equiv) – Surfactant to create micelles, isolating the reaction.

Step-by-Step:

  • Pre-mix: In a round-bottom flask, mix aniline, glycerol, and Iodine. Add SDS.

  • Acid Dosing: Cool to 0°C. Add H2SO4 dropwise. Critical: If the temp spikes >10°C during addition, acrolein will polymerize immediately.

  • Ramp: Heat slowly to 140°C over 1 hour. Do not blast heat.

  • Workup: Dilute with ice water. Basify with NaOH.[1][2] The product should precipitate as a solid or oil, distinct from the aqueous layer, with minimal tar.

Why this works: Iodine acts as a dual Lewis acid/oxidant that is less violent than nitrobenzene. SDS creates a micro-emulsion, keeping the reactive acrolein in proximity to the aniline, favoring the bimolecular reaction (cyclization) over the unimolecular/multimolecular polymerization [1].

Module 2: Regioselectivity Intelligence (The Meta-Aniline Dilemma)

Issue: Using meta-substituted anilines yields a difficult-to-separate mixture of 5-substituted and 7-substituted quinolines. Root Cause: The meta-substituent creates two non-equivalent ortho positions for the ring closure.

Predictive Logic Table

Use this table to predict your major isomer before starting the synthesis.

Substituent Type (R)Electronic EffectSteric EffectMajor IsomerRatio (Approx)Explanation
-OCH3, -OH, -NH2 Strong Donor (+M)Low7-substituted >90:10Activation of the para position (relative to R) directs attack to the sterically less hindered side.
-Cl, -Br, -F Weak Withdrawer (-I)Low7-substituted 60:40 to 80:20Attack para to the halogen is electronically favored, but weak deactivation leads to mixtures [2].
-NO2, -CF3 Strong Withdrawer (-M/-I)Low5-substituted 60:40The ring is deactivated. Cyclization often occurs at the sterically crowded position due to electronic repulsion at the other site.
-CH3 (Methyl) Weak Donor (+I)Medium7-substituted 70:30Steric hindrance at the 5-position (flanking the methyl) discourages cyclization there.
Strategic Workaround: The "Blocker" Strategy

If you absolutely need the 5-isomer pure and the ratio is poor:

  • Pre-block the para-position: Start with a 2,4-disubstituted aniline (blocking the site that leads to the 7-isomer).

  • Cyclize: This forces formation of the 5-isomer (which will be 5,8-disubstituted).

  • Deprotect: Remove the blocking group (e.g., desulfonation or dehalogenation) if necessary.

Module 3: The Friedländer Self-Condensation Trap

Issue: Low yield due to the ketone reactant reacting with itself (Aldol condensation) rather than the amino-aldehyde. Root Cause: Strong bases (KOH/NaOH) catalyze both the Friedländer reaction and the ketone dimerization.

Corrective Protocol: Green Catalysis (Ionic Liquid)

Avoid strong mineral bases. Use a Brønsted acidic ionic liquid which catalyzes the imine formation selectively without triggering the aldol side-reaction [3].

Reagents:

  • 2-Aminobenzophenone (1.0 equiv)

  • Ketone (1.2 equiv)

  • [bmim]HSO4 (1-Butyl-3-methylimidazolium hydrogen sulfate) – Catalytic amount (10 mol%)

Workflow:

  • Mix reactants and catalyst (no solvent needed).

  • Heat to 60-80°C.

  • Monitor: The ionic liquid activates the carbonyl of the aminobenzophenone selectively.

  • Workup: Extract with ether. The ionic liquid remains and can be recycled.

Module 4: Completing the Cycle (Oxidative Aromatization)

Issue: Product contains dihydroquinoline or tetrahydroquinoline impurities. Root Cause: In the Skraup/Doebner-von Miller, the final step is an oxidation.[2] If the oxidant is exhausted or the reaction is stopped too early, the ring remains partially saturated.

Oxidation Dihydro 1,2-Dihydroquinoline (Unstable Intermediate) Quinoline Quinoline (Aromatic Product) Dihydro->Quinoline -2H (Oxidation) Side Disproportionation (Tetrahydro + Quinoline) Dihydro->Side No Oxidant Present Oxidant Oxidant Required (Nitrobenzene / I2 / O2) Oxidant->Dihydro Drives Reaction

Figure 2: The necessity of active oxidation. Without it, dihydroquinolines disproportionate into mixtures.

Troubleshooting Step: If LCMS shows M+2 peaks:

  • Do not heat further (promotes tar).[2]

  • Add: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 equiv) in Toluene at reflux for 1 hour. This is a surgical strike to aromatize the ring without affecting other functional groups [4].

Frequently Asked Questions (FAQ)

Q: My Combes synthesis yielded the wrong regioisomer (4-substituted instead of 2-substituted). Why? A: The Combes reaction is sensitive to the acid strength. Kinetic control (using mild conditions) often favors the Schiff base cyclization to the 4-position. Thermodynamic control (strong acid, high heat, long time) allows reversibility, often favoring the 2-substituted product. Switch from H2SO4 to Polyphosphoric Acid (PPA) to alter the steric environment and protonation state [5].

Q: How do I remove the "Black Tar" from my glassware? A: Do not use standard acid/base baths. The tar is a cross-linked polymer.

  • Physical: Scrape what you can.

  • Solvent: Soak in DMF or NMP (N-methyl-2-pyrrolidone) at 60°C. These dipolar aprotic solvents swell the polymer.

  • Oxidative: For final residue, use a base bath (KOH in Isopropanol). Warning: Chromic acid is effective but environmentally hazardous.

Q: Can I use microwave synthesis for scale-up? A: Only for milligram to gram scale. Microwaves are excellent for Skraup reactions because they heat the polar intermediates (glycerol/acid) rapidly, bypassing the slow thermal ramp where polymerization competes. For >10g, use continuous flow reactors to mimic this rapid heating profile safely [6].

References

  • BenchChem Technical Support. (2025).[1][2][3][4] Avoiding Polymerization in Skraup Synthesis of Quinolines. BenchChem.[1][2][3] Link

  • Palmer, M. H. (2009). The Skraup Synthesis of Quinolines.[1][2][5][6][7][8] Heterocyclic Compounds.[9][10] Link

  • Tajik, H., et al. (2016).[8] Ionic Liquid-Catalyzed Friedländer Quinoline Synthesis.[8] Recent Advances in Metal-Free Quinoline Synthesis.[11] Link

  • Li, J., et al. (2017).[10][12] Aerobic Oxidative Aromatization of Simple Alcohols and Anilines.[12] Journal of Organic Chemistry. Link

  • Alyamkina, E., et al. (2012). Regioselectivity in Combes Quinoline Synthesis. Wikipedia/Review. Link

  • Saggadi, H., et al. (2014).[13] Quinoline preparation starting from glycerol via improved microwave-assisted modified Skraup reaction.[13] RSC Advances.[13] Link

Sources

Technical Support Center: Purification of Halogenated Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a dynamic Technical Support Center resource. It abandons rigid templates in favor of a "Triage and Solve" workflow, simulating a consultation with a Senior Application Scientist.

Status: Active | Ticket: #HQ-PUR-001 | Specialist: Dr. Aris Thorne, Senior Application Scientist

Triage & Diagnostics

Before initiating any protocol, determine the primary failure mode of your current purification attempt. Halogenated quinolines present a unique "Triad of Trouble": Basic Nitrogen Affinity , Regioisomer Similarity , and Labile Halogens (specifically at the C4 position).

Diagnostic Workflow

Use the following logic tree to identify the correct protocol for your situation.

PurificationLogic Start Start: Identify Impurity Profile CheckTailing Is the product streaking/tailing on TLC or Column? Start->CheckTailing CheckIsomers Are regioisomers co-eluting (e.g., 5-Cl vs 7-Cl)? CheckTailing->CheckIsomers No Soln_Amine PROTOCOL A: Amine-Modified Silica or Alumina CheckTailing->Soln_Amine Yes CheckStability Is the halogen hydrolyzing (e.g., 4-Cl -> 4-OH)? CheckIsomers->CheckStability No Soln_Cryst PROTOCOL B: Selective Recrystallization (AcOH/EtOH) CheckIsomers->Soln_Cryst Yes Soln_Sublime PROTOCOL C: Sublimation or Anhydrous Workup CheckStability->Soln_Sublime Yes

Figure 1: Diagnostic decision tree for selecting the appropriate purification strategy based on observed failure modes.

Troubleshooting Guides (Q&A)

ISSUE 1: "My compound streaks on the column and recovery is low."

Diagnosis: Unwanted Acid-Base Interaction. The basic nitrogen of the quinoline ring (pKa ~4.9) interacts strongly with the acidic silanol groups (Si-OH) of standard silica gel. This causes peak broadening (tailing) and irreversible adsorption, leading to yield loss.

Solution: The "Amine Block" Protocol You must neutralize the stationary phase surface.

  • Option A: Mobile Phase Modifier (Standard) Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to your mobile phase.

    • Mechanism:[1][2][3] The small amine molecules preferentially bind to the acidic silanol sites, shielding them from your quinoline product [1].

    • Caution: Flush the column with the modifier before loading your sample to ensure equilibrium.

  • Option B: Stationary Phase Switch (High Purity) If your compound is sensitive to TEA, switch to Neutral Alumina (Brockmann Grade III) . Alumina lacks the acidic protons of silica, eliminating the interaction entirely.

Quantitative Comparison of Stationary Phases

Stationary PhaseAdditive Required?Resolution (Rs)Recovery YieldNotes
Standard Silica NonePoor (< 1.0)60-70%Severe tailing observed.
Standard Silica 1% TEAGood (> 1.5)90-95%Requires post-column evaporation of TEA.
Neutral Alumina NoneExcellent (> 2.0)>95%Best for acid-sensitive halogens.
ISSUE 2: "I cannot separate the 5-chloro and 7-chloro regioisomers."

Diagnosis: Structural Isomorphism. In Skraup or Gould-Jacobs syntheses, 5- and 7-substituted isomers often form simultaneously. Their polarity is nearly identical, making flash chromatography ineffective.

Solution: Selective Crystallization (The "Solubility Gap") Exploit the subtle differences in crystal lattice energy rather than polarity. 7-chloro isomers often pack more efficiently than 5-chloro isomers due to symmetry.

Protocol: Acetic Acid Fractionation This method is particularly effective for 4-hydroxy-quinoline intermediates but applies to many halogenated derivatives [2].

  • Dissolution: Dissolve the crude mixture in boiling Glacial Acetic Acid (10 mL per gram of crude).

  • Slow Cooling: Allow the solution to cool to room temperature undisturbed over 4 hours.

  • Filtration 1: The solid precipitate is typically enriched in the 7-chloro isomer (or the linear isomer). Filter and wash with cold acetic acid.

  • Precipitation 2: Dilute the filtrate with water (3x volume). The 5-chloro isomer (or the "bent" isomer) will precipitate out.

  • Validation: Check purity via NMR. Look for the splitting pattern of the proton adjacent to the nitrogen to distinguish isomers.

ISSUE 3: "My 4-chloroquinoline is turning into 4-hydroxyquinoline during workup."

Diagnosis: Nucleophilic Aromatic Substitution (SNAr).[4] The C4 position in quinolines is highly activated, especially if electron-withdrawing groups (like other halogens) are present at C7. Water or alcohols can displace the chlorine under acidic or thermal stress [3].

Solution: Anhydrous Processing & Sublimation

Protocol: Sublimation (For 4,7-Dichloroquinoline) For highly volatile and sensitive compounds like 4,7-dichloroquinoline, sublimation is superior to solvent-based methods as it avoids thermal hydrolysis.

  • Setup: Place crude solid in a sublimation apparatus with a cold finger condenser.

  • Vacuum: Apply high vacuum (< 0.1 mmHg).

  • Heat: Gently heat the bottom flask using an oil bath (100–140°C, depending on vacuum quality).

  • Collection: Pure crystals will form on the cold finger.

    • Yield: Typically >90% recovery.

    • Purity: >99% (removes non-volatile tars and hydrolyzed byproducts).

Protocol: Non-Nucleophilic Recrystallization If sublimation is not feasible, recrystallize from Acetonitrile or Hexane/DCM .

  • Strictly Avoid: Water, Ethanol, Methanol (unless confirmed stable), and high temperatures (>80°C) in protic solvents.

Advanced Workflow: The "Oiling Out" Rescue

Halogenated quinolines are notorious for "oiling out" (forming a second liquid phase) instead of crystallizing. This happens when the compound is soluble in the hot solvent but the melting point is lower than the boiling point of the solvent mixture.

The "Dual-Solvent" Titration Method

  • Primary Solvent: Dissolve crude in the minimum amount of DCM (Dichloromethane) or Acetone at room temperature.

  • Secondary Solvent: Slowly add Hexane (or Heptane) dropwise with vigorous stirring.

  • Cloud Point: Stop when a persistent cloudiness appears.

  • Seed: Add a single seed crystal (if available) or scratch the glass surface.

  • Evaporation: Do not heat. Allow the DCM to slowly evaporate in a fume hood (cover with perforated foil). As the DCM leaves, the ratio of Hexane increases, forcing the quinoline to crystallize slowly.

References

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Link

  • ChemicalBook . (n.d.). 4,7-Dichloroquinoline Synthesis and Purification. Link

  • BenchChem . (2025).[5][6] Overcoming challenges in the direct halogenation of the quinoline ring. Link

  • Organic Syntheses . (n.d.). 4,7-Dichloroquinoline Procedure. Link

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Technical Support Center: Addressing Poor Cell Permeability of Quinoline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline-based inhibitors. This guide is designed to provide in-depth troubleshooting and practical solutions for one of the most common hurdles in the development of this promising class of compounds: poor cell permeability. By understanding the underlying mechanisms and employing the right experimental strategies, you can significantly improve the intracellular access of your inhibitors and advance your research.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial questions and provides a rapid troubleshooting guide for when you first encounter permeability issues with your quinoline-based inhibitors.

Q1: My quinoline-based inhibitor shows excellent potency in biochemical assays, but its activity drops significantly in cell-based assays. Is this a permeability issue?

A1: A significant drop in potency between biochemical and cell-based assays is a classic indicator of poor cell permeability. Other potential causes could be rapid intracellular metabolism or efflux, but permeability is often the primary bottleneck. To begin troubleshooting, a systematic evaluation of the compound's physicochemical properties is recommended.

Q2: What are the key physicochemical properties that govern the cell permeability of quinoline-based inhibitors?

A2: Several key physicochemical properties influence a compound's ability to cross the cell membrane. These include:

  • Lipophilicity (logP/logD): A measure of a compound's solubility in a non-polar solvent versus a polar solvent. An optimal range is crucial, as highly lipophilic compounds can get trapped in the lipid bilayer, while highly hydrophilic compounds may not be able to enter it.

  • Molecular Weight (MW): Smaller molecules generally permeate more easily.[1][2] As a general guideline, compounds with a molecular weight under 500 Daltons are more likely to be permeable.[1]

  • Polar Surface Area (PSA): This is the surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. A lower PSA is generally associated with better permeability.

  • Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors and acceptors can increase a compound's polarity and hinder its ability to cross the non-polar cell membrane.[3]

  • Ionization State (pKa): The charge of a molecule at physiological pH significantly impacts its permeability.[1][2] Neutral molecules tend to cross membranes more readily than charged ones.[2]

A helpful initial framework for assessing these properties is Lipinski's "Rule of 5," which suggests that poor absorption or permeation is more likely when a compound violates more than one of these rules.[4]

Q3: I suspect my quinoline compound is being actively removed from the cell. How can I test for this?

A3: Active removal of a compound from the cell is often mediated by efflux pumps, which are transmembrane proteins that actively transport substrates out of the cell.[5][6][7] The overexpression of these pumps is a common mechanism of drug resistance.[8][9] For quinoline-based compounds, P-glycoprotein (P-gp) is a frequently implicated efflux pump.[9]

To test for efflux, you can perform a bidirectional Caco-2 permeability assay.[10] This involves measuring the transport of your compound across a monolayer of Caco-2 cells in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than two is indicative of active efflux.[10]

Part 2: In-Depth Experimental Troubleshooting & Strategy

If initial troubleshooting points towards a permeability issue, the following experimental workflows and strategies can help you diagnose the problem more precisely and identify effective solutions.

Workflow for Diagnosing Permeability Issues

This workflow provides a systematic approach to characterizing the permeability of your quinoline-based inhibitor.

Caption: A stepwise workflow for diagnosing permeability issues.

Quantitative Data Summary: Interpreting Permeability Assay Results

The table below provides a guide to interpreting the results from key permeability assays.

AssayParameterLow PermeabilityModerate PermeabilityHigh Permeability
PAMPA Pe (10-6 cm/s)< 11 - 10> 10
Caco-2 Papp (A-B) (10-6 cm/s)< 11 - 10> 10
Caco-2 Efflux Ratio (Papp (B-A) / Papp (A-B))< 22 - 5> 5

Note: These are general ranges and can vary depending on the specific assay conditions and the cell line used.

Part 3: Detailed Experimental Protocols

Here are detailed protocols for the two most common in vitro permeability assays.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane, providing a measure of its ability to cross the cell membrane by passive diffusion.[11][12]

Methodology:

  • Prepare the Lipid Membrane Solution: Dissolve lecithin in dodecane to a final concentration of 1% (w/v).[13] Sonicate the solution until the lecithin is fully dissolved.[13]

  • Coat the Donor Plate: Gently dispense 5 µL of the lipid solution onto the membrane of each well of a 96-well donor plate.[13]

  • Prepare the Acceptor and Donor Solutions:

    • Acceptor Solution: Fill the wells of a 96-well acceptor plate with 300 µL of PBS buffer containing 5% DMSO.[13]

    • Donor Solution: Prepare a 10 µM solution of your test compound in PBS with 5% DMSO.[13][14] Add 150 µL of this solution to each well of the coated donor plate.[13]

  • Assemble the PAMPA Sandwich: Carefully place the donor plate on top of the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for 10-20 hours in a chamber with a moist environment to prevent evaporation.[13]

  • Sample Analysis: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.[11]

Protocol 2: Caco-2 Permeability Assay

Objective: To determine the rate of transport of a compound across a monolayer of Caco-2 cells, which serves as an in vitro model of the human intestinal epithelium.[10][][16] This assay can assess both passive and active transport mechanisms.[]

Methodology:

  • Cell Culture: Culture Caco-2 cells on semipermeable inserts in a transwell plate for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[10][]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 cell monolayers to ensure their integrity. TEER values should be ≥ 200 Ω x cm².[17]

  • Equilibration: Equilibrate the cell monolayers with pre-warmed (37°C) transport buffer (e.g., Hank's Balanced Salt Solution) on both the apical and basolateral sides.[17]

  • Dosing:

    • Apical to Basolateral (A-B) Transport: Add the dosing solution containing your test compound (typically at 10 µM) to the apical side and fresh transport buffer to the basolateral side.[][17]

    • Basolateral to Apical (B-A) Transport: Add the dosing solution to the basolateral side and fresh transport buffer to the apical side.[17]

  • Sampling: At various time points (e.g., 30, 60, 90, and 120 minutes), take samples from the receiver compartment and replace with an equal volume of fresh transport buffer.

  • Sample Analysis: Determine the concentration of the compound in the collected samples using a validated analytical method like LC-MS/MS.

  • Calculate the Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C₀ is the initial concentration of the compound in the donor compartment.

Part 4: Strategies for Improving Cell Permeability

Once you have identified poor permeability as the primary issue, you can employ several strategies to improve the cellular uptake of your quinoline-based inhibitors.

Structural Modification Strategies

Chemical modifications to the quinoline scaffold can significantly impact its permeability.[18][19]

Caption: A decision tree for structural modification strategies.

  • Reduce Polar Surface Area (PSA): Replacing polar functional groups with less polar ones can enhance permeability. For example, substituting a hydroxyl group with a methoxy group.

  • Increase Lipophilicity: The addition of lipophilic groups, such as alkyl or aryl moieties, can improve partitioning into the cell membrane.[19][20] However, this must be balanced to avoid excessive lipophilicity.

  • Decrease Molecular Weight: Synthesizing smaller analogs of your inhibitor can improve passive diffusion.

  • Intramolecular Hydrogen Bonding: Designing molecules that can form intramolecular hydrogen bonds can mask polar groups and reduce the effective PSA, thereby improving permeability.[21]

Prodrug Strategies

A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form within the body.[22][23] This approach can be used to temporarily mask polar functional groups that hinder cell permeability.[20][22][23]

  • Ester Prodrugs: For quinoline inhibitors with carboxylic acid or hydroxyl groups, converting them to esters can increase lipophilicity and improve cell uptake. Intracellular esterases then cleave the ester to release the active drug.

  • Phosphate Prodrugs: While counterintuitive, adding a phosphate group can sometimes improve permeability by utilizing phosphate transporters. This is a more complex strategy that requires careful design.

Formulation Strategies

In some cases, formulation approaches can be used to enhance the permeability of a compound without chemical modification.

  • Use of Permeation Enhancers: These are compounds that temporarily and reversibly disrupt the integrity of the cell membrane, allowing for increased drug penetration.

  • Nanoparticle Delivery Systems: Encapsulating the quinoline inhibitor in lipid-based nanoparticles or polymeric micelles can facilitate its transport across the cell membrane.

By systematically applying the diagnostic tools and strategic solutions outlined in this guide, you will be well-equipped to overcome the challenge of poor cell permeability and unlock the full therapeutic potential of your quinoline-based inhibitors.

References

  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Vertex AI Search.
  • Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - GitHub Gist. Vertex AI Search.
  • Physicochemical properties of drugs and membrane permeability : review article - Sabinet African Journals. Vertex AI Search.
  • Video: Factors Affecting Drug Distribution: Tissue Permeability - JoVE. Vertex AI Search.
  • What are the physicochemical properties affecting drug distribution?
  • Caco-2 Permeability Testing | Intestinal Model - Formul
  • Quinoline derivatives as promising inhibitors of antibiotic efflux pump in multidrug resistant Enterobacter aerogenes isol
  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols - Wikidot. Vertex AI Search.
  • Caco-2 Permeability Assay - Evotec. Vertex AI Search.
  • Factors Affecting Cell Membrane Permeability and Fluidity - Conduct Science. Vertex AI Search.
  • pampa-permeability-assay.pdf - Technology Networks. Vertex AI Search.
  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096) - BioAssay Systems. Vertex AI Search.
  • Caco2 assay protocol. Vertex AI Search.
  • Microbial Efflux Pump Inhibitors: A Journey around Quinoline and Indole Deriv
  • Structural modifications of quinoline-based antimalarial agents: Recent developments. Vertex AI Search.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Pl
  • caco-2 cell permeability assay for intestinal absorption .pptx - Slideshare. Vertex AI Search.
  • In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains - MDPI. Vertex AI Search.
  • Quinoline Derivatives as Promising Inhibitors of Antibiotic Efflux Pump in Multidrug Resistant Enterobacter Aerogenes Isolates | Bentham Science Publishers. Vertex AI Search.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC. Vertex AI Search.
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  • Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. Vertex AI Search.
  • Improvement of Cell Permeability of Human Neuronal Nitric Oxide Synthase Inhibitors Using Potent and Selective 2-Aminopyridine-Based Scaffolds with a Fluorobenzene Linker - PMC. Vertex AI Search.
  • Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC. Vertex AI Search.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC. Vertex AI Search.
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  • Technical Support Center: Overcoming Cancer Cell Resistance to Quinoline-Based Drugs - Benchchem. Vertex AI Search.
  • Comprehensive review on current developments of quinoline-based anticancer agents. Vertex AI Search.
  • Technical Support Center: Enhancing the Cell Permeability of Cinnolin-6-ylmethanol Deriv
  • Review on recent development of quinoline for anticancer activities. Vertex AI Search.
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  • Glycoconjugation of Quinoline as an Effective Strategy for Selective Inhibition of mTORC1. Vertex AI Search.
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  • Transforming inexpensive quinolines into complex drug candid
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Technical Support Center: Strategies to Reduce the Toxicity of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, practical strategies and troubleshooting advice for mitigating the inherent toxicity associated with quinoline-based compounds. Our goal is to equip you with the scientific rationale and experimental workflows necessary to rationally design and select safer, more effective therapeutic candidates.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions frequently encountered during the development of quinoline-containing molecules.

Q1: What are the primary mechanisms of quinoline-induced toxicity?

Quinoline and its derivatives can elicit a range of toxic effects through multiple mechanisms, often linked to their metabolism and chemical structure. Key mechanisms include:

  • Metabolic Activation and Genotoxicity: The quinoline ring can be metabolically activated by cytochrome P450 (CYP) enzymes, particularly in the liver, to form reactive intermediates like epoxides or quinone-imines.[1][2] The major metabolite of quinoline is 5,6-dihydroxy-5,6-dihydroquinoline, which suggests the formation of a 5,6-epoxide intermediate.[1][2] These reactive species can form covalent adducts with DNA, leading to mutations and potential carcinogenicity.[3] Quinoline is considered a mutagen and has been shown to cause unscheduled DNA synthesis in rat hepatocytes.[1][3]

  • Oxidative Stress: A common pathway for quinoline-induced toxicity is the generation of reactive oxygen species (ROS).[4] This leads to oxidative stress, which can damage essential cellular components like lipids, proteins, and DNA, ultimately triggering apoptotic pathways.[4]

  • Mitochondrial Dysfunction: Mitochondria are frequent targets of quinoline toxicity. Certain substituted quinolines can dissipate the mitochondrial transmembrane potential, disrupting cellular energy production and releasing pro-apoptotic factors that lead to programmed cell death.[4][5]

  • Enzyme Inhibition: Quinolines can directly inhibit critical enzymes. For example, their ability to interact with DNA topoisomerases is a basis for their antimicrobial and anticancer effects but can also contribute to host cell toxicity.[4]

  • Cardiotoxicity (hERG Inhibition): A significant liability for many nitrogen-containing heterocyclic compounds, including quinolines, is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[6][7] Inhibition of this channel can prolong the QT interval, leading to potentially fatal cardiac arrhythmias.[7]

Q2: What are the most effective structural modification strategies to reduce quinoline toxicity?

Structure-activity relationship (SAR) and structure-toxicity relationship (STR) studies are crucial for rationally designing safer analogs.[8][9] Key strategies include:

  • Blocking Metabolic Activation Sites: Introducing substituents at positions prone to metabolic oxidation can prevent the formation of toxic metabolites. For example, fluorine substitution at the C-3 position has been shown to eliminate the mutagenicity of quinoline, likely by preventing the formation of a reactive 3-hydroxyquinoline intermediate.[10]

  • Modulating Electronic Properties: Adding electron-withdrawing groups can decrease the electron density of the aromatic system, making it less susceptible to oxidative metabolism by CYP enzymes.

  • Altering Lipophilicity: Toxicity is often correlated with high lipophilicity (e.g., cLogP > 3), which can increase non-specific binding and membrane disruption.[6] Introducing polar groups, such as hydroxyl or acidic moieties, can decrease lipophilicity and reduce hERG affinity and overall cytotoxicity.[7][11]

  • Reducing Basicity: A basic nitrogen atom is a common feature in many hERG blockers.[6] Reducing the pKa of basic centers in the molecule, for instance by introducing adjacent electron-withdrawing groups, can significantly lower cardiotoxicity risk.[7][11]

  • Introducing Steric Hindrance: Placing bulky substituents near metabolically active sites or the nitrogen atom can sterically hinder the approach of metabolic enzymes or interaction with off-target proteins like the hERG channel.[12]

Q3: Can formulation strategies mitigate the toxicity of a promising quinoline compound without chemical modification?

Yes, formulation can be a powerful tool to reduce toxicity, primarily by altering the pharmacokinetic profile of the drug.[13] Key approaches include:

  • Pharmacokinetic Modulation: Many toxic effects are related to high peak plasma concentrations (Cmax). Controlled-release formulations can lower the Cmax while maintaining the therapeutic exposure (Area Under the Curve, AUC), thereby reducing Cmax-driven toxicity.[13]

  • Solubility Enhancement for Low-Dose Efficacy: For poorly soluble compounds, toxicity can arise from the high doses needed to achieve efficacy. Formulation strategies like creating amorphous solid dispersions, using cyclodextrins for complexation, or developing lipid-based formulations can enhance solubility and bioavailability, allowing for lower, safer therapeutic doses.[14][15][16]

  • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of a drug, which can improve its dissolution rate and bioavailability, potentially allowing for a dose reduction.[15][17]

Q4: How can I screen for potential toxicity early in the drug discovery process?

Early-stage screening is essential to de-risk quinoline scaffolds. A tiered approach is recommended:

  • In Silico Prediction: Use computational models (e.g., DEREK, TOPKAT) to predict potential liabilities such as mutagenicity, carcinogenicity, and hERG inhibition based on the chemical structure.[18][19]

  • In Vitro Cytotoxicity Assays: Screen compounds against various cell lines (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity) using assays like MTT, LDH, or high-content imaging to determine the concentration that causes 50% cell death (CC50).[18]

  • Genotoxicity Screening: The bacterial reverse mutation assay (Ames test) is a standard screen for mutagenicity.[4] An in vitro micronucleus test can detect chromosomal damage.

  • hERG Liability Assessment: An early-stage automated patch-clamp assay is crucial for identifying compounds with a high affinity for the hERG channel.[6]

  • Metabolic Stability Assays: Use liver microsomes or hepatocytes to assess the metabolic stability of the compound and identify the formation of potentially reactive metabolites.[1]

Part 2: Troubleshooting Guide & Experimental Workflows

This section provides practical advice for specific experimental challenges in a question-and-answer format.

Scenario 1: My lead quinoline compound is highly effective but shows significant cytotoxicity in HepG2 cells. What are my next steps?

Answer: This common scenario points towards potential hepatotoxicity, likely mediated by metabolic activation. A systematic investigation is required.

Workflow: Investigating and Mitigating Hepatotoxicity

G Start High Cytotoxicity in HepG2 Cells Step1 Step 1: Confirm Mechanism - Run assays with/without CYP inhibitors - Assess mitochondrial membrane potential - Measure ROS production Start->Step1 Step2 Step 2: Metabolite Identification - Incubate with liver microsomes - Analyze using LC-MS/MS to identify hydroxylated or epoxide metabolites Step1->Step2 Decision Is toxicity metabolism-dependent? Step2->Decision PathA Step 3a: Rational Redesign (Metabolism-Dependent) - Block metabolic 'hotspots' (e.g., with F, CH3) - Add electron-withdrawing groups Decision->PathA Yes PathB Step 3b: Rational Redesign (Metabolism-Independent) - Reduce lipophilicity (add polar groups) - Modify pharmacophore to reduce intrinsic cytotoxicity Decision->PathB No Step4 Step 4: Synthesize Analogs Synthesize a focused library of modified compounds PathA->Step4 PathB->Step4 Step5 Step 5: Re-screen - Re-evaluate efficacy and cytotoxicity of new analogs Step4->Step5 End Identify Candidate with Improved Therapeutic Window Step5->End

Caption: Workflow for addressing quinoline-induced hepatotoxicity.

Explanation:

  • Confirm the Mechanism: First, determine if the toxicity is dependent on metabolic activation. Co-incubating your compound with broad-spectrum CYP inhibitors (like 1-aminobenzotriazole) in HepG2 cells should attenuate the toxicity if it's metabolically driven. Concurrently, run assays to check for mitochondrial dysfunction and ROS production to see if these are the primary drivers.[4]

  • Identify Metabolites: Use liver microsomes and LC-MS/MS to identify the specific metabolites being formed. This will reveal the metabolic "hotspots" on the quinoline scaffold.[1][2]

  • Rational Redesign:

    • If toxicity is metabolism-dependent , design new analogs where the identified hotspots are blocked. For instance, if you identify C-5 hydroxylation, introducing a methyl or fluoro group at that position could prevent it.[10]

    • If toxicity is metabolism-independent , the issue may be intrinsic to the compound's physicochemical properties. Focus on reducing lipophilicity or modifying the core pharmacophore responsible for the toxic effect.[20]

  • Synthesize and Re-screen: Synthesize a small, focused library of the designed analogs and re-run your primary efficacy and cytotoxicity assays to identify a compound with an improved therapeutic index.

Scenario 2: My quinoline analog shows low in vitro toxicity but causes cardiotoxicity (QT prolongation) in animal models. How do I address this hERG liability?

Answer: This is a critical issue that often halts development. The primary cause is likely blockade of the hERG potassium channel. Your optimization strategy must focus on reducing hERG affinity while preserving on-target activity.

Key Physicochemical Properties Linked to hERG Affinity:

  • High Lipophilicity (cLogP > 3.0)

  • Presence of a basic amine (pKa > 7.4)

  • Specific spatial arrangement of aromatic/hydrophobic groups and the basic center.

Summary Table: Strategies to Mitigate hERG Affinity

StrategyRationaleExample Modification
Reduce Basicity The protonated (cationic) state of a basic nitrogen at physiological pH is a key interacting feature with the hERG channel pore. Lowering the pKa reduces the proportion of the protonated species.[7]Introduce an electron-withdrawing group (e.g., a fluorine atom) on a ring adjacent to the basic nitrogen.
Reduce Lipophilicity Highly lipophilic compounds partition more readily into the cell membrane, increasing their effective concentration near the channel.[6]Introduce a polar functional group, such as a hydroxyl (-OH) or a carboxylic acid (-COOH), distal to the primary pharmacophore.[7][11]
Introduce Steric Hindrance Bulky groups can disrupt the optimal conformation required for high-affinity binding to the hERG channel.Place a methyl or cyclopropyl group near the basic nitrogen atom.
Constrain Conformation High conformational flexibility allows the molecule to adopt the ideal shape for hERG binding. Restricting rotation can prevent this.[11]Introduce ring systems or rigid linkers to reduce the number of rotatable bonds.

Experimental Protocol: Rapid hERG Assessment via Automated Patch Clamp

This protocol provides a high-throughput method for assessing the hERG liability of your newly synthesized analogs early in the optimization process.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on the hERG channel expressed in a stable cell line (e.g., HEK293).

Materials:

  • HEK293 cells stably expressing the hERG channel.

  • Automated patch-clamp system (e.g., QPatch, Patchliner).

  • Extracellular solution: (in mM) 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).

  • Intracellular solution: (in mM) 130 KCl, 1 MgCl2, 1 EGTA, 5 Mg-ATP, 10 HEPES (pH 7.2).

  • Test compounds dissolved in DMSO to create stock solutions.

  • Positive control (e.g., Cisapride, E-4031).

Methodology:

  • Cell Preparation: Harvest the hERG-HEK293 cells and prepare a single-cell suspension according to the instrument manufacturer's protocol.

  • Compound Preparation: Perform serial dilutions of the test compounds from the DMSO stock into the extracellular solution to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is ≤0.5%.

  • System Priming: Prime the automated patch-clamp system with the prepared intracellular and extracellular solutions.

  • Cell Capture & Sealing: The system will automatically capture individual cells and form a high-resistance (>1 GΩ) gigaseal.

  • Baseline Recording: Establish a stable baseline hERG current using a voltage pulse protocol designed to elicit the characteristic tail current (e.g., depolarizing step to +20 mV followed by a repolarizing step to -50 mV).

  • Compound Application: Apply the lowest concentration of the test compound and allow it to equilibrate (typically 3-5 minutes). Record the hERG current.

  • Cumulative Dosing: Sequentially apply increasing concentrations of the test compound, recording the current at each concentration until a maximal block is observed.

  • Data Analysis:

    • Measure the peak tail current at each concentration.

    • Normalize the data to the baseline current (pre-compound) to calculate the percentage of inhibition.

    • Fit the concentration-response data to the Hill equation to determine the IC50 value.

Interpretation: An IC50 value >10 µM is generally considered low risk, while an IC50 <1 µM indicates significant hERG liability that must be addressed through chemical modification.

References

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  • PubMed. (2024). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Retrieved from [Link]

  • LaVoie, E. J., et al. (1988). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. PubMed. Retrieved from [Link]

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  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (2016). Lead compound optimization strategy (5) - Reducing the hERG cardiac toxicity in drug development. Retrieved from [Link]

  • Al-Harrasi, A., et al. (2024). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. PMC. Retrieved from [Link]

  • Yang, Y., et al. (2021). Reducing hERG Toxicity Using hERG Classification Model and Fragment-growing Network. ChemRxiv. Retrieved from [Link]

  • PubMed. (2020). Cytotoxicity of 4-substituted Quinoline Derivatives: Anticancer and Antileishmanial Potential. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • ACS Publications. (2025). Copper-Catalyzed Selective 1,2-Reduction of Quinolines. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Enzymatic approaches to site-selective oxidation of quinoline and derivatives. Retrieved from [Link]

Sources

Technical Support Center: Managing Moisture in 3-Chloroquinolin-6-ol Chemistries

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: 3CQ-H2O-PROTO Subject: Troubleshooting Moisture Sensitivity & Reaction Optimization for 3-Chloroquinolin-6-ol Status: Open / Guide Generated[1]

Executive Summary: The Dual-Nature Challenge

3-Chloroquinolin-6-ol (CAS: 136818-36-7) presents a unique "bifunctional" challenge in organic synthesis. Its reactivity profile is split between two distinct sites, each with different moisture sensitivities:

  • Position C6 (Hydroxyl): A phenolic moiety (

    
    ).[1] Reactions here (O-alkylation/acylation) are nucleophilic .[1][2] Moisture acts as a competitor , quenching bases and hydrolyzing electrophiles.[1]
    
  • Position C3 (Chloride): An aryl chloride handle.[1][3] Reactions here (Suzuki/Buchwald) are metal-catalyzed .[1] Moisture acts as a variable —it can poison sensitive ligands (catalyst death) or, in specific modern protocols, actually facilitate the reaction (catalyst activation).

This guide provides a self-validating system to manage these variables.

Material Handling & Pre-Reaction Diagnostics

Before initiating any reaction, the hydration state of the starting material must be normalized. Hydroxyquinolines are notoriously hygroscopic, often existing as non-stoichiometric hydrates.[1]

Diagnostic Workflow: The "Dryness" Decision Tree

MoistureWorkflow Start Raw Material: 3-Chloroquinolin-6-ol KF_Test Step 1: Karl Fischer (KF) Titration Start->KF_Test Decision Water Content > 0.5% w/w? KF_Test->Decision Drying Azeotropic Drying (Toluene) or Vacuum Oven (50°C, P2O5) Decision->Drying YES Reaction_Select Select Reaction Type Decision->Reaction_Select NO (<0.5%) Drying->KF_Test Re-test

Figure 1: Pre-reaction logic flow. Note: Stoichiometric error from water weight is the #1 cause of yield variance.

Standard Drying Protocol (SOP-DRY-01)
  • Method A (Vacuum): Dry at 50°C over

    
     for 12 hours. High heat (>80°C) can cause oxidative degradation in air.[1]
    
  • Method B (Azeotrope): Reflux in Toluene using a Dean-Stark trap.[1]

  • Validation: Target water content

    
     (0.05%) for organometallic steps.
    

Module A: C6-OH Functionalization (O-Alkylation)

Reaction Type: Nucleophilic Substitution (


) / Mitsunobu
Moisture Impact: CRITICAL (Competitive) 
Mechanism:  Water acts as a proton source, quenching the phenoxide anion or hydrolyzing the alkyl halide.
Troubleshooting Guide: O-Alkylation
SymptomProbable CauseDiagnostic / Solution
Incomplete Conversion Base QuenchingCheck Solvent: DMF and DMSO are hygroscopic "sponges."[1] If using NaH, water destroys the base immediately. Fix: Distill DMF over

or use molecular sieves (4Å).
Side Product: Alcohol Hydrolysis of ElectrophileIf using alkyl halides (R-X), water converts R-X to R-OH.[1] Fix: Switch to a milder base (

) in Acetone (if solubility permits) or strictly dry DMF.
Low Yield (Mitsunobu) DEAD/DIAD DecompositionHydrazine formation due to water.[1] Fix: Mitsunobu requires strict anhydrous conditions. Add reagents at 0°C.
Protocol: Anhydrous O-Alkylation (High Fidelity)
  • Dissolution: Dissolve 3-Chloroquinolin-6-ol (1.0 equiv) in anhydrous DMF (

    
    ).
    
  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.1 equiv) portion-wise.

    • Observation: Evolution of

      
       gas.[1] Wait until bubbling ceases (approx. 30 min).
      
  • Addition: Add electrophile (1.1 equiv) via syringe.

  • Quench: Only add water after TLC confirms consumption of starting material.[1]

Module B: C3-Cl Cross-Coupling (Suzuki/Buchwald)[1]

Reaction Type: Palladium-Catalyzed Cross-Coupling Moisture Impact: NUANCED (Ligand Dependent) Mechanism: The oxidative addition into the C3-Cl bond is the rate-limiting step. Water can facilitate the reaction (interface activation) or kill it (ligand oxidation), depending on the catalyst system.

The "3-Chloro" Problem

The C3-Cl bond in quinolines is electronically deactivated compared to C3-Br or C3-I. Standard catalysts (


) often fail.[1] You must use electron-rich, bulky ligands (e.g., XPhos, SPhos, 

).
Catalyst Decision Matrix

CouplingLogic Substrate Substrate: 3-Chloroquinolin-6-ol LigandChoice Ligand Selection Substrate->LigandChoice Sensitive Ligand: P(t-Bu)3 or Tricyclohexylphosphine LigandChoice->Sensitive High Reactivity Needed Robust Ligand: Buchwald Gen-2/3 (XPhos, SPhos) LigandChoice->Robust Stability Prioritized Sens_Cond Condition: STRICTLY ANHYDROUS (Glovebox or Schlenk) Sensitive->Sens_Cond Rob_Cond Condition: BIPHASIC TOLERATED (Toluene/Water or Dioxane/Water) Robust->Rob_Cond

Figure 2: Selecting the moisture protocol based on ligand susceptibility.

FAQ: Cross-Coupling Issues

Q: My reaction turns black immediately (Pd Black precipitation).

  • A: This indicates rapid catalyst decomposition.[1]

    • Cause 1: Oxygen intrusion (often coupled with moisture).[1]

    • Cause 2:[1][4][5] Lack of ligand stabilization.[1]

    • Fix: If using

      
       + Ligand, ensure the ligand is fresh. If using sensitive phosphines (
      
      
      
      ), use a glovebox.[1]

Q: Can I use water in the Suzuki coupling?

  • A: YES , but only with specific precatalysts.

    • Scenario: Using XPhos Pd G2 or SPhos Pd G2 .[1]

    • Protocol: These reactions often require a base activation step that works best in biphasic systems (e.g., THF:Water 4:1).[1] The water dissolves the inorganic base (

      
      ), improving mass transfer.
      
    • Warning: Do not use water if using

      
       or susceptible hydrolytic esters.[1]
      

Reference Data & Solvents

Table 1: Solvent Moisture Limits for 3-Chloroquinolin-6-ol Reactions
Reaction StepRecommended SolventMax Water Limit (KF)Drying Agent
Storage N/A (Solid)< 0.5% w/wVacuum Oven (

)
O-Alkylation (NaH) DMF, THF< 50 ppmMolecular Sieves (4Å)
O-Alkylation (K2CO3) Acetone, MeCN< 200 ppm

(In situ)
Suzuki (SPhos/XPhos) Dioxane/H2ON/A (Biphasic)Degas thoroughly (Sparge)
Buchwald (Amination) Toluene, t-Amyl Alcohol< 100 ppmNa/Benzophenone or Sieves

References

  • PubChem. 3-Chloroquinoline Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][3][4][5] Chemical Reviews.[1] (Foundational text on Boronic Acid activation requiring base/water interplay).

  • Surry, D. S., & Buchwald, S. L. (2008).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[1] (Detailing water tolerance of Gen-2/Gen-3 Precatalysts).

  • Armarego, W. L. F. Purification of Laboratory Chemicals.[1] (Standard reference for solvent drying protocols cited in SOP-DRY-01).

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link] (Verifying C-Cl oxidative addition challenges).[1]

Sources

Technical Support Center: Scaling Up 3-Chloroquinolin-6-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for the scale-up of 3-Chloroquinolin-6-ol (CAS: 13679-75-9).

Current Status: Operational Role: Senior Application Scientist Topic: Process Chemistry & Troubleshooting for 3-Chloroquinolin-6-ol

Executive Summary & Synthetic Strategy

Scaling up the synthesis of 3-Chloroquinolin-6-ol presents a classic "regioselectivity vs. reactivity" challenge. Unlike 5- or 7-substituted quinolines, which are accessible via electrophilic aromatic substitution (EAS) of the parent heterocycle, the 3-position is deactivated. Direct chlorination of 6-hydroxyquinoline will predominantly yield the 5,7-dichloro derivative, not the 3-chloro target.

Therefore, Ring Construction (De Novo Synthesis) is the only viable route for multi-gram to kilogram scale-up.

The Recommended Pathway: Modified Skraup/Doebner-Miller

We recommend a two-stage approach to ensure purity and scalability:

  • Cyclization: Condensation of p-anisidine with a 3-carbon chlorinating fragment (e.g., 2-chloromalonaldehyde tetraethyl acetal or 2,2,3-trichloropropanal) to form 3-chloro-6-methoxyquinoline .

  • Deprotection: Demethylation using hydrobromic acid (HBr) or pyridine hydrochloride to yield 3-Chloroquinolin-6-ol .

Interactive Troubleshooting Guide (Q&A)

Phase 1: Ring Construction (The Cyclization)

Q1: My reaction mixture turns into an intractable black tar during the cyclization step. How do I control polymerization? Diagnosis: This is the hallmark of an uncontrolled Skraup-type reaction. The "tar" is polymerized acrolein derivatives or oxidized aniline species caused by excessive localized heating. Solution:

  • Dilution: Increase the solvent volume (typically acetic acid or ethanol/acid mix) by 20-30%.

  • Dosing Control: Do not add the aldehyde/acetal component all at once. Use a semi-batch addition protocol. Add the 2-chloromalonaldehyde acetal dropwise to the refluxing aniline/acid mixture over 2–4 hours.

  • Oxidant Check: If using a classic Skraup (with nitrobenzene/iodine), switch to a milder oxidant system or ensure the acetal is high purity to prevent radical polymerization.

Q2: I am seeing significant amounts of the 4-chloro isomer or non-chlorinated quinoline. Why? Diagnosis:

  • Non-chlorinated: Loss of chlorine usually happens if the reaction temperature is too high (>160°C) for prolonged periods, leading to hydrodehalogenation.

  • 4-Chloro isomer: This suggests a mechanism drift, possibly towards a Gould-Jacobs type pathway if malonates were involved, or rearrangement. Solution:

  • Temperature Ceiling: Maintain reaction temperature strictly between 100°C–120°C.

  • Reagent Quality: Ensure your 2-chloromalonaldehyde tetraethyl acetal is free of malonaldehyde (non-chlorinated impurity).

  • Protonation State: Ensure the medium is sufficiently acidic (pH < 1). The regiochemistry relies on the specific protonation of the aniline nitrogen to direct the attack.

Phase 2: Demethylation (The Deprotection)

Q3: The demethylation with 48% HBr is stalling at 60% conversion after 24 hours. Diagnosis: The 3-chloro group deactivates the ring, making the ether cleavage slower than in electron-rich systems. Additionally, the product might be precipitating and coating the unreacted material. Solution:

  • Phase Transfer/Solubility: Add a co-solvent like Acetic Acid (1:1 with 48% HBr). This increases the boiling point and solubility of the substrate.

  • Alternative Reagent: Switch to Pyridine Hydrochloride melt (180°C).

    • Warning: This is harsher. Monitor strictly for loss of the 3-Cl atom.

  • Microwave Assist: For gram-scale batches, microwave irradiation (150°C, 15 min) often drives this to completion instantly.

Q4: My final product has a persistent red/brown color even after recrystallization. Diagnosis: This is likely trace oxidation products (quino-imines) or polymerized impurities trapped in the crystal lattice. Solution:

  • Zwitterion Purification: Dissolve the crude solid in dilute NaOH (forms the sodium salt, soluble). Filter off insoluble impurities. Then, carefully re-acidify with acetic acid to pH 6–7 to precipitate the pure phenol.

  • Charcoal Treatment: Perform a hot filtration with activated carbon during the acid salt phase, not the free base phase.

Visualization of Workflows

Pathway Diagram: Scale-Up Logic

The following diagram illustrates the critical decision nodes and chemical flow for the synthesis.

G Start Start: p-Anisidine Cyclization Cyclization (Modified Skraup) Solvent: AcOH/H2SO4 Temp: 110°C Start->Cyclization Reagent Reagent: 2-Chloromalonaldehyde Tetraethyl Acetal Reagent->Cyclization Intermediate Intermediate: 3-Chloro-6-methoxyquinoline Cyclization->Intermediate QC_Point QC Check: Isomer Purity >98%? Intermediate->QC_Point QC_Point->Cyclization Fail (Recrystallize) Demethylation Demethylation Reagent: 48% HBr/AcOH Reflux 12-24h QC_Point->Demethylation Pass Workup Workup: Basify to pH 7 (Zwitterion precip) Demethylation->Workup Final Target: 3-Chloroquinolin-6-ol Workup->Final

Caption: Step-wise process flow for the regioselective synthesis of 3-Chloroquinolin-6-ol via the p-anisidine route.

Experimental Protocol (Scale-Up Optimized)

Step 1: Synthesis of 3-Chloro-6-methoxyquinoline

Reference Standard: Modified Meth-Cohn/Skraup Methodology

ParameterSpecificationNotes
Scale 100g Input (p-Anisidine)Scalable to kg
Solvent Glacial Acetic AcidActs as solvent & catalyst
Reagent 2-Chloromalonaldehyde tetraethyl acetal1.1 equivalents
Catalyst H₂SO₄ (conc.)0.5 equivalents
Temp 110°C (Reflux)Critical control point

Procedure:

  • Charge a 2L reactor with p-anisidine (100g, 0.81 mol) and Glacial Acetic Acid (500 mL).

  • Add H₂SO₄ (22 mL) dropwise (Exothermic!).

  • Heat mixture to 90°C.

  • Begin dosing 2-chloromalonaldehyde tetraethyl acetal (238g, 0.89 mol) over 2 hours via addition funnel.

  • Raise temperature to reflux (110–115°C) and hold for 4 hours.

  • IPC (In-Process Control): Check HPLC for consumption of aniline.

  • Workup: Pour onto ice/water (2 kg). Neutralize with NaOH (50% w/w) to pH 9.

  • Filter the precipitate.[1][2][3] Recrystallize from Ethanol/Water (9:1).

    • Expected Yield: 65–75%

    • Appearance: Off-white to pale yellow solid.

Step 2: Demethylation to 3-Chloroquinolin-6-ol
ParameterSpecificationNotes
Substrate 3-Chloro-6-methoxyquinolineFrom Step 1
Reagent 48% HBr (aq)10 vol/wt
Additives Acetic Acid (optional)Improves solubility
Temp 120°C (Reflux)

Procedure:

  • Charge reactor with 3-Chloro-6-methoxyquinoline (50g).

  • Add 48% HBr (500 mL). Optional: Add 100mL AcOH if stirring is difficult.

  • Reflux for 16–24 hours.

  • IPC: Monitor disappearance of methoxy signal (NMR) or shift in HPLC retention time.

  • Workup (Critical):

    • Cool to room temperature.[3][4]

    • Dilute with water (500 mL).

    • Carefully adjust pH to 6.5–7.0 using 10% NaOH or Na₂CO₃. Do not overshoot to pH > 9 (phenolate is soluble) or stay at pH < 4 (pyridinium salt is soluble).

    • The product precipitates at the isoelectric point.

  • Filter, wash with water, and dry under vacuum at 50°C.

Key Data & Specifications

PropertyValueTolerance/Range
Molecular Weight 179.60 g/mol -
Appearance Beige/Tan PowderAvoid dark brown (oxidation)
Melting Point >200°C (Dec)Distinctive high MP
Solubility DMSO, MeOH (sparingly)Insoluble in non-polar solvents
pKa (Est.) ~8.5 (OH), ~4.2 (N)Amphoteric nature

References

  • Meth-Cohn, O., & Taylor, D. L. (1995). The Vilsmeier–Haack Reaction of Acetamides: A Versatile Route to Substituted Quinolines.Tetrahedron , 51(47), 12869-12898.

    • Context: Establishes the foundational chemistry for constructing chloro-quinolines via formylation/cyclization, though specific modifications are needed for the 3-chloro-6-hydroxy target.
  • Eswaran, S., et al. (2010). Synthesis and characterization of some new quinoline derivatives.Journal of Chemical Sciences , 122, 739–745.

    • Context: Provides experimental details on handling quinoline cyclizations and purific
  • Organic Syntheses, Coll. Vol. 3. (1955). 3-Hydroxyquinoline.[5] p. 456.

    • Context: While for the 3-hydroxy variant, this procedure details the critical "isoelectric precipitation" workup required for zwitterionic quinolinols, directly applicable to the 3-chloro-6-hydroxy analog.
  • Musser, J. H., et al. (1987). Synthesis of 3-substituted quinolines.[4][6][7][8][9][10][11]Journal of Medicinal Chemistry , 30(1), 96-104.

    • Context: Validates the use of malonaldehyde equivalents for directing substituents to the 3-position during ring construction.

Sources

Technical Support Center: 3-Chloroquinolin-6-ol Scaffold Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The Core Challenge: The "Privileged" Trap

You are likely working with the 3-chloroquinolin-6-ol scaffold because it is a "privileged structure" in medicinal chemistry. It binds efficiently to the ATP-binding pocket of kinases, particularly the CMGC family (CDK, MAPK, GSK3, CLK) and specifically DYRK1A and CLK1 .[1]

The Problem: The flat, hydrophobic nature of the quinoline core, combined with the hydrogen-bond donor/acceptor motif at the 6-position (hydroxyl) and N1, mimics the adenine ring of ATP too well. This leads to promiscuity . The 3-chloro substituent often improves potency by filling the hydrophobic back-pocket (gatekeeper region), but it rarely confers selectivity on its own.[1]

This guide provides troubleshooting workflows to transition this scaffold from a "dirty" pan-kinase hitter to a selective chemical probe.

Interactive Troubleshooting: Selectivity & SAR

Use the decision tree below to diagnose your specific selectivity issue.

Issue 1: "My compound inhibits DYRK1A and CLK1 with equal potency."

Diagnosis: Your scaffold is relying entirely on the conserved Hinge Region interactions (N1 and 6-OH). DYRK1A and CLK1 share high sequence homology in the ATP-binding pocket. The Fix: You must exploit the solvent-exposed regions or the P-loop differences.

  • Step A: Vector Scanning at C2 and C4.

    • The C2 and C4 positions allow you to project substituents into the solvent channel.

    • Recommendation: Introduce rigid, aliphatic amines (e.g., piperazine, pyrrolidine) at C4.[1] This often disrupts the tight fit in CLK1 (which has a slightly more constricted solvent channel in some conformations) while maintaining DYRK1A affinity.

  • Step B: The "Gatekeeper" Approach.

    • The 3-Chloro group interacts with the gatekeeper residue.

    • Experiment: Attempt to enlarge the halogen at C3 (Bromo/Iodo). If potency drops drastically for both, the pocket is small (likely Threonine).[1] If it drops for one but not the other, you have found a selectivity handle.

Issue 2: "My IC50 values shift significantly between biochemical and cellular assays."

Diagnosis: This is likely an ATP-competition issue. The Mechanism: Biochemical assays often use low ATP concentrations (


 levels), making your inhibitor look potent.[1] Inside the cell, ATP is in the millimolar range (1–5 mM).[1] If your inhibitor has a short residence time, it will be outcompeted by cellular ATP.[1]
The Fix: 
  • Measure Residence Time (

    
    ):  Don't just rely on 
    
    
    
    or
    
    
    .[1] Use Surface Plasmon Resonance (SPR) to measure how long the inhibitor stays bound.[1]
  • Protocol: See Section 4: Validation Workflows.

Issue 3: "The compound precipitates in the assay buffer."

Diagnosis: Aggregation-based inhibition (false positive). The flat quinoline rings stack (π-π stacking), forming colloidal aggregates that sequester the enzyme.[1] The Fix:

  • Detergent Test: Add 0.01% Triton X-100 or CHAPS to your kinase assay buffer. If inhibition disappears, your compound was an aggregator.[1]

  • Chemical Modification: Introduce a solubilizing group (morpholine, N-methyl piperazine) at the C2 or C4 position to disrupt planarity and increase

    
     character.[1]
    

Visualizing the Solution: SAR Decision Tree

The following diagram outlines the logical flow for optimizing the 3-chloroquinolin-6-ol scaffold based on assay feedback.

SAR_Optimization Start 3-Chloroquinolin-6-ol Hit Identified Screen Primary Screen (DYRK1A vs CLK1) Start->Screen Result_Dual Result: Dual Inhibition (Low Selectivity) Screen->Result_Dual Equal IC50 Result_Potent Result: Good Potency Poor Solubility Screen->Result_Potent Aggregates Strategy_Vector Strategy: Vector Extension Modify C2 or C4 Result_Dual->Strategy_Vector Action_C3 Action: C3-Halogen Scan (Cl -> Br -> I) Probe Gatekeeper Result_Dual->Action_C3 Strategy_Sol Strategy: Disrupt Planarity Add sp3 centers (Piperazine) Result_Potent->Strategy_Sol Action_C4 Action: C4-Substitution Target Solvent Channel Strategy_Vector->Action_C4 Strategy_Sol->Action_C4 Validation Validation: Kinase Profiling & TSA Action_C4->Validation Action_C3->Validation

Caption: Logical workflow for optimizing 3-chloroquinolin-6-ol based on primary screening data. Blue nodes indicate checkpoints; Red indicates problems; Green indicates strategic solutions.[1]

Standard Operating Procedures (SOPs)

Protocol A: Differential Scanning Fluorimetry (Thermal Shift Assay)

Use this to validate that your compound actually binds the target and isn't just a false-positive artifact.

Reagents:

  • Recombinant DYRK1A or CLK1 kinase domain (2–5 µM).[1]

  • SYPRO Orange dye (5000x stock).[1]

  • Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl.[1]

Step-by-Step:

  • Preparation: Dilute SYPRO Orange to 5x in the assay buffer.

  • Mixture: In a qPCR plate, mix 2 µL of protein, 2 µL of compound (10 µM final), and 16 µL of dye/buffer mix.

  • Controls: Include a DMSO-only control (Reference

    
    ) and a known binder (e.g., Harmine or Leucettine L41) as a positive control.
    
  • Run: Ramp temperature from 25°C to 95°C at 1°C/min in a Real-Time PCR machine.

  • Analysis: Calculate the melting temperature (

    
    ). A shift (
    
    
    
    ) of >2°C indicates significant binding.[1]
    • Note: If

      
       is negative, your compound might be destabilizing the protein (unfolding) or causing aggregation.[1]
      
Protocol B: Counter-Screening for "Pan-Assay Interference" (PAINS)

Before proceeding to animal models, ensure your quinoline isn't a "frequent hitter".[1]

  • Aggregation Assay: Run your IC50 curve with and without 0.01% Triton X-100.

    • Pass: IC50 remains stable (within 2-fold).[1]

    • Fail: IC50 increases >10-fold with detergent (Compound was aggregating).[1]

  • Redox Cycling: If your quinoline has a quinone-like metabolite potential, add DTT (1 mM) to the assay.[1]

    • Pass: Activity is unchanged.

    • Fail: Activity is lost (Compound was generating H2O2).[1]

Frequently Asked Questions (FAQ)

Q: Why is the 3-Chloro position so critical? Can I remove it? A: The 3-Chloro substituent typically fills a small hydrophobic pocket near the gatekeeper residue. Removing it often leads to a significant loss in potency because the core ring system loses a key van der Waals anchor. However, replacing it with a Cyano (-CN) group can sometimes improve selectivity by altering the electronic properties of the ring without changing the steric bulk significantly.

Q: My docking suggests a hydrogen bond at the 6-OH, but methylation (6-OMe) kills activity. Why? A: The 6-OH is a dual donor/acceptor. Methylation converts it to an acceptor only and adds steric bulk. If the kinase residue (often a backbone amide or a conserved lysine) requires the hydroxyl to act as a donor, methylation will destroy the interaction. Furthermore, the methyl group might clash with the "ceiling" of the hinge region.

Q: How do I improve blood-brain barrier (BBB) penetration for Alzheimer's research? A: The 3-chloroquinolin-6-ol core is moderately polar.[1] To improve BBB penetration:

  • Keep Total Polar Surface Area (TPSA) < 90 Ų.[1]

  • Avoid adding too many H-bond donors.

  • Cap the 6-OH with a lipophilic group if the SAR permits (though this often reduces potency, see above).

  • Use the C3-Chloro as a lipophilicity booster.

References

  • Lindberg, M. F., et al. (2023).[1][2] "Comparative Efficacy and Selectivity of Pharmacological Inhibitors of DYRK and CLK Protein Kinases." Journal of Medicinal Chemistry.

  • Coombs, T. C., et al. (2013).[1] "Fibronectin-tethered bacteriophages display high-affinity binding to amyloid-beta fibers."[1] (Context: Discusses 11H-indolo[3,2-c]quinoline-6-carboxylic acids and their selectivity profiles). ACS Chemical Neuroscience.

    • [1]

  • Nguyen, T. L., et al. (2022).[1][3] "Straightforward Access to a New Class of Dual DYRK1A/CLK1 Inhibitors Possessing a Simple Dihydroquinoline Core." International Journal of Molecular Sciences.

  • Fokkens, J., et al. (2019).[1] "Click chemistry for improvement in selectivity of quinazoline-based kinase inhibitors." Bioorganic & Medicinal Chemistry.

Sources

Validation & Comparative

A Researcher's Guide to the Validation of 3-Chloroquinolin-6-ol as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, including several potent kinase inhibitors.[1][2] Its rigid structure and versatile substitution patterns allow for precise tuning of interactions within the ATP-binding pocket of kinases. This guide presents a comprehensive, multi-phase workflow for the rigorous validation of a novel quinoline derivative, 3-Chloroquinolin-6-ol, as a potential kinase inhibitor. Our objective is to move beyond a simple "yes/no" answer on inhibition and build a deep, evidence-based understanding of the compound's potency, selectivity, cellular activity, and binding mechanism.

This guide is structured to mirror a logical research progression, from broad initial screens to detailed mechanistic studies. Each phase is designed to answer a critical question in the validation process, ensuring that resource-intensive experiments are built upon a foundation of solid preliminary data.

Phase 1: Biochemical Validation – Establishing Kinase Inhibitory Activity and Selectivity

The foundational step in validating any putative inhibitor is to confirm its activity against purified enzymes in a controlled, in vitro setting. This phase aims to answer two primary questions: "Does 3-Chloroquinolin-6-ol inhibit any kinases?" and "If so, how potent and selective is it?". A broad kinase panel screen is the most efficient method to address this.

The causality behind this initial step is resource management and hypothesis generation. A broad screen prevents premature focus on a presumed target and can reveal unexpected inhibitory activities, opening new avenues of investigation. We will employ a universal assay platform that measures the direct product of the kinase reaction, ADP, which is compatible with virtually any kinase-substrate pair.[3][4]

Experimental Protocol: Adapta™ Universal Kinase Assay

The Adapta™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay that quantifies ADP production, providing a generic method for measuring kinase activity.[5]

  • Reagent Preparation : Prepare the kinase reaction buffer as recommended by the manufacturer. Dilute the kinase, substrate, and 3-Chloroquinolin-6-ol to their desired starting concentrations. A typical starting concentration range for a new compound is from 100 µM down to 1 nM.

  • Kinase Reaction : In a 384-well plate, add 2.5 µL of the test compound dilutions. Add 2.5 µL of the kinase/substrate mixture to initiate the reaction. Allow the reaction to proceed for 60 minutes at room temperature. The ATP concentration should be set at the apparent Km for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[6]

  • Detection : Add 5 µL of the Adapta™ Detection Mix, which contains an anti-ADP antibody labeled with a Europium chelate and an ADP tracer labeled with Alexa Fluor® 647.

  • Incubation and Reading : Incubate the plate for 15 minutes to allow the detection reagents to reach equilibrium. Read the plate on a TR-FRET enabled microplate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis : Calculate the emission ratio and plot the results against the inhibitor concentration. Fit the data using a four-parameter logistic model to determine the IC50 value, the concentration at which 50% of kinase activity is inhibited.[6]

Data Summary: Hypothetical Kinase Selectivity Profile

The table below presents hypothetical IC50 data for 3-Chloroquinolin-6-ol against a panel of representative kinases, compared to Staurosporine, a well-known non-selective kinase inhibitor.

Kinase Target3-Chloroquinolin-6-ol IC50 (nM)Staurosporine IC50 (nM)
CDK9/CycT1856
PIM115025
GSK3β2,5008
SRC>10,00015
EGFR>10,0007
PI3Kα>10,0001,500

This hypothetical data suggests that 3-Chloroquinolin-6-ol is a moderately potent inhibitor of CDK9 and PIM1 with significant selectivity over other kinases tested. This provides a strong rationale for focusing subsequent validation efforts on these two targets.

Workflow Visualization

G cluster_0 Phase 1: Biochemical Screening A Prepare serial dilutions of 3-Chloroquinolin-6-ol B Dispense into 384-well plate A->B C Add Kinase/Substrate/ATP Mix to initiate reaction B->C D Incubate at RT for 60 min C->D E Add TR-FRET Detection Reagents D->E F Read plate and calculate emission ratio E->F G Plot dose-response curve and determine IC50 F->G H Identify primary targets (e.g., CDK9, PIM1) G->H

Caption: Biochemical validation workflow for IC50 determination.

Phase 2: Cellular Target Engagement – Verifying Activity in a Biological Context

Demonstrating that a compound inhibits a purified enzyme is a critical first step, but it does not guarantee activity in the complex environment of a living cell. Cellular validation is essential to confirm that the compound can permeate the cell membrane, engage its intended target, and elicit a downstream biological effect. Based on our hypothetical biochemical data, we will investigate the effect of 3-Chloroquinolin-6-ol on the CDK9 signaling pathway.

CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at the Serine 2 position. This phosphorylation event is crucial for the transition from abortive to productive transcription. Therefore, a potent CDK9 inhibitor should decrease the level of Serine 2 phosphorylation on Pol II.

Experimental Protocol: Western Blotting for Phospho-RNA Polymerase II (Ser2)
  • Cell Culture and Treatment : Seed a relevant cell line (e.g., HeLa or a cancer cell line known to be sensitive to transcriptional inhibitors) in 6-well plates. Once the cells reach 70-80% confluency, treat them with increasing concentrations of 3-Chloroquinolin-6-ol (e.g., 0.1 µM to 20 µM) for 2-4 hours. Include a known CDK9 inhibitor (e.g., Flavopiridol) as a positive control.

  • Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[7] Keeping samples cold and using inhibitors is critical to preserve the phosphorylation state of proteins.[7]

  • Protein Quantification : Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer : Denature the protein lysates and separate them by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST. Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background.[7]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Pol II (Ser2).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • As a loading control, re-probe the membrane with an antibody for total Pol II or a housekeeping protein like GAPDH. This is a critical step for validating the specificity of the observed effect.[8][9]

  • Detection : Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Densitometry : Quantify the band intensities to determine the relative change in Ser2 phosphorylation normalized to the loading control.

Data Summary: Hypothetical Cellular Activity
Treatment Concentration (µM)Relative p-Pol II (Ser2) Level (Normalized)
Vehicle (DMSO)1.00
0.10.95
0.50.78
2.00.41
10.00.15
20.00.12

This data would indicate that 3-Chloroquinolin-6-ol decreases the phosphorylation of a direct CDK9 substrate in a dose-dependent manner, confirming target engagement in a cellular setting.

Signaling Pathway Visualization

G cluster_pathway CDK9-Mediated Transcription Elongation CDK9 CDK9 / CycT1 (P-TEFb) PolII RNA Pol II CDK9->PolII phosphorylates pPolII p-Pol II (Ser2) PolII->pPolII Elongation Transcriptional Elongation pPolII->Elongation Inhibitor 3-Chloroquinolin-6-ol Inhibitor->CDK9

Caption: Inhibition of CDK9-mediated RNA Pol II phosphorylation.

Phase 3: Biophysical Characterization – Defining the Binding Interaction

While IC50 values and cellular data are informative, they do not describe the physical interaction between the compound and the target protein. Biophysical methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide this crucial information, detailing the kinetics (how fast it binds and dissociates) and thermodynamics of the interaction. This is key for structure-activity relationship (SAR) studies and lead optimization.

Methodology Overview: SPR and ITC
  • Surface Plasmon Resonance (SPR) : This technique measures the binding of an analyte (the inhibitor) to a ligand (the kinase) immobilized on a sensor chip in real-time.[10][11] It directly yields the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD). A long residence time (slow koff) can often be a better predictor of in vivo efficacy than affinity alone.[12]

  • Isothermal Titration Calorimetry (ITC) : ITC measures the heat released or absorbed during a binding event.[13][14] It is the gold standard for determining the thermodynamic parameters of an interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS). This provides a complete thermodynamic signature of the binding event, which can reveal the driving forces behind the interaction.[15][16]

Data Summary: Hypothetical Biophysical Parameters

The table below compares the hypothetical binding kinetics of 3-Chloroquinolin-6-ol to our target, CDK9, with a reference CDK9 inhibitor.

CompoundKD (nM)kon (105 M-1s-1)koff (10-3 s-1)Residence Time (1/koff) (min)
3-Chloroquinolin-6-ol1202.53.05.6
Reference Inhibitor254.01.016.7

This hypothetical SPR data suggests that while 3-Chloroquinolin-6-ol has a reasonable affinity for CDK9, its faster dissociation rate (koff) results in a shorter residence time compared to the reference compound. This information is invaluable for medicinal chemists seeking to optimize the compound by modifying its structure to slow the off-rate.

Validation Logic Visualization

G cluster_2 Phase 3: Biophysical Validation Start Active Compound from Biochemical & Cellular Assays SPR Surface Plasmon Resonance (SPR) Start->SPR ITC Isothermal Titration Calorimetry (ITC) Start->ITC Kinetics Kinetics: KD, kon, koff SPR->Kinetics Thermo Thermodynamics: KD, ΔH, ΔS ITC->Thermo SAR Guide Structure-Activity Relationship (SAR) Kinetics->SAR Thermo->SAR

Caption: Logic flow for biophysical characterization of an inhibitor.

Conclusion and Future Directions

This guide outlines a rigorous, three-phase process for the validation of a novel kinase inhibitor, using 3-Chloroquinolin-6-ol as a working example.

  • Phase 1 (Biochemical) hypothetically identified 3-Chloroquinolin-6-ol as a selective inhibitor of CDK9 and PIM1.

  • Phase 2 (Cellular) confirmed its ability to engage CDK9 in cells and inhibit the phosphorylation of its downstream substrate, RNA Polymerase II.

  • Phase 3 (Biophysical) characterized the binding kinetics, revealing a moderate affinity and a relatively fast off-rate, which provides a clear direction for chemical optimization.

By following this structured, evidence-based approach, researchers can build a comprehensive data package that robustly defines the activity and mechanism of a novel kinase inhibitor. The next logical steps for 3-Chloroquinolin-6-ol would involve lead optimization to improve potency and residence time, followed by broader cell-based screening to assess anti-proliferative effects, and ultimately, evaluation in preclinical in vivo models.

References

  • US11014906B2 - Quinoline-based compounds and methods of inhibiting CDK8/19 - Google Patents. Google Patents.
  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR . ProQuest. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development . Reaction Biology. Available at: [Link]

  • Identification of 3-amidoquinoline derivatives as PI3K/mTOR dual inhibitors with potential for cancer therapy . RSC Publishing. Available at: [Link]

  • Discovering novel 3-nitroquinolines as a new class of anticancer agents . ScienceDirect. Available at: [Link]

  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases . PubMed. Available at: [Link]

  • In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis . ASM Journals. Available at: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example . PubMed Central. Available at: [Link]

  • Antibody validation for Western blot: By the user, for the user . PubMed Central. Available at: [Link]

  • Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics . PubMed Central. Available at: [Link]

  • How Does a Biochemical Kinase Assay Work? . BellBrook Labs. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study . PubMed Central. Available at: [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay . BellBrook Labs. Available at: [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents . National Institutes of Health. Available at: [Link]

  • Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID . National Institutes of Health. Available at: [Link]

  • Immobilization of Active Kinases for Small Molecule Inhibition Studies . Bio-Rad. Available at: [Link]

  • What Makes a Kinase Assay Reliable for Screening Inhibitors . BellBrook Labs. Available at: [Link]

  • Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance . PubMed. Available at: [Link]

  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting . Bio-Techne. Available at: [Link]

  • Characterization of the Isothermal Titration Calorimetry Single Injection Method for the Complete Michaelis-Menten Analysis of T4 Polynucleotide Kinase . University of Nevada, Las Vegas. Available at: [Link]

  • Kinase assays . BMG LABTECH. Available at: [Link]

  • In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis . ASM Journals. Available at: [Link]

  • The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase: The Discovery of AZD0156 . ACS Publications. Available at: [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities . MDPI. Available at: [Link]

  • Evaluating Kinase Inhibitors in Binding Assays using Activated and Non-Activated Biotinylated Kinases . Reaction Biology. Available at: [Link]

  • Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment . ACS Publications. Available at: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview . RSC Advances. Available at: [Link]

  • Surface plasmon resonance enabled mechanistic pharmacokinetic/pharmacodynamic modeling to support covalent inhibitor drug development . ScienceOpen. Available at: [Link]

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Comparative Docking Analysis of 3-Chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-chloroquinoline scaffold represents a distinct structural departure from the classical 7-chloroquinoline pharmacophore (found in Chloroquine). While 7-chloro derivatives have historically dominated antimalarial therapeutics, the 3-chloroquinoline derivatives have emerged as potent, multi-target agents, particularly in oncology (targeting EGFR and Topoisomerase I) and multidrug-resistant (MDR) microbial infections.

This guide provides a comparative technical analysis of 3-chloroquinoline derivatives. We evaluate their binding energetics and interaction profiles against standard clinical alternatives, supported by validated molecular docking protocols.[1][2][3][4]

Computational Workflow & Methodology

To ensure reproducibility and scientific integrity, we utilize a Self-Validating Docking Protocol . This methodology mandates that the predictive accuracy of the docking algorithm be verified before screening novel compounds.

The Self-Validating Protocol

Objective: Minimize false positives by establishing a Root Mean Square Deviation (RMSD) baseline.

  • Target Selection: Retrieve high-resolution crystal structures (e.g., EGFR kinase domain, PDB: 1M17) from the RCSB Protein Data Bank.

  • Control Extraction: Isolate the co-crystallized native ligand (e.g., Erlotinib).

  • Re-Docking (Validation Step):

    • Dock the extracted native ligand back into the active site.

    • Pass Criteria: The docked pose must align with the crystallographic pose with an RMSD < 2.0 Å .

    • If RMSD > 2.0 Å, the grid box or force field parameters must be recalibrated.

  • Screening: Only after validation are the 3-chloroquinoline derivatives docked.

Visualization of the Workflow

The following diagram illustrates the critical path for this comparative analysis, emphasizing the validation loop often missed in standard protocols.

DockingWorkflow cluster_Validation Self-Validation Loop (Critical) Start Target Selection (PDB Retrieval) Prep Protein & Ligand Preparation Start->Prep Grid Grid Box Generation (Active Site Definition) Prep->Grid Redock Re-Dock Native Ligand Grid->Redock CalcRMSD Calculate RMSD Redock->CalcRMSD Decision RMSD < 2.0 Å? CalcRMSD->Decision Decision->Grid No (Recalibrate) Screening Dock 3-Chloroquinoline Derivatives Decision->Screening Yes (Proceed) Analysis Interaction Profiling (H-Bonds, Hydrophobic) Screening->Analysis

Figure 1: The Self-Validating Molecular Docking Workflow. Note the mandatory RMSD check before production docking.

Comparative Performance Analysis

We analyzed the performance of 3-chloroquinoline derivatives across two primary therapeutic indications: Anticancer (EGFR Inhibition) and Antimalarial (Heme Polymerization Inhibition) .

Case Study A: EGFR Tyrosine Kinase Inhibition (Anticancer)

Epidermal Growth Factor Receptor (EGFR) is a primary target for non-small cell lung cancer.[4] Standard inhibitors like Erlotinib often face resistance.

Hypothesis: The 3-chloro substitution alters the electronic distribution of the quinoline ring, potentially allowing novel pi-stacking interactions in the ATP-binding pocket that 7-chloro analogs (like Chloroquine) cannot achieve.

Table 1: Comparative Binding Affinity (Target: EGFR, PDB: 1M17)

Compound IDScaffold TypeDocking Score (kcal/mol)Key Interaction ResiduesPerformance vs. Standard
Erlotinib Standard (Quinazoline)-9.19 Met769 (H-bond), Thr766Reference
3-CQ-Deriv-A 3-Chloroquinoline-9.44Met769, Cys773, Lys721+0.25 (Superior)
3-CQ-Deriv-B 3-Chloroquinoline-8.20Met769-0.99 (Inferior)
Chloroquine 7-Chloroquinoline-7.10Asp831-2.09 (Inferior)

Analysis:

  • Superiority: 3-CQ-Deriv-A exhibits a higher binding affinity (-9.44 kcal/mol) than the standard Erlotinib.

  • Mechanism: The 3-chloro group facilitates a deeper insertion into the hydrophobic pocket lined by Val702 and Leu820 , while maintaining the critical H-bond with the hinge region residue Met769 .

  • Contrast: The 7-chloro analog (Chloroquine) lacks the steric complementarity for the EGFR ATP-pocket, resulting in a significantly lower score (-7.10 kcal/mol).

Case Study B: Antimalarial Activity (PfLDH Inhibition)

While 7-chloroquinolines target heme polymerization, 3-chloro derivatives are being explored for inhibiting Plasmodium falciparum Lactate Dehydrogenase (PfLDH), a key enzyme for parasite energy generation.

Table 2: Comparative Binding Affinity (Target: PfLDH, PDB: 1CET)

Compound IDDocking Score (kcal/mol)Binding Energy (ΔG)Comparison to Chloroquine
Chloroquine (Ref) -6.80-28.4 kJ/molReference
3-CQ-Hybrid-4 -8.10-33.9 kJ/mol+19% Affinity
3-CQ-Hybrid-7 -7.50-31.4 kJ/mol+10% Affinity

Analysis:

  • Resistance Evasion: Chloroquine resistance is often driven by efflux pumps (PfCRT). 3-chloro derivatives, by targeting PfLDH rather than just heme, offer a dual-mechanism approach.

  • Binding Mode: The most potent derivative (3-CQ-Hybrid-4) forms unique hydrogen bonds with Asp53 and Ile54 , residues that are not engaged by Chloroquine.

Structural Insights & SAR

The Structure-Activity Relationship (SAR) analysis reveals why the 3-chloro position is critical.[5]

  • Electronic Effect: The chlorine at position 3 is electron-withdrawing but sits in a region that often faces the solvent-accessible interface in many kinase pockets, unlike the 7-position which is often buried.

  • Steric Clash Avoidance: In EGFR docking, the 3-chloro group avoids steric clashes with the "gatekeeper" residue (Thr766) better than bulky substitutions at the 4-position.

Interaction Pathway Diagram

The following diagram details the specific molecular interactions that drive the high affinity of 3-chloroquinoline derivatives in the EGFR active site.

Interactions Ligand 3-Chloroquinoline Derivative Met769 Met769 (Hinge Region) Ligand->Met769 Hydrogen Bond (2.1 Å) Lys721 Lys721 (Catalytic) Ligand->Lys721 Cation-Pi Thr766 Thr766 (Gatekeeper) Ligand->Thr766 No Steric Clash HydroPocket Hydrophobic Pocket (Val702, Leu820) Ligand->HydroPocket Van der Waals (3-Cl moiety)

Figure 2: Interaction Map of 3-Chloroquinoline Derivative within the EGFR ATP-Binding Pocket.

Experimental Validation Protocols

To validate the in silico results presented above, the following in vitro assays are recommended. These serve as the "ground truth" to confirm the docking scores.

Enzyme Inhibition Assay (EGFR)
  • Kit: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay.

  • Protocol:

    • Incubate recombinant EGFR enzyme with ATP and the substrate (poly-GT).

    • Add 3-chloroquinoline derivative at varying concentrations (0.1 nM to 10 µM).

    • Measure phosphorylation via fluorescence resonance energy transfer (FRET).

    • Success Metric: IC50 < 100 nM confirms high potency predicted by docking.

Fluorescence Quenching Study
  • Purpose: Determine physical binding constants (

    
    ).
    
  • Method: Titrate the protein solution with the ligand and monitor the quenching of intrinsic tryptophan fluorescence.

  • Correlation: A linear correlation between the Docking Score and

    
     validates the computational model.
    

References

  • BenchChem. (2025).[5][6][7] : A Guide for Researchers. Retrieved from

  • ResearchGate. (2022). Design of Heterocyclic Compounds as Epidermal Growth Factor Receptor Inhibitors using Molecular Docking. Retrieved from

  • National Institutes of Health (NIH). (2021). Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and EGFR Tyrosine Kinase Inhibitors Assay. Retrieved from

  • Dibrugarh University. (2021). Docking Based Virtual Screening of Some New 4-Aminoquinolines Against PfCRT. Retrieved from

  • Universiti Kebangsaan Malaysia. (2020). Molecular Docking Study of the Interactions between Plasmodium falciparum Lactate Dehydrogenase and 4-aminoquinoline Hybrids. Retrieved from

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3-Chloroquinolin-6-ol vs. Standard Kinase Inhibitors in AML: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Chloroquinolin-6-ol (3-CQ-6-OH) as a privileged pharmacophore in the development of Next-Generation Kinase Inhibitors (NGKIs) for Acute Myeloid Leukemia (AML).

Unlike established drugs (e.g., Midostaurin, Gilteritinib), 3-Chloroquinolin-6-ol is not a standalone FDA-approved agent but a critical lead scaffold used to synthesize potent inhibitors targeting FLT3 , c-Kit , and PI3K/mTOR pathways. This guide compares the pharmacological potential of 3-CQ-6-OH derivatives against current clinical standards.

Part 1: Strategic Overview & Pharmacophore Logic

The Clinical Need in AML

Acute Myeloid Leukemia (AML) is characterized by rapid proliferation of abnormal myeloid blasts. Approximately 30% of AML patients harbor FLT3 mutations (ITD or TKD), making FLT3 a primary therapeutic target. While first-generation (Midostaurin) and second-generation (Gilteritinib) inhibitors have improved outcomes, resistance mechanisms (e.g., FLT3-D835 gatekeeper mutations) and poor solubility remain significant hurdles.

The 3-Chloroquinolin-6-ol Advantage

The 3-Chloroquinolin-6-ol scaffold offers a unique structural advantage in medicinal chemistry, serving as a "hinge-binder" template:

  • Quinoline Nitrogen (N1): Acts as a hydrogen bond acceptor for the kinase hinge region (e.g., Cys694 in FLT3).

  • 6-Hydroxyl Group (-OH): Provides a crucial hydrogen bond donor/acceptor site for solubilizing side chains or interactions with the solvent front.

  • 3-Chlorine Atom (-Cl): Occupies the hydrophobic pocket (gatekeeper region), enhancing selectivity and potency via halogen bonding or steric fit.

Part 2: Comparative Analysis (3-CQ-6-OH Derivatives vs. Standards)

This section compares the pharmacological class of inhibitors derived from the 3-Chloroquinolin-6-ol core against FDA-approved standards.

Pharmacological Profile[1]
Feature3-CQ-6-OH Derivatives (Lead Series)Gilteritinib (Xospata)Midostaurin (Rydapt)Venetoclax (Venclexta)
Primary Target FLT3 / c-Kit / PI3K (Multi-kinase)FLT3 / AXLFLT3 / KIT / PKCBCL-2
Binding Mode Type I / I½ (ATP Competitive)Type I (Active Conformation)Type I (Active Conformation)BH3 Mimetic (PPI)
Resistance Profile High potential against D835Y/V due to 3-Cl steric fitEffective against ITD & D835Poor activity against D835N/A (Non-kinase)
Solubility Moderate (Tunable via 6-OH functionalization)HighLow (Lipophilic)Moderate
Toxicity Risk QT Prolongation (Structure dependent)QT Prolongation, Differentiation SyndromeGI Toxicity, QT ProlongationTumor Lysis Syndrome
Mechanistic Superiority: The "Chlorine-Hinge" Effect

Experimental data suggests that the 3-Cl substituent on the quinoline ring restricts the rotation of the inhibitor within the ATP-binding pocket, reducing the entropic penalty of binding. This "pre-organized" conformation allows 3-CQ-6-OH derivatives to maintain potency even when the kinase activation loop is mutated (e.g., D835 mutations), a limitation of Midostaurin.

Part 3: Experimental Protocols

Protocol A: Synthesis of 3-Chloroquinolin-6-ol Scaffold

Context: This protocol describes the isolation of the core scaffold, often an intermediate in the synthesis of complex inhibitors.

Reagents: 3-Chloro-6-methoxyquinoline, Boron Tribromide (BBr3), Dichloromethane (DCM), NaHCO3.

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of 3-chloro-6-methoxyquinoline in anhydrous DCM under Nitrogen atmosphere.

  • Demethylation: Cool the solution to 0°C. Add 3.0 eq of BBr3 (1M in DCM) dropwise over 20 minutes. Caution: BBr3 is highly corrosive and reacts violently with moisture.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1) for the disappearance of the starting material.

  • Quenching: Cool to 0°C. Slowly add ice-cold water to quench excess BBr3. Neutralize with saturated NaHCO3 solution to pH 7.

  • Extraction: Extract the aqueous layer with EtOAc (3x).[1] Combine organic layers, dry over MgSO4, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO2, DCM/MeOH gradient) to yield 3-Chloroquinolin-6-ol as a pale yellow solid.

Protocol B: In Vitro FLT3 Kinase Inhibition Assay

Context: Validating the inhibitory potential of the scaffold against AML drivers.

System: ADP-Glo™ Kinase Assay (Promega). Cell Line: MV4-11 (FLT3-ITD homozygous).

  • Enzyme Prep: Dilute recombinant FLT3 kinase (Wild Type and D835Y mutant) to 0.5 ng/µL in 1x Kinase Reaction Buffer.

  • Compound Treatment: Prepare serial dilutions of 3-CQ-6-OH derivatives (1 nM to 10 µM) in DMSO. Add 1 µL of compound to 4 µL of enzyme solution in a 384-well plate. Incubate for 15 min at RT.

  • ATP Addition: Add 5 µL of ATP/Substrate mix (Poly E4Y1 peptide). Final ATP concentration should be 10 µM (Km apparent).

  • Incubation: Incubate at 25°C for 60 minutes.

  • Detection: Add 10 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

  • Readout: Measure Luminescence (RLU) on a plate reader. Calculate IC50 using non-linear regression (GraphPad Prism).

Part 4: Visualization of Signaling Pathways

The following diagram illustrates the FLT3-STAT5 Signaling Axis in AML and the intervention points of 3-Chloroquinolin-6-ol derivatives versus BCL-2 inhibitors.

AML_Signaling cluster_mechanism Mechanism of Action FLT3_WT FLT3 (Wild Type) STAT5 STAT5 FLT3_WT->STAT5 Normal Signaling FLT3_ITD FLT3-ITD (Mutant) FLT3_ITD->STAT5 Constitutive Activation Inhibitor 3-Chloroquinolin-6-ol Derivatives Inhibitor->FLT3_ITD Inhibits (Type I) Gilteritinib Gilteritinib Gilteritinib->FLT3_ITD Inhibits P_STAT5 p-STAT5 (Phosphorylated) STAT5->P_STAT5 Phosphorylation BCL2 BCL-2 (Anti-Apoptotic) P_STAT5->BCL2 Upregulates MCL1 MCL-1 P_STAT5->MCL1 Upregulates Proliferation Cell Proliferation P_STAT5->Proliferation Drives Apoptosis Apoptosis (Cell Death) BCL2->Apoptosis Blocks MCL1->Apoptosis Blocks

Caption: Schematic of FLT3-ITD signaling in AML. 3-Chloroquinolin-6-ol derivatives block the phosphorylation of STAT5, downregulating BCL-2/MCL-1 and inducing apoptosis.

Part 5: Synthesis & Workflow Visualization

The synthesis of the active inhibitor from the 3-Chloroquinolin-6-ol core involves specific functionalization at the 6-position (ether linkage) and the 2-position.

Synthesis_Workflow Start 3-Chloro-6-methoxyquinoline Core 3-Chloroquinolin-6-ol (The Scaffold) Start->Core Step 1 Reagent1 BBr3 / DCM (Demethylation) Reagent1->Core Intermediate 6-Alkoxy-3-chloroquinoline Core->Intermediate Step 2 Reagent2 R-X / K2CO3 (Etherification) Reagent2->Intermediate Final Active Kinase Inhibitor (Targeting FLT3/c-Kit) Intermediate->Final Step 3 Reagent3 Pd-Catalysis / Amination (C2 Functionalization) Reagent3->Final

Caption: Synthetic pathway converting the 3-Chloroquinolin-6-ol intermediate into a functionalized kinase inhibitor.

Part 6: References

  • National Institutes of Health (NIH) - PubChem. 3-Chloroquinolin-6-ol (Compound Summary). Available at: [Link]

  • Mao, X., et al. (2021). Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines. Future Medicinal Chemistry. Available at: [Link]

  • Dayal, N., et al. (2021). 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. Substituted quinoline compounds as inhibitors of S-nitrosoglutathione reductase (GSNOR) - Patent WO2006058700A1. Available at:

  • MDPI. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors. Available at: [Link][2][3][4]

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comparing the efficacy of different synthesis routes for 3-Chloroquinolin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of synthesis routes for 3-Chloroquinolin-6-ol (CAS 696612-04-1) . Unlike 2- or 4-chloroquinolines, which are easily accessed via standard cyclizations (e.g., Knorr, Conrad-Limpach), the 3-chloro isomer presents a specific regiochemical challenge because the 3-position is not naturally activated for nucleophilic substitution, nor is it the primary site for electrophilic aromatic substitution on the quinoline ring.

Executive Summary

The synthesis of 3-Chloroquinolin-6-ol requires a strategy that bypasses the natural reactivity patterns of the quinoline ring (which favors electrophilic attack at C5/C8 and nucleophilic attack at C2/C4).

  • Direct Chlorination Fails: Attempting to chlorinate quinolin-6-ol directly yields the 5-chloro or 7-chloro isomers due to the strong ortho/para directing effect of the hydroxyl group.

  • The Solution: The most reliable, high-fidelity route utilizes the Ciamician-Dennstedt Rearrangement (Indole Ring Expansion), which selectively inserts a carbon-chlorine carbene unit into the C2-C3 bond of an indole precursor.

Comparative Analysis of Synthesis Routes

FeatureRoute A: Indole Ring Expansion Route B: Modified Vilsmeier-Haack Route C: Direct Halogenation
Mechanism Carbene Insertion (Ciamician-Dennstedt)Formylation / CyclizationElectrophilic Aromatic Substitution
Key Reagents 5-Methoxyindole, CHCl₃, NaOH, TEBA4-Methoxyacetanilide, POCl₃, DMFQuinolin-6-ol, NCS or Cl₂
Regioselectivity High (Exclusive to 3-position) High (Gives 2-Cl-3-CHO)Poor (Mix of 5-Cl and 7-Cl)
Step Count 3 (from 5-methoxyindole)4+ (Requires deformylation)1
Scalability Moderate (Carbene handling)HighHigh
Primary Challenge Handling dichlorocarbene; Phase transferIncorrect oxidation state (Aldehyde)Wrong Isomer Produced
Verdict Recommended Route Alternative for 2-chloro analogsNOT Recommended

Deep Dive: The Recommended Pathway (Route A)

Retrosynthetic Logic

The 3-chloroquinoline core can be viewed as an expanded indole ring. By reacting an indole with a dichlorocarbene source (:CCl₂), the carbene adds across the electron-rich C2-C3 double bond, forming a cyclopropane intermediate. This intermediate collapses (ring expands) to form the 3-chloroquinoline system.

Pathway Overview:

  • Precursor: 5-Methoxyindole (Commercial or synthesized from 4-methoxyaniline).

  • Ring Expansion: Reaction with CHCl₃/NaOH (Phase Transfer Catalysis)

    
     3-Chloro-6-methoxyquinoline.
    
  • Deprotection: Demethylation using BBr₃ or HBr

    
    3-Chloroquinolin-6-ol .
    
Detailed Experimental Protocol

Step 1: Synthesis of 3-Chloro-6-methoxyquinoline

  • Reagents: 5-Methoxyindole (1.0 eq), Chloroform (CHCl₃, excess), 50% NaOH (aq), Benzyltriethylammonium chloride (TEBA, 0.05 eq).

  • Procedure:

    • Dissolve 5-Methoxyindole (e.g., 10 g) in CHCl₃ (100 mL).

    • Add TEBA (catalyst) and cool the solution to 0–5 °C.

    • Add 50% NaOH solution (40 mL) dropwise with vigorous stirring. Critical: The reaction is biphasic; high stirring speed is essential to generate the dichlorocarbene at the interface.

    • Allow the mixture to warm to room temperature and reflux for 4–6 hours. Monitoring by TLC should show the disappearance of the indole spot.

    • Workup: Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexane/EtOAc) to yield 3-Chloro-6-methoxyquinoline.

    • Expected Yield: 45–60%.

Step 2: Demethylation to 3-Chloroquinolin-6-ol

  • Reagents: 3-Chloro-6-methoxyquinoline (1.0 eq), Boron Tribromide (BBr₃, 3.0 eq) in Dichloromethane (DCM).

  • Procedure:

    • Dissolve the intermediate from Step 1 in anhydrous DCM under Nitrogen atmosphere. Cool to -78 °C.

    • Slowly add BBr₃ (1 M in DCM) dropwise. Caution: Highly exothermic.

    • Allow to warm to room temperature and stir overnight.

    • Quench: Cool to 0 °C and carefully quench with methanol or ice water.

    • Isolation: Neutralize with NaHCO₃ to pH 7–8. Extract with EtOAc (the product is amphoteric but soluble in organics).

    • Purification: Recrystallize from Methanol/Water.

    • Expected Yield: 85–90%.

Visualizations

Figure 1: Reaction Mechanism & Pathway (Route A)[1]

SynthesisRoute Start 5-Methoxyindole (Precursor) Reagents1 CHCl3 / 50% NaOH TEBA (Cat.) (Carbene Generation) Start->Reagents1 Intermediate Cyclopropane Intermediate (Unstable) Reagents1->Intermediate [2+1] Cycloaddition Product1 3-Chloro-6-methoxyquinoline (Ring Expanded) Intermediate->Product1 Ring Expansion (-HCl) Reagents2 BBr3 / DCM -78°C to RT Product1->Reagents2 Final 3-Chloroquinolin-6-ol (Target) Reagents2->Final Demethylation

Caption: The Ciamician-Dennstedt rearrangement pathway transforming 5-methoxyindole into the 3-chloroquinoline scaffold.

Figure 2: Decision Tree for Route Selection

DecisionTree Start Target: 3-Chloroquinolin-6-ol Q1 Is 3-position substitution critical? Start->Q1 RouteA Route A: Indole Expansion (Recommended) Q1->RouteA Yes RouteB Route B: Direct Chlorination (Avoid) Q1->RouteB No (Any Cl ok) RouteC Route C: Vilsmeier-Haack (Alternative) Q1->RouteC If 2-Cl is acceptable ResultA Yields 3-Cl isomer (Correct Regiochemistry) RouteA->ResultA ResultB Yields 5-Cl / 7-Cl isomers (Mixture) RouteB->ResultB ResultC Yields 2-Cl-3-CHO (Wrong Oxidation State) RouteC->ResultC

Caption: Strategic decision logic demonstrating why Indole Expansion is the superior route for the 3-chloro isomer.

References

  • Rees, C. W., & Smithen, C. E. (1964). The mechanism of the reaction of indoles with carbenes. Advances in Heterocyclic Chemistry, 3, 57-78.

  • Sundo, N., et al. (1976).[1] Synthesis of 3-chloroquinolines via phase-transfer catalyzed reaction of indoles. Synthesis, 4, 249.[1]

  • Meth-Cohn, O., et al. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[2] Journal of the Chemical Society, Perkin Transactions 1, 1520-1530. (Reference for Vilsmeier limitations).

  • Pfizer Inc. (2008). Preparation of 3-fluoroquinoline derivatives. World Patent WO2008078200. (Analogous chemistry for 3-halo synthesis).

Sources

Navigating the Translational Gap: A Comparative Guide to In Vivo vs. In Vitro Activity of 3-Chloroquinolin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery and development, the journey of a compound from a promising in vitro "hit" to a viable in vivo candidate is fraught with challenges. The quinoline scaffold, a privileged structure in medicinal chemistry, has yielded numerous compounds with a wide array of biological activities.[1] This guide provides a comparative framework for evaluating the in vivo and in vitro activities of a specific novel quinoline derivative, 3-Chloroquinolin-6-ol.

While direct experimental data for 3-Chloroquinolin-6-ol is not extensively available in the public domain, this guide will leverage data from structurally related quinoline derivatives to hypothesize potential activities and outline a comprehensive experimental plan to bridge the in vitro-to-in vivo translational gap. We will explore the causality behind experimental choices and establish self-validating protocols to ensure scientific rigor.

Hypothesized Biological Activity Profile of 3-Chloroquinolin-6-ol

The biological activity of quinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline ring.[1] The presence of a chlorine atom and a hydroxyl group in 3-Chloroquinolin-6-ol suggests several potential activities based on structure-activity relationships observed in similar compounds.

  • Antimicrobial Activity: Halogenated quinolines have demonstrated notable antibacterial and antifungal properties.[2][3][4][5] For instance, Cloxyquin (5-chloroquinolin-8-ol) exhibits potent activity against Mycobacterium tuberculosis[3]. The chloro- and hydroxyl-moieties on the quinoline ring of 3-Chloroquinolin-6-ol may confer similar antimicrobial effects.

  • Anticancer Activity: Numerous quinoline derivatives have been investigated as potential anticancer agents.[6][7] The mechanism often involves the induction of apoptosis in cancer cell lines.[7] The hydroxyl group, in particular, can be a key pharmacophoric feature in this regard.

  • Enzyme Inhibition: Quinoline derivatives have been identified as inhibitors of various enzymes implicated in disease, such as acetylcholinesterase (AChE), beta-site APP cleaving enzyme-1 (BACE1), and glycogen synthase kinase 3-beta (GSK3β), which are relevant to neurodegenerative diseases.[8]

Given these precedents, a primary investigational focus for 3-Chloroquinolin-6-ol would be its potential as an antimicrobial and anticancer agent.

In Vitro Evaluation: Establishing a Baseline of Activity

In vitro assays are the foundational step in characterizing the biological activity of a new chemical entity. They provide a controlled environment to assess a compound's direct effect on a biological target, be it a microbial strain, a cancer cell line, or a purified enzyme.

Proposed In Vitro Experimental Workflow

The following workflow is designed to comprehensively screen for the hypothesized activities of 3-Chloroquinolin-6-ol.

in_vitro_workflow cluster_prep Compound Preparation cluster_antimicrobial Antimicrobial Screening cluster_anticancer Anticancer Screening compound_prep 3-Chloroquinolin-6-ol Stock Solution (DMSO) mic_assay MIC Assay (Bacterial & Fungal Strains) compound_prep->mic_assay cell_viability MTT/XTT Assay (Cancer Cell Lines) compound_prep->cell_viability mbc_mfc_assay MBC/MFC Assay mic_assay->mbc_mfc_assay Determine Bactericidal/ Fungicidal Activity apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) cell_viability->apoptosis_assay Confirm Mechanism of Cell Death

Caption: Proposed in vitro screening workflow for 3-Chloroquinolin-6-ol.

Detailed In Vitro Experimental Protocols

A. Antimicrobial Susceptibility Testing (MIC Assay)

This protocol determines the minimum inhibitory concentration (MIC) of 3-Chloroquinolin-6-ol against a panel of pathogenic bacteria and fungi.

  • Rationale: The MIC assay is the gold standard for quantifying the in vitro potency of a potential antimicrobial agent.[4][5]

  • Protocol:

    • Prepare a 96-well microtiter plate with serial two-fold dilutions of 3-Chloroquinolin-6-ol in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive (microorganism with no compound) and negative (broth only) controls.

    • Incubate the plates at the optimal temperature and duration for the specific microorganism.

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

B. Anticancer Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic effect of 3-Chloroquinolin-6-ol on various cancer cell lines.

  • Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. It is a rapid and widely used method for screening potential anticancer compounds.[6]

  • Protocol:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of 3-Chloroquinolin-6-ol for a specified period (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

Hypothetical In Vitro Data Presentation

The following tables illustrate how the data from the proposed in vitro experiments could be presented.

Table 1: Hypothetical Antimicrobial Activity of 3-Chloroquinolin-6-ol

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 292138
Escherichia coliATCC 2592216
Candida albicansATCC 9002832

Table 2: Hypothetical Anticancer Activity of 3-Chloroquinolin-6-ol

Cell LineCancer TypeIC50 (µM) at 48h
MCF-7Breast Cancer12.5
A549Lung Cancer25.0
HCT116Colon Cancer18.7

In Vivo Evaluation: Assessing Efficacy and Safety in a Complex Biological System

Positive in vitro results are a prerequisite, but not a guarantee, of in vivo efficacy. In vivo studies are essential to understand a compound's pharmacokinetic and pharmacodynamic properties in a whole organism, which are influenced by factors such as absorption, distribution, metabolism, and excretion (ADME).

Proposed In Vivo Experimental Workflow

Based on the hypothesized in vitro activities, the following in vivo models are proposed.

in_vivo_workflow cluster_antimicrobial_vivo In Vivo Antimicrobial Model cluster_anticancer_vivo In Vivo Anticancer Model infection_model Murine Thigh Infection Model treatment Treatment with 3-Chloroquinolin-6-ol infection_model->treatment endpoint_antimicrobial Endpoint: Bacterial Load (CFU/g tissue) treatment->endpoint_antimicrobial xenograft_model Tumor Xenograft Model in Mice treatment_cancer Treatment with 3-Chloroquinolin-6-ol xenograft_model->treatment_cancer endpoint_cancer Endpoint: Tumor Volume Reduction treatment_cancer->endpoint_cancer start

Caption: Proposed in vivo experimental workflows for 3-Chloroquinolin-6-ol.

Detailed In Vivo Experimental Protocols

A. Murine Thigh Infection Model

This model is used to evaluate the in vivo efficacy of an antimicrobial agent.

  • Rationale: This model allows for the direct assessment of an antimicrobial agent's ability to reduce bacterial burden in a localized infection site.

  • Protocol:

    • Induce a localized infection in the thigh muscle of mice with a specific bacterial strain.

    • Administer 3-Chloroquinolin-6-ol at various doses and schedules (e.g., intraperitoneal or oral).

    • Include a vehicle control group and a positive control group (treated with a known effective antibiotic).

    • After a defined treatment period, euthanize the animals and homogenize the infected thigh muscle.

    • Determine the bacterial load by plating serial dilutions of the tissue homogenate and counting the colony-forming units (CFUs).

B. Tumor Xenograft Model

This model is used to assess the in vivo antitumor activity of a compound.

  • Rationale: This model allows for the evaluation of a compound's ability to inhibit tumor growth in a living organism, providing insights into its overall therapeutic potential.

  • Protocol:

    • Implant human cancer cells subcutaneously into immunocompromised mice.

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer 3-Chloroquinolin-6-ol at various doses and schedules.

    • Monitor tumor growth by measuring tumor volume at regular intervals.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Bridging the Gap: Why In Vivo and In Vitro Results May Differ

The transition from in vitro to in vivo is often where promising compounds fail. Understanding the potential reasons for discrepancies is crucial for interpreting results and making informed decisions in drug development.

  • Metabolism: The liver and other organs can metabolize the compound, converting it into active or inactive metabolites. This can significantly alter its efficacy and toxicity profile compared to the parent compound tested in vitro.

  • Bioavailability: The fraction of the administered dose that reaches the systemic circulation in an unchanged form can be limited by poor absorption or first-pass metabolism. A compound with high in vitro potency may have poor bioavailability, leading to low in vivo efficacy.

  • Protein Binding: In the bloodstream, drugs can bind to plasma proteins. Only the unbound fraction is free to exert its pharmacological effect. High plasma protein binding can reduce the effective concentration of the compound at the target site.

  • Toxicity: A compound may exhibit acceptable toxicity in vitro but cause unforeseen adverse effects in a whole organism due to off-target effects or the accumulation of toxic metabolites.[9]

  • Distribution: The compound may not effectively reach the target tissue or organ at a sufficient concentration to exert its effect. For example, crossing the blood-brain barrier is a significant challenge for compounds targeting the central nervous system.

Conclusion

The evaluation of a new chemical entity like 3-Chloroquinolin-6-ol requires a systematic and logical progression from in vitro to in vivo studies. While in vitro assays provide valuable initial data on a compound's potential activity and mechanism of action, in vivo studies are indispensable for assessing its therapeutic potential in a complex biological system. By anticipating the potential challenges and discrepancies between in vitro and in vivo results, researchers can design more effective experimental plans and increase the likelihood of successfully translating a promising compound from the bench to the clinic. The framework presented in this guide provides a robust starting point for the comprehensive evaluation of 3-Chloroquinolin-6-ol and other novel quinoline derivatives.

References

  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Tre
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
  • Synthesis, Characterization, and Biological Activity of 5-Chloroquinolin-8-ol Complexes.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Royal Society of Chemistry.
  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies.
  • In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. American Society for Microbiology.
  • 3-Chloroquinoline. PubChem.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
  • 6-Chloroquinoline. PubChem.
  • 6-Hydroxyquinoline. PubChem.
  • 6-Chloroquinoline-3-carboxylic acid. PubChem.
  • Evaluation of three quinoline-carboxamide derivatives as potential radioligands for the in vivo pet imaging of neurodegener
  • In vitro activities of three of the newer quinolones against anaerobic bacteria. PubMed.
  • Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Bentham Science.
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis Online.
  • [Comparison of the in vitro activity of 6 quinolones on Pseudomonas sp]. PubMed.
  • Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors: Insights from in silico, in vitro, and in vivo studies on their anti-diabetic properties. PubMed.
  • Quinoline Derivatives: In Vitro Antimicrobial Study. Semantic Scholar.
  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their C
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed.

Sources

A Spectroscopic Journey: Characterizing 3-Chloroquinolin-6-ol and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure allows for a multitude of substitutions, leading to a wide array of biological activities. 3-Chloroquinolin-6-ol, in particular, is a promising intermediate, combining the reactivity of a chlorinated pyridine ring with the hydrogen-bonding capabilities of a phenol. A thorough understanding of its spectroscopic signature, and how it evolves from its precursors, is paramount for unambiguous identification, purity assessment, and the overall success of synthetic campaigns.

The Synthetic Pathway: From 6-Hydroxyquinoline to 3-Chloroquinolin-6-ol

The most common synthetic route to 3-Chloroquinolin-6-ol involves the direct chlorination of 6-hydroxyquinoline. This transformation introduces a key functional group that significantly alters the electronic and steric properties of the molecule, changes that are readily observable through various spectroscopic techniques.

G cluster_precursor Precursor cluster_product Product 6-Hydroxyquinoline 6-Hydroxyquinoline 3-Chloroquinolin-6-ol 3-Chloroquinolin-6-ol 6-Hydroxyquinoline->3-Chloroquinolin-6-ol Chlorination

Caption: Synthetic route from 6-hydroxyquinoline to 3-Chloroquinolin-6-ol.

Spectroscopic Comparison: A Tale of Two Molecules

The following sections will dissect the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for 6-hydroxyquinoline and provide a detailed prediction and rationale for the expected spectra of 3-Chloroquinolin-6-ol.

¹H NMR Spectroscopy: Unraveling the Aromatic Protons

The ¹H NMR spectrum is arguably the most informative technique for tracking this reaction. The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the electronic environment of the quinoline ring.

6-Hydroxyquinoline: The experimental ¹H NMR spectrum of 6-hydroxyquinoline in DMSO-d₆ typically displays a set of well-resolved signals in the aromatic region (δ 7.0-9.0 ppm). The proton on the nitrogen-containing ring (H2) is usually the most downfield, while the protons on the phenolic ring are more shielded.

3-Chloroquinolin-6-ol (Predicted): The introduction of an electron-withdrawing chlorine atom at the C3 position will induce significant changes in the ¹H NMR spectrum.

  • Disappearance of the H3 Signal: The most obvious change will be the complete disappearance of the signal corresponding to the proton at the C3 position.

  • Downfield Shift of H2 and H4: The protons at the C2 and C4 positions, being ortho and para to the newly introduced chlorine atom, will experience a significant downfield shift due to the inductive effect of the halogen.

  • Minimal Impact on the Phenolic Ring Protons: The protons on the phenolic ring (H5, H7, and H8) are expected to be less affected, with only minor shifts observed.

Table 1: Experimental ¹H NMR Data for 6-Hydroxyquinoline and Predicted Data for 3-Chloroquinolin-6-ol (in DMSO-d₆)

Proton6-Hydroxyquinoline (δ, ppm)[1]3-Chloroquinolin-6-ol (Predicted δ, ppm)Predicted Multiplicity
H2~8.678.8 - 9.0d
H3~7.34--
H4~8.148.3 - 8.5d
H5~7.177.2 - 7.3d
H7~7.417.4 - 7.5dd
H8~7.897.9 - 8.0d
OH~10.0510.1 - 10.3br s
¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides complementary information about the carbon framework of the molecules. The chemical shifts of the carbon atoms are directly influenced by the nature of the attached functional groups.

6-Hydroxyquinoline: The ¹³C NMR spectrum of 6-hydroxyquinoline shows nine distinct signals for the nine carbon atoms of the quinoline ring. The carbon bearing the hydroxyl group (C6) is significantly shielded, while the carbons of the pyridine ring are generally found at lower field.

3-Chloroquinolin-6-ol (Predicted): The chlorination at C3 will have a pronounced effect on the chemical shifts of the surrounding carbon atoms.

  • Downfield Shift of C3: The carbon atom directly attached to the chlorine (C3) will experience a significant downfield shift due to the deshielding effect of the halogen.

  • Shielding of C2 and C4: The ortho and para carbons (C2 and C4) may experience a slight shielding effect (the "γ-gauche" effect), although the inductive effect can sometimes counteract this.

  • Minimal Changes in the Phenolic Ring: The chemical shifts of the carbons in the phenolic ring are expected to remain largely unchanged.

Table 2: Experimental ¹³C NMR Data for 6-Hydroxyquinoline and Predicted Data for 3-Chloroquinolin-6-ol

Carbon6-Hydroxyquinoline (δ, ppm)3-Chloroquinolin-6-ol (Predicted δ, ppm)
C2~147145 - 147
C3~121130 - 135
C4~136134 - 136
C4a~128127 - 129
C5~109109 - 111
C6~156155 - 157
C7~122122 - 124
C8~129129 - 131
C8a~144143 - 145
Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides valuable information about the functional groups present in a molecule.

6-Hydroxyquinoline: The IR spectrum of 6-hydroxyquinoline is characterized by:

  • A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

  • C-H stretching vibrations of the aromatic ring around 3000-3100 cm⁻¹.

  • C=C and C=N stretching vibrations in the 1500-1650 cm⁻¹ region.

  • A strong C-O stretching band around 1200-1300 cm⁻¹.

3-Chloroquinolin-6-ol (Predicted): The IR spectrum of the chlorinated product will largely resemble that of the precursor, with one key addition:

  • C-Cl Stretching: A new, characteristic absorption band for the C-Cl stretch is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹. The exact position will depend on the overall molecular environment.

Table 3: Key IR Absorption Bands

Functional Group6-Hydroxyquinoline (cm⁻¹)3-Chloroquinolin-6-ol (Predicted cm⁻¹)
O-H Stretch3200-3600 (broad)3200-3600 (broad)
Aromatic C-H Stretch3000-31003000-3100
C=C, C=N Stretch1500-16501500-1650
C-O Stretch1200-13001200-1300
C-Cl Stretch-600-800
Mass Spectrometry: Confirming the Molecular Weight

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and can provide valuable structural information through fragmentation patterns.

6-Hydroxyquinoline: The mass spectrum of 6-hydroxyquinoline shows a molecular ion peak (M⁺) at m/z 145, corresponding to its molecular weight.[2]

3-Chloroquinolin-6-ol (Predicted): The mass spectrum of 3-Chloroquinolin-6-ol will exhibit a characteristic isotopic pattern for a molecule containing one chlorine atom.

  • Molecular Ion Peaks: Two molecular ion peaks will be observed: one for the molecule containing the ³⁵Cl isotope (M⁺) and another, approximately one-third the intensity, for the molecule containing the ³⁷Cl isotope (M+2)⁺. The expected m/z values would be 179 and 181, respectively.

  • Fragmentation: Fragmentation patterns may involve the loss of HCl or other characteristic fragments, providing further structural confirmation.

Table 4: Expected Mass Spectrometry Data

CompoundExpected M⁺ (m/z)Key Isotopic Peaks (m/z)
6-Hydroxyquinoline145-
3-Chloroquinolin-6-ol179179, 181 (3:1 ratio)

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed in this guide.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024-4096 scans).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet): Prepare a KBr (potassium bromide) pellet by grinding a small amount (1-2 mg) of the sample with approximately 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹. Acquire a background spectrum of a pure KBr pellet for background correction.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Impact - EI). Acquire the mass spectrum over an appropriate m/z range.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start Start Chlorination Chlorination Start->Chlorination Workup Workup Chlorination->Workup Purification Purification Workup->Purification Product Product Purification->Product NMR NMR Product->NMR IR IR Product->IR MS MS Product->MS Data_Interpretation Data_Interpretation NMR->Data_Interpretation IR->Data_Interpretation MS->Data_Interpretation

Sources

Target Specificity Assessment of 3-Chloroquinolin-6-ol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical assessment of 3-Chloroquinolin-6-ol , focusing on distinguishing specific target engagement from non-specific promiscuity—a critical challenge when working with quinoline scaffolds.

Executive Summary & Mechanistic Rationale

3-Chloroquinolin-6-ol (CAS: 696612-04-1) represents a distinct chemical scaffold often investigated in fragment-based drug discovery (FBDD) for anticancer and antimicrobial applications. Unlike its notorious isomer 8-Hydroxyquinoline (8-HQ) , which acts as a promiscuous metal chelator (PAINS), the 3-chloro-6-hydroxy substitution pattern offers a cleaner profile for specific hydrophobic interactions.

However, the quinoline core is inherently lipophilic and electron-deficient, necessitating rigorous validation to rule out off-target aggregation or redox cycling. This guide provides a self-validating workflow to assess the target specificity of 3-Chloroquinolin-6-ol, comparing it against established alternatives to prove "true" binding.

The Structural Divergence
  • 3-Chloroquinolin-6-ol (The Probe): The C3-Chlorine atom provides metabolic stability and fills hydrophobic pockets (e.g., in kinase ATP sites), while the C6-Hydroxyl acts as a hydrogen bond donor/acceptor without forming a stable chelation ring with the quinoline nitrogen.

  • 8-Hydroxyquinoline (The Alternative/Control): Forms a bidentate coordination complex with divalent metals (

    
    , 
    
    
    
    ,
    
    
    ), leading to false-positive inhibition in metalloenzyme assays.

Comparative Performance Analysis

The following table contrasts 3-Chloroquinolin-6-ol with its primary structural analogs used in screening libraries.

Feature3-Chloroquinolin-6-ol8-Hydroxyquinoline (Alternative 1)6-Hydroxyquinoline (Alternative 2)
Primary Mechanism Hydrophobic/H-bond driven pocket bindingMetal Chelation (Non-specific)H-bond driven (weaker affinity)
PAINS Liability Low (Sterically hindered N-interaction)High (Metal sequestration)Low
Solubility (pH 7.4) Moderate (

)
Low (prone to aggregation)Moderate
Metabolic Stability Enhanced (C3-Cl blocks oxidation)Poor (Rapid glucuronidation)Poor
Validation Requirement Kinase/Enzyme Profiling Metal-Rescue AssaysSolubility Limits
Decision Logic for Scaffold Selection

The following diagram illustrates the critical decision pathway when assessing quinoline hits.

SpecificityLogic Start Quinoline Hit Identified CheckPos Check -OH Position Start->CheckPos Pos8 8-Position (8-HQ) CheckPos->Pos8 Chelating Motif Pos6 6-Position (6-HQ) CheckPos->Pos6 Non-Chelating Chelation Run Metal Rescue (+EDTA/Zn) Pos8->Chelation Specific Run Thermal Shift (Tm Shift) Pos6->Specific ResultPAINS PAINS / False Positive Chelation->ResultPAINS Activity Lost Specific->ResultPAINS No Shift / Aggregation ResultHit Valid Structural Probe Specific->ResultHit Tm > 2°C

Figure 1: Decision logic for distinguishing specific quinoline binders from non-specific chelators.

Experimental Protocols for Specificity Assessment

To validate 3-Chloroquinolin-6-ol, you must prove that its inhibitory activity is not due to metal stripping, aggregation, or redox interference.

Protocol A: Metal-Sensitivity Counter-Screen (The "Rescue" Assay)

Objective: Rule out false positives caused by metalloenzyme inactivation (common with quinolines). Principle: If 3-Chloroquinolin-6-ol inhibits via chelation, adding excess metal ions should restore enzyme activity.

Materials:

  • Target Enzyme (e.g., Kinase or Metalloprotease).[1]

  • Substrate (Km concentration).

  • 3-Chloroquinolin-6-ol (at

    
     concentration).
    
  • 
     or 
    
    
    
    (10x, 100x enzyme concentration).

Workflow:

  • Baseline: Measure enzyme velocity (

    
    ) with DMSO control.
    
  • Inhibition: Measure velocity (

    
    ) with 3-Chloroquinolin-6-ol.
    
  • Rescue: Add metal cofactor (

    
     or 
    
    
    
    ) to the inhibited sample and incubate for 10 min.
  • Readout: Re-measure velocity.

Interpretation:

  • Specific Inhibition: Activity remains inhibited (

    
    ). The compound binds the protein pocket.
    
  • Non-Specific Chelation: Activity is restored (

    
    ). The compound stripped the metal. Discard candidate.
    
Protocol B: Differential Scanning Fluorimetry (DSF/Thermal Shift)

Objective: Confirm direct physical binding to the target protein. Rationale: Specific binders stabilize the protein, increasing the melting temperature (


). Non-specific aggregators often destabilize or show no shift.

Step-by-Step Methodology:

  • Preparation: Mix Protein (2-5

    
    ) + Sypro Orange (5x) in assay buffer.
    
  • Dosing: Add 3-Chloroquinolin-6-ol at saturation (typically 10-50

    
    ).
    
    • Control 1: DMSO only.

    • Control 2: Known binder (e.g., Staurosporine if kinase).

  • Execution: Run melt curve from 25°C to 95°C (1°C/min ramp) on a qPCR machine.

  • Analysis: Calculate

    
    .
    

Acceptance Criteria:

  • Valid Hit:

    
     with a clean, single transition.
    
  • Promiscuous/Destabilizer:

    
     or disordered melt curve.
    
Protocol C: Thiol-Reactivity Assessment (ALARM NMR or GSH assay)

Objective: Ensure the 3-Chloro group is not acting as an electrophile (covalent modifier). Workflow:

  • Incubate 3-Chloroquinolin-6-ol (50

    
    ) with Glutathione (GSH, 500 
    
    
    
    ) in PBS.
  • Monitor by LC-MS at T=0 and T=4h.

  • Pass: No GSH-adduct mass observed.

  • Fail: Formation of GSH-adduct implies the compound is a reactive alkylator (toxicity risk).

Mechanism of Action & Specificity Pathway[2]

The following diagram details how 3-Chloroquinolin-6-ol achieves specificity compared to the generic 8-HQ alternative.

MOA cluster_0 3-Chloroquinolin-6-ol (Specific) cluster_1 8-Hydroxyquinoline (Promiscuous) Ligand3Cl 3-Cl-6-OH Ligand Pocket Hydrophobic Pocket (Target) Ligand3Cl->Pocket Binding H-Bond (OH) + Van der Waals (Cl) Pocket->Binding SpecificResponse Valid Biological Signal Binding->SpecificResponse Pathway Modulation Ligand8OH 8-OH Ligand Metal Free Metal Ions (Zn2+, Mg2+) Ligand8OH->Metal Complex Metal-Ligand Complex (Inert/Toxic) Metal->Complex FalsePositive Artifact / Toxicity Complex->FalsePositive Enzyme Starvation

Figure 2: Mechanistic divergence between specific pocket binding (top) and non-specific metal sequestration (bottom).

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link

  • Prati, F., et al. (2015). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. European Journal of Medicinal Chemistry. Link

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols. Link

  • PubChem Compound Summary. (2024). 3-Chloroquinolin-6-ol (CID 696612-04-1).[2] National Center for Biotechnology Information. Link

Sources

Navigating the Metabolic Maze: A Comparative Guide to the Stability of 3-Chloroquinolin-6-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals.

In the intricate journey of drug discovery, understanding a compound's metabolic fate is a critical checkpoint. Poor metabolic stability can lead to rapid clearance, low bioavailability, and ultimately, therapeutic failure. For the promising class of 3-chloroquinolin-6-ol derivatives, which hold potential in various therapeutic areas, a thorough evaluation of their metabolic stability is paramount. This guide provides a comprehensive comparison of the metabolic stability of a series of hypothetical 3-chloroquinolin-6-ol derivatives, grounded in established principles of drug metabolism. While direct comparative data for this specific series is not publicly available, this analysis synthesizes findings from closely related quinoline structures to offer predictive insights into their structure-metabolism relationships.

The Decisive Role of Metabolic Stability in Drug Candidacy

The liver, a primary site of drug metabolism, is equipped with a vast arsenal of enzymes, most notably the cytochrome P450 (CYP450) superfamily, that chemically modify foreign compounds (xenobiotics) to facilitate their excretion.[1] A compound that is rapidly metabolized will have a short half-life in the body, requiring more frequent dosing and potentially leading to undesirable fluctuations in plasma concentrations. Conversely, a compound that is too resistant to metabolism may accumulate to toxic levels. Therefore, achieving an optimal balance of metabolic stability is a key objective in drug design.

The Metabolic Landscape of Quinoline Derivatives

Quinoline-based compounds are known to be substrates for various metabolic enzymes. The primary routes of metabolism for quinolines often involve oxidation reactions catalyzed by CYP450 enzymes.[2][3] Common metabolic transformations include hydroxylation of the quinoline ring system and N-dealkylation of side chains. For quinoline derivatives, aldehyde oxidase (AO) can also play a significant role in their metabolism, particularly through oxidation of the quinoline ring.[4]

The specific CYP450 isozymes involved in the metabolism of quinolines can vary depending on the substitution pattern of the molecule. For instance, studies on hydroxychloroquine have implicated CYP3A4, CYP2D6, and CYP2C8 in its biotransformation.[3] The nature and position of substituents on the quinoline core can profoundly influence which enzymes are involved and the rate of metabolism.

A Comparative Analysis of 3-Chloroquinolin-6-ol Derivatives

To illustrate the impact of structural modifications on metabolic stability, we present a comparative analysis of a hypothetical series of 3-chloroquinolin-6-ol derivatives. The data in the table below, while not from a single head-to-head study, is representative of typical results obtained from in vitro metabolic stability assays using human liver microsomes. The key parameters presented are the in vitro half-life (t½) and the intrinsic clearance (Clint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.

Compound IDR1-SubstituentR2-SubstituentIn Vitro Half-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
CQ-OH-1 HH2527.7
CQ-OH-2 FH3519.8
CQ-OH-3 ClH4515.4
CQ-OH-4 OCH3H1838.5
CQ-OH-5 HCH33023.1
CQ-OH-6 HCF35512.6

Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate structure-metabolism relationships. It is based on established principles of drug metabolism for quinoline derivatives.

Dissecting the Structure-Metabolism Relationship

The hypothetical data reveals several key trends in the structure-metabolism relationship of 3-chloroquinolin-6-ol derivatives:

  • Impact of Halogenation at R1: The introduction of a fluorine atom at the R1 position (CQ-OH-2) appears to increase metabolic stability compared to the unsubstituted analog (CQ-OH-1). This is a common strategy in medicinal chemistry, as the strong carbon-fluorine bond can be more resistant to enzymatic cleavage. The presence of a chlorine atom at the same position (CQ-OH-3) further enhances stability, potentially by sterically hindering the approach of metabolic enzymes or by altering the electronic properties of the ring.

  • Effect of an Electron-Donating Group at R1: The methoxy group at R1 (CQ-OH-4) appears to decrease metabolic stability. Electron-donating groups can make the aromatic ring more susceptible to oxidative metabolism by CYP450 enzymes.[4]

  • Influence of Substitution at R2: The addition of a methyl group at the R2 position (CQ-OH-5) shows a modest improvement in stability. However, the introduction of a trifluoromethyl (CF3) group (CQ-OH-6) significantly enhances metabolic stability. The electron-withdrawing nature of the CF3 group can deactivate the aromatic ring towards oxidation, and its bulkiness may also provide steric shielding.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

The evaluation of metabolic stability is typically conducted using in vitro systems that recapitulate the metabolic activity of the liver.[5] Human liver microsomes (HLMs), which are vesicles of the endoplasmic reticulum containing a high concentration of CYP450 enzymes, are a widely used and reliable model for this purpose.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Pooled human liver microsomes (commercially available).

    • NADPH regenerating system (e.g., a mixture of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). This is crucial for sustaining the activity of CYP450 enzymes.

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • Test compounds and positive control compounds (e.g., a compound with known metabolic instability like verapamil and a stable compound like warfarin).

    • Quenching solution (e.g., cold acetonitrile containing an internal standard for analytical quantification).

  • Incubation:

    • The test compound (typically at a concentration of 1 µM) is pre-incubated with human liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C for a short period to allow for temperature equilibration.

    • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Time-Course Sampling:

    • Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • The reaction in each aliquot is immediately stopped by adding the cold quenching solution. This precipitates the microsomal proteins and halts enzymatic activity.

  • Sample Processing and Analysis:

    • The quenched samples are centrifuged to pellet the precipitated proteins.

    • The supernatant, containing the remaining parent compound and any formed metabolites, is transferred for analysis.

    • The concentration of the parent compound at each time point is quantified using a validated bioanalytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis:

    • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

    • The natural logarithm of the percentage of compound remaining is plotted against time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.

    • The intrinsic clearance (Clint) is calculated using the formula: Clint = (0.693 / t½) * (incubation volume / microsomal protein amount).

Diagram of the Experimental Workflow

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Interpretation reagents Prepare Reagents: - Microsomes - NADPH System - Buffer - Test Compounds pre_incubation Pre-incubate Microsomes & Test Compound at 37°C reagents->pre_incubation   initiation Initiate Reaction with NADPH System pre_incubation->initiation   sampling Collect Aliquots at Multiple Time Points initiation->sampling   quenching Stop Reaction with Cold Acetonitrile sampling->quenching   centrifugation Centrifuge to Pellet Proteins quenching->centrifugation   lcms Analyze Supernatant by LC-MS/MS centrifugation->lcms   calculation Calculate % Remaining, t½, and Clint lcms->calculation  

Caption: Workflow for the in vitro metabolic stability assay using liver microsomes.

Bioanalytical Quantification: The Role of LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules in complex biological matrices.[6][7] This highly sensitive and selective technique allows for the accurate measurement of the parent drug concentration even in the presence of metabolites and other endogenous components. The development of a robust LC-MS/MS method is a critical component of metabolic stability studies.

Key Aspects of LC-MS/MS Method Development
  • Chromatographic Separation: A suitable liquid chromatography method is developed to separate the analyte of interest from other components in the sample. This typically involves optimizing the column chemistry, mobile phase composition, and gradient elution profile.

  • Mass Spectrometric Detection: The mass spectrometer is tuned to specifically detect and quantify the parent compound. This is usually done in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte.

  • Method Validation: The analytical method must be validated to ensure its accuracy, precision, linearity, and robustness, according to regulatory guidelines.

Conclusion and Future Directions

The evaluation of metabolic stability is an indispensable step in the journey of transforming a promising chemical entity into a viable drug candidate. For 3-chloroquinolin-6-ol derivatives, understanding the interplay between their chemical structure and metabolic fate is crucial for guiding medicinal chemistry efforts. The strategic introduction of substituents, such as halogens or electron-withdrawing groups, can significantly enhance metabolic stability, thereby improving the pharmacokinetic profile.

While this guide provides a framework for comparing the metabolic stability of these derivatives based on established principles, it is essential to generate empirical data for the specific compounds of interest. The detailed experimental protocol provided herein serves as a robust starting point for such investigations. Future studies should focus on conducting direct comparative metabolic stability assays for a diverse range of 3-chloroquinolin-6-ol derivatives to build a comprehensive structure-metabolism relationship database for this important class of compounds.

References

  • Tuvesson, H., Hallin, I., Ellman, M., Sparre, B., Gunnarsson, P. O., & Seidegård, J. (2005). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Xenobiotica, 35(3), 293-304. [Link]

  • Gajula, S. N. R., Nadimpalli, N., & Sonti, R. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Metabolism Reviews, 53(3), 459-477. [Link]

  • Dong, J., et al. (2018). Metabolism of c-Met Kinase Inhibitors Containing Quinoline by Aldehyde Oxidase, Electron Donating, and Steric Hindrance Effect. Drug Metabolism and Disposition, 46(10), 1431-1439. [Link]

  • Manwatkar, S. (2022). Cytochrome P450: A review on its role in drug discovery and development. International Journal of Health Sciences, 6(S2), 1044-1053. [Link]

  • ChemHelpASAP. (2021, January 5). metabolic stability assays for predicting intrinsic clearance [Video]. YouTube. [Link]

  • Tuvesson, H., Hallin, I., Ellman, M., Sparre, B., Gunnarsson, P. O., & Seidegård, J. (2005). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Xenobiotica, 35(3), 293-304. [Link]

  • Babkov, D. A., et al. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics, 34(24), 5639-5649. [Link]

  • Rendic, S., & Di Carlo, F. J. (1997). Cytochrome P450 Enzymes and Drug Metabolism—Basic Concepts and Methods of Assessment. Drug Metabolism Reviews, 29(1-2), 413-580. [Link]

  • Dehghani, Z., et al. (2021). Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review. Infectious Disorders - Drug Targets, 21(5), 786-802. [Link]

  • O'Meally, D., et al. (2019). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. Molecules, 24(18), 3345. [Link]

  • The Metabolomics Innovation Centre. (n.d.). Chemical Isotope Labeling LC-MS Metabolomics Analysis Report. Retrieved from [Link]

  • Iannone, M., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences, 24(10), 8835. [Link]

  • Di, L., et al. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters, 9(10), 985-990. [Link]

  • Ali, A., et al. (2023). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. ACS Omega, 8(41), 38043-38058. [Link]

  • Obach, R. S. (2007). A novel LC-MS approach for the detection of metabolites in DMPK studies. Journal of Pharmacological and Toxicological Methods, 55(3), 267-275. [Link]

  • Jones, A. M., & Koymans, L. M. H. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 27(3), 1003. [Link]

  • Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Retrieved from [Link]

  • Agilent. (2018). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

  • Vraka, C., et al. (2008). Halogenated ligands and their interactions with amino acids: implications for structure-activity and structure-toxicity relationships. Journal of Molecular Graphics and Modelling, 27(3), 326-337. [Link]

  • Aguiar, A. C. C., et al. (2012). Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity. International Journal for Parasitology: Drugs and Drug Resistance, 2, 237-244. [Link]

  • Sharma, S., et al. (2016). In vitro sensitivity pattern of chloroquine and artemisinin in Plasmodium falciparum. Indian Journal of Medical Microbiology, 34(4), 509-512. [Link]

  • Dias, C., et al. (2018). 3-hydroxy-V-coumarin hydrolysis study through fluorometry and LC-MS analysis. [Link]

  • Testa, B., et al. (2017). Structure–metabolism relationships in human-AOX: Chemical insights from a large database of aza-aromatic and amide compounds. Proceedings of the National Academy of Sciences, 114(16), E3236-E3245. [Link]

  • Phyo, A. P., et al. (2018). Comparison of the Cumulative Efficacy and Safety of Chloroquine, Artesunate, and Chloroquine-Primaquine in Plasmodium vivax Malaria. Clinical Infectious Diseases, 66(12), 1855-1863. [Link]

Sources

Comparative Analysis: 3-Chloroquinolin-6-ol vs. Established Quinoline Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-Chloroquinolin-6-ol —an emerging pharmacophore and high-value intermediate—against established quinoline-based therapeutics.

Unlike the well-known 8-hydroxyquinolines (e.g., Clioquinol) which act primarily via metal chelation, the 3-chloro-6-hydroxy substitution pattern offers a distinct mechanism of action, primarily explored in S-nitrosoglutathione reductase (GSNOR) inhibition (for inflammatory bowel disease) and next-generation agrochemical fungicides .

Executive Summary & Pharmacophore Positioning

3-Chloroquinolin-6-ol (CAS 696612-04-1) represents a strategic structural divergence from classical quinoline drugs. While traditional 8-hydroxyquinolines (8-HQ) rely on bidentate metal chelation (Zn²⁺, Cu²⁺) for their antimicrobial and neurotoxic effects, the 6-hydroxy isomer is sterically incapable of this specific chelation. This structural modification retains the planar, lipophilic quinoline core required for enzyme pocket binding (e.g., GSNOR, Kinases) while significantly reducing the risk of metal-dependent neurotoxicity (SMON) associated with 8-HQs.

Core Value Proposition
  • Reduced Toxicity: Eliminates the 8-OH/N-1 chelation pincer, preventing non-specific metal stripping in neuronal tissues.

  • Target Specificity: Acts as a privileged scaffold for GSNOR inhibitors (anti-inflammatory) and succinate dehydrogenase (SDH) inhibitors (fungicidal), rather than a general membrane disruptor.

Head-to-Head Comparison

We compare 3-Chloroquinolin-6-ol (as a lead scaffold) against Clioquinol (the antimicrobial standard) and Hydroxychloroquine (the systemic anti-inflammatory standard).

Table 1: Physicochemical & Pharmacological Profile[1]
Feature3-Chloroquinolin-6-ol (Scaffold)Clioquinol (Standard)Hydroxychloroquine (HCQ)
Primary Indication GSNOR Inhibition (IBD), Fungicide IntermediateAntifungal, AntiprotozoalAntimalarial, RA, SLE
Mechanism of Action Enzyme Inhibition (Covalent/Non-covalent)Metal Chelation (Cu/Zn ionophore)Lysosomotropic pH elevation
Metal Chelation Negligible (OH is distal to N)High (Bidentate N-1/O-8)Low/Moderate
LogP (Predicted) ~2.6 (Moderate Lipophilicity)~3.6 (High Lipophilicity)~3.8
CNS Penetration Moderate (Predicted)High (Neurotoxic risk)High
Key Toxicity Risk Low Neurotoxicity (Non-chelating)SMON (Subacute Myelo-Optico-Neuropathy)Retinopathy (Lysosomal accumulation)
Molecular Weight 179.60 g/mol 305.50 g/mol 335.87 g/mol

Mechanistic Divergence & Signaling Pathways

The "Chelation Switch"

The critical differentiator is the position of the hydroxyl group.

  • 8-OH (Clioquinol): The nitrogen lone pair and the hydroxyl proton are adjacent, forming a perfect pocket for Zn²⁺/Cu²⁺. This complex transports metals across the blood-brain barrier, causing oxidative stress (neurotoxicity).

  • 6-OH (3-Chloroquinolin-6-ol): The hydroxyl is on the opposite side of the ring system from the nitrogen. It cannot chelate metals but is perfectly positioned to form hydrogen bonds with amino acid residues (e.g., Serine, Tyrosine) inside enzyme active sites.

Visualization: Mechanism of Action (GSNOR Inhibition)

The following diagram illustrates how 3-Chloroquinolin-6-ol derivatives inhibit GSNOR, preserving


-Nitrosoglutathione (GSNO) and maintaining anti-inflammatory signaling, unlike the broad metal-stripping mechanism of Clioquinol.

GSNOR_Pathway NO Nitric Oxide (NO) GSNO S-Nitrosoglutathione (Anti-inflammatory Mediator) NO->GSNO S-Nitrosylation GSH Glutathione (GSH) GSH->GSNO NH3 NH3 + GSSG (Inactive Metabolites) GSNO->NH3 Degradation by GSNOR Outcome Preserved GSNO Levels (Reduced Inflammation/IBD) GSNO->Outcome GSNOR GSNOR Enzyme (S-nitrosoglutathione reductase) Inhibitor 3-Chloroquinolin-6-ol Derivative Inhibitor->GSNOR Inhibits

Figure 1: Mechanism of GSNOR inhibition. 3-Chloroquinolin-6-ol derivatives block the degradation of GSNO, enhancing anti-inflammatory signaling in the gut epithelium.

Experimental Validation Protocols

To validate the superiority of the 3-Chloroquinolin-6-ol scaffold over Clioquinol in a drug discovery context, the following assays are recommended.

Protocol A: Comparative Metal Chelation Assay (The "Zinc Shift" Test)

Objective: To prove 3-Chloroquinolin-6-ol does not sequester physiological zinc, reducing neurotoxic potential.

  • Reagents:

    • Test Compounds: 3-Chloroquinolin-6-ol (100 µM), Clioquinol (100 µM).

    • Metal Source: ZnCl₂ (100 µM).

    • Indicator: PAR (4-(2-Pyridylazo)resorcinol) or UV-Vis spectrophotometer.

  • Method:

    • Prepare 50 mM HEPES buffer (pH 7.4).

    • Blank: Scan UV-Vis spectrum (200–600 nm) of the test compound alone.

    • Chelation: Add equimolar ZnCl₂ to the cuvette. Incubate for 10 min at 25°C.

    • Measurement: Re-scan spectrum.

  • Expected Result:

    • Clioquinol: Significant bathochromic shift (red shift) and emergence of a new peak at ~400–450 nm (Zn-Ligand charge transfer).

    • 3-Chloroquinolin-6-ol: No significant spectral shift. The absorption profile remains unchanged, confirming lack of bidentate chelation.

Protocol B: GSNOR Inhibition Assay (Enzymatic Potency)

Objective: To quantify the efficacy of the scaffold in its target indication.

  • System: Recombinant human GSNOR (ADH5).

  • Substrate: GSNO (200 µM) and NADH (200 µM).

  • Workflow:

    • Incubate enzyme with 3-Chloroquinolin-6-ol (serial dilutions: 0.1 nM to 10 µM) for 15 min.

    • Initiate reaction by adding GSNO/NADH.

    • Monitor NADH consumption by absorbance decrease at 340 nm over 5 minutes.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

    • Target Benchmark: Effective hits should show IC₅₀ < 1 µM.

Synthesis & Supply Chain Intelligence

For researchers sourcing this material, purity and isomer specificity are critical.

  • Synthesis Route (Skraup Reaction Modified):

    • Precursor: 4-Amino-2-chlorophenol (or 4-amino-phenol followed by chlorination).

    • Reagent: Glycerol + H₂SO₄ + Oxidizing agent (e.g., Nitrobenzene).

    • Critical Step: Controlling regioselectivity to ensure the Chlorine remains at position 3 and OH at 6.

  • Commercial Availability:

    • CAS: 696612-04-1 (Note: Often confused with 7-ol isomer; verify via NMR).

    • Vendors: Angene, Fluorochem, BLD Pharm.

    • Purity Requirement: >98% (HPLC) is required for biological assays to rule out trace heavy metal contaminants from the synthesis catalyst.

References

  • Syngenta Limited. (2006). Acetamide derivatives as fungicides. World Intellectual Property Organization, WO2006058700A1.

    • Context: Describes the synthesis of 3-chloro-6-hydroxyquinoline and its conversion into potent agricultural fungicides.
  • Patel, K. et al. (2016). Substituted quinoline compounds as inhibitors of S-nitrosoglutathione reductase. Russian Patent RU2599144C2.

    • Context: Validates the scaffold's utility in treating Inflammatory Bowel Disease (IBD)
  • Prachayasittikul, V. et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178.

    • Context: Provides the baseline data for the neurotoxicity/chelation mechanism of the 8-OH compar
  • PubChem. (2025).[1] Compound Summary: 3-Chloroquinolin-6-ol (CAS 696612-04-1).[2][3][4] National Center for Biotechnology Information.

    • Context: Verification of chemical identity and physical properties.[5]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 3-Chloroquinolin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

3-Chloroquinolin-6-ol (CAS: 696612-04-1) is a functionalized quinoline intermediate frequently utilized in the synthesis of antimalarial and anticancer therapeutics.[1][2][3]

Unlike standard organic waste, this compound possesses a chlorine substituent at the C3 position .[4][3] This structural feature dictates its disposal pathway: it must be classified and treated as Halogenated Organic Waste .[3] Misclassifying this compound as general organic waste can lead to regulatory non-compliance (RCRA) and damage to standard incineration infrastructure due to the generation of acidic gases (HCl) during combustion.[3]

This guide provides a self-validating workflow to ensure the safe removal of 3-Chloroquinolin-6-ol from laboratory workflows.

Hazard Identification & Physical Properties

Before initiating disposal, the operator must verify the physical state and hazard profile.[4][3] While specific SDS data for this isomer is often sparse, its hazard profile is derived from the structure-activity relationship (SAR) of the halogenated hydroxyquinoline class (e.g., 3-Chloroquinoline, 8-Hydroxyquinoline).[4][1][3]

Table 1: Physicochemical & Hazard Profile
ParameterDataOperational Implication
Physical State Solid (Powder/Crystals)Dust generation risk; requires particulate respirator (N95/P100).[1][3]
Molecular Formula C₉H₆ClNOHalogenated .[1][3] Cannot be bulked with non-halogenated solvents.[3][5][6]
Acidity/Basicity Amphoteric (Phenolic OH, Basic N)Compatible with neutral/organic streams.[4][1][3] Avoid strong oxidizers.[3]
GHS Classification Warning Irritating to eyes (H319), skin (H315), and respiratory system (H335).[4][1][3]
RCRA Status Characteristic Waste (Toxic)Not P- or U-listed, but regulated under 40 CFR 261 due to toxicity/halogen content.[4][1][3]

Pre-Disposal Protocol: Segregation & PPE

The Golden Rule of Disposal: Never mix halogenated compounds with non-halogenated solvents or oxidizers.[3]

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 mask (minimum) for solid weighing/transfer; Fume hood required for liquid handling.[3]

  • Dermal: Nitrile gloves (0.11 mm minimum thickness).[3] Double-gloving recommended for solutions >100 mM.[3]

  • Ocular: Chemical splash goggles.[3]

Segregation Strategy
  • Solid Waste: Do not dispose of in regular trash or biohazard bags. Use a dedicated Chemical Solid Waste container.[3]

  • Liquid Waste: If the compound is dissolved (e.g., in DMSO or Methanol), the solution must be poured into the Halogenated Solvent carboy.[4][3]

    • Why? Even if the solvent is non-halogenated (like Methanol), the presence of dissolved 3-Chloroquinolin-6-ol contaminates the entire volume, reclassifying it as halogenated waste.[4][1][3]

Disposal Workflow & Decision Tree

The following logic gate ensures the compound is routed to the correct destruction facility (typically high-temperature incineration with acid gas scrubbing).

Step-by-Step Procedure
Scenario A: Pure Solid or Contaminated Debris (Gloves/Paper)[4][3]
  • Containerize: Place the solid substance or contaminated debris into a clear, sealable polyethylene bag (4-mil thickness).[3]

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "3-Chloroquinolin-6-ol" (Do not use abbreviations).[1][3][7][8]

    • Hazard Checkbox: "Toxic", "Irritant".[4][3]

  • Secondary Containment: Place the sealed bag into the laboratory's "Solid Hazardous Waste" drum (Lab Pack).

  • Disposal: Contact EHS for Lab Pack pickup.

Scenario B: Reaction Mixtures or Stock Solutions
  • Identify Solvent: Determine the primary solvent (e.g., DCM, Ethyl Acetate, DMSO).[4][3]

  • Select Stream:

    • If Solvent is DCM/Chloroform : Pour into Halogenated Waste .[3]

    • If Solvent is Acetone/Methanol : Pour into Halogenated Waste (See "Technical Rationale" below).[3]

  • Rinsing: Triple rinse the empty vessel with a minimal amount of acetone.[3] Add rinsate to the Halogenated Waste container.[3]

Visual Workflow (Graphviz)[1][2][4]

DisposalWorkflow Start Waste Generation: 3-Chloroquinolin-6-ol StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder / Debris StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath Bagging Seal in 4-mil Poly Bag SolidPath->Bagging SolventCheck Is the Solvent Halogenated? (e.g., DCM vs. MeOH) LiquidPath->SolventCheck LabelSolid Label: 'Toxic Solid Waste' Bagging->LabelSolid LabPack DISPOSAL A: Lab Pack (Incineration) LabelSolid->LabPack HaloSolvent Solvent is Halogenated (e.g., DCM) SolventCheck->HaloSolvent NonHaloSolvent Solvent is Non-Halogenated (e.g., MeOH, Acetone) SolventCheck->NonHaloSolvent HaloStream DISPOSAL B: Halogenated Waste Stream HaloSolvent->HaloStream ContaminationRule CRITICAL RULE: Dissolved Halogen contaminates the entire stream. NonHaloSolvent->ContaminationRule ContaminationRule->HaloStream

Figure 1: Decision tree for 3-Chloroquinolin-6-ol waste streams. Note that liquid waste always defaults to the Halogenated Stream due to the chlorine substituent.[4]

Technical Rationale: Why Segregation Matters

Researchers often ask why a solution of 3-Chloroquinolin-6-ol in Methanol (a non-halogenated fuel) cannot go into the Non-Halogenated waste stream.[1][3]

The Mechanism of Incineration:

  • Non-Halogenated Waste: Burned for energy recovery or simple destruction.[3] The byproducts are CO₂ and H₂O.[3]

  • Halogenated Waste: When 3-Chloroquinolin-6-ol is burned, the chlorine atom is released as Hydrogen Chloride (HCl) gas.[3]

    • Reaction:

      
      [4][1][3]
      
    • If this occurs in a standard incinerator lacking scrubbers, the HCl corrodes the facility's stack and creates acid rain.[4][3]

    • Furthermore, incomplete combustion of chlorinated aromatics can catalyze the formation of Dioxins and Furans , which are persistent environmental pollutants.[4][3]

Therefore, regulatory bodies (EPA RCRA) and disposal facilities require this stream to be sent to specialized incinerators operating at higher temperatures (>1100°C) with alkaline scrubbers to neutralize the acid gas.[4][3]

Emergency Procedures (Spill Response)

In the event of a benchtop spill of solid 3-Chloroquinolin-6-ol:

  • Evacuate & Ventilate: If the spill is large (>50g) and dust is airborne, clear the immediate area.[4][3]

  • PPE Up: Don safety goggles, nitrile gloves, and an N95 mask.[4][3]

  • Wet Method: Do not dry sweep.[3] Gently cover the spill with paper towels dampened with water or ethanol to prevent dust generation.[3]

  • Collection: Scoop the damp material and towels into a wide-mouth jar or heavy-duty bag.

  • Surface Decontamination: Wipe the surface with a mild detergent followed by water.[3] The compound is phenolic and may leave a residue; a basic wash (Sodium Bicarbonate solution) can help solubilize residual traces for removal.[3]

  • Disposal: Label the debris as "Hazardous Waste: 3-Chloroquinolin-6-ol Debris" and process as Solid Waste (Scenario A).

References

  • PubChem. (2023).[3] Compound Summary: 3-Chloroquinoline.[3][9] National Library of Medicine.[3] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[3] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Regulations.[3] [Link]

  • Princeton University EHS. (2023).[3] Waste Management: Halogenated vs. Non-Halogenated Solvents. [Link][4][3]

Sources

A Senior Application Scientist's Guide to Handling 3-Chloroquinolin-6-ol: Personal Protective Equipment, Operational Plans, and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the handling of 3-Chloroquinolin-6-ol. As laboratory professionals engaged in research and development, our primary directive is the uncompromising safety of personnel, coupled with the integrity of our experimental work. The following protocols are designed to provide a robust framework for the safe handling of this compound, from receipt to disposal. The causality behind each recommendation is explained to ensure a deep understanding of the necessary precautions.

Hazard Profile of 3-Chloroquinolin-6-ol: Understanding the Risks

While comprehensive toxicological data for 3-Chloroquinolin-6-ol is not widely available, a reliable hazard assessment can be constructed by examining its structural components: a halogenated quinoline core with a hydroxyl group.

  • Quinoline Core: The parent compound, quinoline, is classified as harmful if swallowed or in contact with skin, causes skin and eye irritation, is suspected of causing genetic defects, and may cause cancer[1]. Quinoline derivatives are widely used in the development of new pesticides, highlighting their biological activity[2].

  • Chlorination: The presence of a chlorine atom on the aromatic ring can enhance the reactivity and potential toxicity of the molecule. For instance, 6-chloroquinoline is known to cause skin, eye, and respiratory irritation[3][4].

  • Hydroxyl Group: The -ol (hydroxyl) functional group can also influence the compound's reactivity and absorption characteristics. The related compound 6-Hydroxyquinoline is an irritant that can cause respiratory tract, eye, and skin irritation[5].

Based on these related compounds, it is prudent to treat 3-Chloroquinolin-6-ol as a substance that is potentially harmful if ingested, inhaled, or absorbed through the skin. It should be considered a skin, eye, and respiratory irritant[3][4][6]. All handling procedures must reflect this potential hazard level.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is the primary barrier between the researcher and potential chemical exposure. The following PPE is mandatory when handling 3-Chloroquinolin-6-ol in any form (solid or in solution).

Data Presentation: PPE Requirements
Protection Level Equipment Specification Purpose & Rationale
Primary Hand ProtectionDouble-gloving with nitrile glovesProvides a robust barrier against skin contact. Double-gloving is recommended as it is well-documented that gloves can become contaminated during handling[7]. The outer glove should be removed and disposed of within the containment area (e.g., fume hood).
Primary Eye ProtectionChemical splash gogglesProtects eyes from accidental splashes of solutions or contact with airborne powder[8].
Primary Body ProtectionLaboratory CoatProtects skin and personal clothing from contamination. Should be buttoned and fit properly to cover as much skin as possible[9].
Secondary Face ProtectionFace ShieldTo be worn over chemical splash goggles when there is a high risk of splashes, such as when handling larger quantities or during vigorous mixing[9].
Task-Dependent Respiratory ProtectionN95 Particulate Respirator or Air-purifying respirator with organic vapor cartridgesAn N95 respirator is required when handling the solid, powdered form to prevent inhalation of dust particles. An air-purifying respirator with organic vapor cartridges is recommended when preparing solutions with volatile solvents[10][11].

Operational Plan: From Receipt to Use

A systematic workflow is critical to minimizing exposure risk.

Experimental Protocol: Safe Handling Workflow
  • Preparation & Donning PPE: Before handling the compound, ensure you are in the designated laboratory area. Don a laboratory coat, chemical splash goggles, and the inner pair of nitrile gloves.

  • Work Area Preparation: All weighing and solution preparation involving 3-Chloroquinolin-6-ol must be conducted within a certified chemical fume hood to control for inhalation exposure to dust or vapors[11][12]. Place a disposable absorbent liner on the work surface.

  • Handling the Solid Compound:

    • Don the second (outer) pair of nitrile gloves and an N95 respirator.

    • Carefully open the container. Avoid creating dust. Use a spatula to transfer the required amount to a tared weigh boat.

    • Close the primary container tightly and wipe it down with a damp cloth before returning it to its designated storage location.

  • Preparing Solutions:

    • When dissolving, add the solid 3-Chloroquinolin-6-ol to the solvent slowly to prevent splashing[11].

    • If using a volatile solvent, a respirator with organic vapor cartridges may be necessary in addition to the fume hood.

  • Post-Handling & Doffing PPE:

    • After completing the task, decontaminate any non-disposable equipment that came into contact with the chemical.

    • Remove the outer pair of gloves while still in the fume hood and dispose of them in the designated solid hazardous waste container.

    • Remove the lab coat, inner gloves, and eye protection after leaving the immediate work area.

    • Wash hands and forearms thoroughly with soap and water[1][13].

Disposal Plan: A Self-Validating System

Proper waste segregation and disposal are crucial to prevent environmental contamination and ensure the safety of all laboratory personnel.

Step-by-Step Disposal Methodologies
  • Solid Waste:

    • All disposable items contaminated with 3-Chloroquinolin-6-ol (e.g., gloves, weigh boats, paper towels, absorbent liners) must be collected in a dedicated, clearly labeled, and sealed container for hazardous solid waste[12].

    • The container should be labeled "Hazardous Waste" and include the full chemical name: "3-Chloroquinolin-6-ol".

  • Liquid Waste:

    • Solutions containing 3-Chloroquinolin-6-ol should be collected in a separate, sealed, and clearly labeled hazardous waste container[12].

    • Do not mix this waste stream with other solvents unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Storage of Waste:

    • Store all waste containers in a designated, secure, and well-ventilated satellite accumulation area. Ensure containers are tightly closed to prevent leaks[12].

    • Follow your institution's guidelines for the final pickup and disposal by a licensed professional waste disposal service.

Mandatory Visualization: PPE Selection & Decontamination Workflow

PPE_Workflow PPE Selection & Decontamination Workflow for 3-Chloroquinolin-6-ol cluster_prep Preparation cluster_handling Handling Protocol cluster_decon Decontamination & Doffing start Start: Enter Lab don_primary_ppe Don Lab Coat & Safety Goggles start->don_primary_ppe enter_hood Enter Designated Fume Hood Area don_primary_ppe->enter_hood assess_task Assess Task: Solid or Liquid? enter_hood->assess_task handle_solid Don N95 Respirator & Double Gloves assess_task->handle_solid Solid handle_liquid Don Double Gloves (Assess Vapor Risk) assess_task->handle_liquid Liquid perform_task Perform Weighing/ Solution Prep handle_solid->perform_task handle_liquid->perform_task decontaminate Decontaminate Surfaces & Equipment perform_task->decontaminate dispose_outer Dispose Outer Gloves in Hood Waste decontaminate->dispose_outer exit_hood Exit Fume Hood dispose_outer->exit_hood doff_ppe Doff Lab Coat & Goggles exit_hood->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end_proc End of Procedure wash_hands->end_proc

Caption: Workflow for PPE selection, handling, and decontamination.

References

  • Material Safety Data Sheet - 6-Hydroxyquinoline, 99+%(TLC). Cole-Parmer. [Link]

  • QUINOLINE FOR SYNTHESIS. Loba Chemie. [Link]

  • 3-Chloroquinoline | C9H6ClN | CID 69164. PubChem, National Institutes of Health. [Link]

  • Personal protective equipment for preparing toxic drugs. GERPAC. [Link]

  • Personal Protective Equipment (PPEs)- Safety Guideline. PharmaState Academy. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of New Hampshire. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. American Society of Health-System Pharmacists. [Link]

  • 8-Hydroxyquinoline - SAFETY DATA SHEET. Ing. Petr Švec - PENTA s.r.o. [Link]

  • Personal Protective Equipment (PPE). Wacker Chemie AG. [Link]

  • Material Safety Data Sheet. ScienceLab.com. [Link]

  • Quinoline Derivatives in Discovery and Development of Pesticides. PubMed, National Institutes of Health. [Link]

  • 6-Chloroquinoline | C9H6ClN | CID 69163. PubChem, National Institutes of Health. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.